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Core Science & Biosynthesis

Foundational

(R)-V-0219 Hydrochloride: A Technical Guide for Researchers

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a novel, orally active small molecule that acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] This compound...

Author: BenchChem Technical Support Team. Date: December 2025

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a novel, orally active small molecule that acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] This compound has garnered significant interest within the scientific community for its potential therapeutic applications in metabolic diseases, particularly obesity-associated diabetes.[2][3][4] This technical guide provides a comprehensive overview of (R)-V-0219 hydrochloride, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research and development.

Core Compound Details

CharacteristicValueReference
Chemical Name 4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinyl]methyl]-morpholine, monohydrochloride[5]
Molecular Formula C₂₀H₂₅F₃N₄O₂ • HCl[5]
Formula Weight 446.9 g/mol [5]
CAS Number 3031984-80-9[1]
Formulation A solid[5]
Solubility Soluble in water[5]

Mechanism of Action

(R)-V-0219 hydrochloride functions as a positive allosteric modulator of the GLP-1R.[1] Unlike orthosteric agonists that directly bind to and activate the receptor's primary binding site, PAMs bind to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous ligand, GLP-1.[5] Specifically, (R)-V-0219 enhances the effects of GLP-1, leading to increased downstream signaling.[5][6]

The primary signaling pathway activated by GLP-1R is the Gαs-adenylyl cyclase pathway, which results in the production of cyclic AMP (cAMP).[5] (R)-V-0219 has been shown to potentiate GLP-1-induced cAMP accumulation in HEK293 cells expressing the human GLP-1R.[5] Furthermore, it activates calcium fluxes in these cells.[1][6] In pancreatic β-cells, this amplified signaling leads to enhanced glucose-dependent insulin (B600854) secretion.[6][7] The action of V-0219 can be blocked by the GLP-1R antagonist exendin (9-39) amide, confirming its on-target activity.[5][6]

Below is a diagram illustrating the signaling pathway of the GLP-1 receptor and the modulatory role of (R)-V-0219.

GLP1R_Signaling_Pathway GLP1R GLP-1R G_protein Gαs GLP1R->G_protein AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Generates G_protein->AC Stimulation GLP1 GLP-1 GLP1->GLP1R Binds to orthosteric site V0219 (R)-V-0219 V0219->GLP1R Binds to allosteric site ATP->cAMP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granules PKA->Insulin Promotes Exocytosis Ca_ion Ca²⁺ PKA->Ca_ion Increases intracellular Ca²⁺ Epac2->Insulin Promotes Exocytosis Epac2->Ca_ion Increases intracellular Ca²⁺ Ca_ion->Insulin Triggers Exocytosis

Caption: GLP-1R signaling pathway modulated by (R)-V-0219.

Quantitative Data

(R)-V-0219 and its racemate have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

In Vitro Activity
ParameterCell LineValueDescriptionReference
EC₅₀ HEK cells expressing hGLP-1R10 nMPotentiation of GLP-1 stimulated calcium fluxes.[1][6]
EC₅₀ INS-1E insulinoma cells0.008 nMPotentiation of insulin secretion in the presence of 0.2 nM GLP-1.[8]
Selectivity Panel of 54 other receptors, ion channels, and transportersNo significant activity at 10 µMDemonstrates high selectivity for GLP-1R.[5]
hERG Inhibition N/AWeak inhibitor at micromolar concentrationsLow risk of cardiac side effects.[8]
In Vivo Pharmacokinetics (in rats)
ParameterDose & RouteValueReference
T½ (Half-life) 2 mg/kg (IV) & 10 mg/kg (PO)~3 hours[8]
Tₘₐₓ (Time to max concentration) 10 mg/kg (PO)50 minutes[8]
F (Oral Bioavailability) 10 mg/kg (PO)39%[8]
In Vivo Efficacy
Animal ModelDose & RouteEffectReference
Wild-type mice0.1 mg/kgImproved glucose tolerance.[5]
Glp1r knockout mice0.1 mg/kgNo effect on glucose tolerance.[5]
Rats0.001 mg/kgEnhanced the reduction in food intake induced by exendin-4.[5]
Fatty diabetic Zucker rats0.4 mg/kg (intragastric)Orally active, improving glucose handling.[7]
12-h fasted male Wistar rats0.1, 0.5, and 5 µg/kg (ICV)Reduced feeding.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols. For complete, unabridged protocols, please refer to Decara et al., J. Med. Chem. 2022, 65(7), 5449-5461.[6]

Synthesis of (R)-V-0219 Hydrochloride

The enantioselective synthesis of (R)-V-0219 involves the reaction of an oxadiazole intermediate with the appropriate enantiomer of a piperidine (B6355638) derivative.[6][8] The resulting free amine is then converted to the hydrochloride salt by treatment with a 2 M HCl solution in Et₂O.[6][8]

In Vitro Calcium Flux Assay

This assay is used to determine the potency of compounds in activating GLP-1R.

  • Cell Culture: HEK-293 cells stably expressing the human GLP-1R are cultured in appropriate media.

  • Compound Preparation: (R)-V-0219 is prepared in a suitable buffer.

  • Assay Procedure:

    • The cells are loaded with a calcium-sensitive fluorescent dye.

    • The test compound is added to the cells.

    • After a 10-minute incubation, a sub-maximal concentration (EC₂₅) of GLP-1 is added.

    • Changes in intracellular calcium are measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The percentage of responding cells is determined and used to calculate EC₅₀ values.[6][8]

In Vitro cAMP Accumulation Assay

This assay measures the ability of the compound to potentiate GLP-1-induced cAMP production.

  • Cell Culture: HEK293 cells expressing human GLP-1R are used.

  • Assay Procedure:

    • Cells are incubated with varying concentrations of (R)-V-0219 in the presence of a phosphodiesterase inhibitor.

    • Increasing doses of GLP-1 are then added.

    • The reaction is stopped, and the cells are lysed.

  • Detection: The amount of cAMP produced is quantified using a commercially available assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Dose-response curves are generated to determine the potentiation effect.[5]

Insulin Secretion Assay

This assay evaluates the effect of the compound on glucose-stimulated insulin secretion in pancreatic beta cells.

  • Cell Culture: INS-1E rat insulinoma cells or the human pancreatic cell line EndoC-βH1 are cultured under specific conditions.[6][7]

  • Assay Procedure:

    • Cells are pre-incubated in a low-glucose buffer.

    • The buffer is replaced with a high-glucose buffer containing the test compound and/or GLP-1.

    • After a 30-minute incubation, the supernatant is collected.[8]

  • Detection: The concentration of insulin in the supernatant is measured using an ELISA kit.

  • Data Analysis: The potentiation of GLP-1-induced insulin secretion is calculated.[6][8]

The following diagram outlines a general experimental workflow for the characterization of a GLP-1R PAM like (R)-V-0219.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Synthesis of (R)-V-0219 HCl primary_screen Primary Screening (Calcium Flux Assay) synthesis->primary_screen Characterize secondary_assay Secondary Assays (cAMP, Insulin Secretion) primary_screen->secondary_assay Confirm Hits selectivity Selectivity Profiling secondary_assay->selectivity Assess Specificity pk_studies Pharmacokinetic Studies (Rats) selectivity->pk_studies Lead Optimization glucose_tolerance Glucose Tolerance Tests (Mice) pk_studies->glucose_tolerance Evaluate Efficacy food_intake Food Intake Studies (Rats) pk_studies->food_intake Evaluate Efficacy

Caption: General experimental workflow for (R)-V-0219 characterization.

Conclusion

(R)-V-0219 hydrochloride is a potent and selective positive allosteric modulator of the GLP-1R with promising oral bioavailability and in vivo efficacy in animal models of metabolic disease. Its mechanism of action, which involves sensitizing the receptor to its natural ligand, offers a potentially more nuanced therapeutic approach compared to direct agonists. The data presented in this guide underscore the potential of (R)-V-0219 as a valuable research tool and a candidate for further drug development in the treatment of "diabesity".[4][6] Researchers are encouraged to consult the primary literature for exhaustive details on the experimental methodologies.

References

Exploratory

(R)-V-0219 Hydrochloride: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-V-0219 hydrochloride is the (R)-enantiomer of the potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-lik...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-V-0219 hydrochloride is the (R)-enantiomer of the potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), V-0219.[1][2][3][4] As a member of a novel class of potential therapeutics for "diabesity," (R)-V-0219 enhances the signaling of the endogenous GLP-1 peptide, offering a promising approach for the treatment of type 2 diabetes and obesity.[1][5][6] This technical guide provides an in-depth overview of the mechanism of action of (R)-V-0219 hydrochloride, including its effects on downstream signaling pathways, quantitative pharmacological data, and detailed experimental protocols for key assays.

Core Mechanism of Action: Positive Allosteric Modulation of GLP-1R

(R)-V-0219 hydrochloride functions as a positive allosteric modulator of the GLP-1 receptor.[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand (GLP-1), (R)-V-0219 binds to a distinct, allosteric site on the receptor. This binding event potentiates the receptor's response to GLP-1, thereby enhancing its downstream signaling effects.[1] The action of V-0219 is dependent on the presence of GLP-1, and its effects can be blocked by the GLP-1R antagonist exendin(9-39), confirming its mechanism is mediated through the GLP-1R.[5][7]

Signaling Pathways

The primary signaling cascade initiated by the activation of the GLP-1R, a Gs-coupled G-protein coupled receptor (GPCR), is the adenylyl cyclase pathway. Upon GLP-1 binding, the receptor undergoes a conformational change, leading to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). (R)-V-0219 enhances this process, leading to a greater accumulation of intracellular cAMP.[7]

Another critical downstream effect of GLP-1R activation in pancreatic β-cells is the mobilization of intracellular calcium. (R)-V-0219 has been shown to potentiate GLP-1-induced calcium fluxes in cells expressing the human GLP-1R.[1][3][4] This potentiation of both cAMP and calcium signaling pathways ultimately leads to an increase in glucose-dependent insulin (B600854) secretion.[1][5]

GLP1R_Signaling_Pathway cluster_cytosol Cytosol GLP1R GLP-1R G_protein Gαs GLP1R->G_protein Activates Ca_flux ↑ Intracellular Ca²⁺ GLP1R->Ca_flux Potentiates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates V0219 (R)-V-0219 (PAM) V0219->GLP1R Binds (Allosteric site) GLP1 GLP-1 GLP1->GLP1R Binds PKA PKA cAMP->PKA Activates Insulin_granules Insulin Granule Exocytosis PKA->Insulin_granules Promotes Ca_flux->Insulin_granules Triggers Calcium_Flux_Workflow start Start plate_cells Plate HEK-hGLP-1R Cells start->plate_cells dye_loading Load Cells with Calcium Dye plate_cells->dye_loading wash1 Wash dye_loading->wash1 add_compound Add (R)-V-0219 wash1->add_compound incubate Incubate 10 min add_compound->incubate add_glp1 Add GLP-1 (EC₂₅) incubate->add_glp1 read_fluorescence Measure Fluorescence (Kinetic Read) add_glp1->read_fluorescence analyze Analyze Data read_fluorescence->analyze end End analyze->end

References

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on (R)-V-0219 as a GLP-1R Positive Allosteric Modulator This technical guide provides a comprehensive overview of (R)-V-0219, a novel small-molecule positive allosteric modulator (PAM) of the...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on (R)-V-0219 as a GLP-1R Positive Allosteric Modulator

This technical guide provides a comprehensive overview of (R)-V-0219, a novel small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). V-0219 and its enantiomers represent a promising therapeutic approach for type 2 diabetes and obesity, offering the potential for oral administration and improved side-effect profiles compared to existing peptide-based GLP-1R agonists.[1][2][3][4][5][6]

Core Concepts

(R)-V-0219, an enantiomer of V-0219 (also known as compound 9), functions as a positive allosteric modulator of the GLP-1R.[1][7] Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This binding results in a conformational change that enhances the receptor's response to the endogenous ligand, GLP-1.[1][3] This modulation can lead to a potentiation of downstream signaling pathways, ultimately augmenting insulin (B600854) secretion in a glucose-dependent manner.[1][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for V-0219 and its enantiomers.

Table 1: In Vitro Activity of (R)-V-0219 and V-0219

ParameterMoleculeCell LineAssayResultCitation
Calcium Flux Activation(R)-V-0219HEK cells expressing hGLP-1RCalcium MobilizationActive at 0.1 nM[1][7]
GLP-1 Potentiation (EC50)(R)-V-0219HEK cells expressing hGLP-1RCalcium Mobilization10 nM[1]
cAMP Accumulation (Potentiation of GLP-1)V-0219 (racemate)HEK-293 cells expressing GLP-1RcAMP Assay42% higher than GLP-1 alone (at 0.1 nM of V-0219)[3]
Insulin Secretion (Potentiation of GLP-1)V-0219 (racemate)INS-1 β-cellsInsulin Release Assay1.8-fold potentiation (at 0.1 nM of V-0219)[3]
Insulin Secretion (EC50)V-0219 (racemate)INS-1 β-cellsInsulin Release Assay0.25 nM[3]
Insulin Secretion with GLP-1 (EC50)V-0219 (racemate)INS-1 β-cellsInsulin Release Assay0.008 nM (in the presence of 0.2 nM GLP-1)[3]

Table 2: Selectivity Profile of V-0219

Target PanelMoleculeConcentrationActivityCitation
54 GPCRsV-0219 (racemate)10 µM<50% displacement of specific binding[1][3]

Signaling Pathways and Experimental Workflows

GLP-1R Signaling Pathway Modulated by (R)-V-0219

The binding of GLP-1 to its receptor, a G protein-coupled receptor (GPCR), primarily activates the Gαs protein, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[8][9][10][11] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn mediate various downstream effects, including enhanced glucose-stimulated insulin secretion.[9][11] The GLP-1R can also couple to Gαq, leading to increases in intracellular calcium, and can signal through β-arrestin pathways, which can mediate ERK1/2 phosphorylation.[8] (R)-V-0219, as a PAM, enhances the signal transduction initiated by the binding of GLP-1 to the GLP-1R.

GLP1R_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular GLP1R GLP-1R Gas Gαs GLP1R->Gas Activates Ca_Influx Ca²⁺ Influx GLP1R->Ca_Influx Mediates beta_arrestin β-arrestin GLP1R->beta_arrestin Recruits GLP1 GLP-1 GLP1->GLP1R Binds V0219 (R)-V-0219 (PAM) V0219->GLP1R Potentiates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin Insulin Secretion PKA->Insulin EPAC->Insulin ERK ERK1/2 Phosphorylation beta_arrestin->ERK Calcium_Mobilization_Workflow start Start plate_cells Plate HEK-293 cells stably expressing hGLP-1R start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_compound Add test compounds (e.g., (R)-V-0219) load_dye->add_compound incubate1 Incubate for 10 minutes add_compound->incubate1 add_glp1 Add GLP-1 (EC25 concentration) incubate1->add_glp1 measure_fluorescence Measure fluorescence to determine intracellular Ca²⁺ levels add_glp1->measure_fluorescence analyze Analyze data to determine potentiation and EC50 values measure_fluorescence->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate HEK-293 cells expressing GLP-1R start->plate_cells serum_starve Serum starve cells (if necessary) plate_cells->serum_starve add_pde Add PDE inhibitor (e.g., IBMX) serum_starve->add_pde add_compound Add V-0219 at various concentrations add_pde->add_compound add_glp1 Add increasing concentrations of GLP-1 add_compound->add_glp1 incubate Incubate at 37°C add_glp1->incubate lyse_cells Lyse cells incubate->lyse_cells detect_camp Detect cAMP using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->detect_camp analyze Analyze data and plot dose-response curves detect_camp->analyze end End analyze->end ERK_Assay_Workflow start Start plate_cells Plate cells expressing GLP-1R start->plate_cells serum_starve Serum starve cells to reduce basal ERK phosphorylation plate_cells->serum_starve add_compound Add V-0219 and/or GLP-1 serum_starve->add_compound incubate Incubate for a specific time (e.g., 5-10 minutes) add_compound->incubate lyse_cells Lyse cells and collect protein incubate->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein western_blot Perform Western Blotting quantify_protein->western_blot in_cell_western Perform In-Cell Western quantify_protein->in_cell_western elisa Perform ELISA quantify_protein->elisa detect Detect phosphorylated ERK (p-ERK) and total ERK western_blot->detect in_cell_western->detect elisa->detect analyze Analyze the ratio of p-ERK to total ERK detect->analyze end End analyze->end

References

Exploratory

An In-Depth Technical Guide to (R)-V-0219 Hydrochloride: A Novel GLP-1R Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, (R)-V-0219 enhances the signaling of the endogenous GLP-1 peptide, offering a promising therapeutic strategy for type 2 diabetes and obesity, a condition often termed "diabesity".[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical data for (R)-V-0219 hydrochloride, with a focus on quantitative data and experimental methodologies.

Chemical Structure and Properties

(R)-V-0219 is an enantiomer of the racemate V-0219. The hydrochloride salt form of (R)-V-0219 generally offers improved water solubility and stability compared to the free base.[5]

Chemical Name: (R)-4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinyl]methyl]-morpholine hydrochloride

Molecular Formula: C₂₀H₂₆ClF₃N₄O₂

Molecular Weight: 446.89 g/mol

(Image of the chemical structure of (R)-V-0219 hydrochloride would be placed here if image generation were supported.)

Mechanism of Action: Positive Allosteric Modulation of the GLP-1 Receptor

The glucagon-like peptide-1 receptor (GLP-1R) is a Class B G-protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and appetite regulation.[6] Upon binding of its endogenous ligand, GLP-1, the receptor activates intracellular signaling cascades, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP).[6]

(R)-V-0219 acts as a positive allosteric modulator, meaning it binds to a site on the GLP-1R distinct from the orthosteric site where GLP-1 binds. This allosteric binding potentiates the receptor's response to GLP-1, enhancing the downstream signaling cascade. This leads to increased insulin (B600854) secretion in a glucose-dependent manner and other beneficial metabolic effects.[7][8][9]

Below is a diagram illustrating the signaling pathway of the GLP-1 receptor and the role of a positive allosteric modulator.

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R Binds to orthosteric site V0219 (R)-V-0219 (PAM) V0219->GLP1R Binds to allosteric site G_protein Gαs GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: GLP-1R signaling pathway with a positive allosteric modulator.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for V-0219 and its enantiomers from the foundational study by Decara et al. (2022).

Table 1: In Vitro Activity of V-0219 and its Enantiomers
CompoundAssayCell LineParameterValue
V-0219 (racemate)cAMP Accumulation (in presence of GLP-1)HEK-293 expressing hGLP-1REC₅₀0.25 nM
V-0219 (racemate)Insulin Secretion (in presence of 0.2 nM GLP-1)INS-1 insulinoma cellsEC₅₀0.008 nM
(R)-V-0219Calcium Flux (in presence of GLP-1)HEK cells expressing hGLP-1REC₅₀10 nM
(S)-V-0219Calcium Flux (in presence of GLP-1)HEK cells expressing hGLP-1R-Potentiates calcium fluxes

Data extracted from Decara et al., 2022.[1]

Table 2: In Vivo Pharmacokinetic and Efficacy Data of V-0219 and (S)-V-0219 in Rodents
CompoundSpeciesAdministrationDoseObservation
V-0219 (racemate)RatIntravenous2 mg/kgHalf-life of ~3 hours
V-0219 (racemate)RatOral10 mg/kgOral bioavailability of 39%
(S)-V-0219Rat (Wistar)Intraperitoneal0.04 & 0.2 mg/kgImproved glucose handling
(S)-V-0219Rat (Zucker)Intragastric0.4 mg/kgOrally active, improving glucose handling
(S)-V-0219Rat (Wistar)Intracerebroventricular0.1, 0.5, & 5 µg/kgReduced feeding

Data extracted from Decara et al., 2022.[1][2][10]

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of V-0219. For full details, please refer to the primary publication.[1]

cAMP Accumulation Assay
  • Cell Line: HEK-293 cells stably expressing the human GLP-1R.

  • Methodology:

    • Cells are seeded in 96-well plates.

    • Cells are incubated with varying concentrations of V-0219 in the presence of a fixed concentration of GLP-1.

    • The reaction is stopped, and intracellular cAMP levels are measured using a commercial cAMP assay kit.

    • Data are normalized and fitted to a dose-response curve to determine EC₅₀ values.

Insulin Secretion Assay
  • Cell Line: INS-1 rat insulinoma cells.

  • Methodology:

    • INS-1 cells are cultured and seeded in 24-well plates.

    • Cells are pre-incubated in a low-glucose buffer.

    • The buffer is replaced with a high-glucose buffer containing varying concentrations of V-0219 and a fixed concentration of GLP-1.

    • After incubation, the supernatant is collected, and insulin concentration is measured using an ELISA kit.

    • The effect of the GLP-1R antagonist, exendin(9-39)-NH₂, can be used to confirm receptor-mediated effects.[11]

In Vivo Glucose Tolerance Test
  • Animal Model: Wistar or Zucker rats.

  • Methodology:

    • Animals are fasted overnight.

    • (S)-V-0219 is administered via the desired route (intraperitoneal or intragastric).

    • After a set period, a glucose bolus is administered intraperitoneally.

    • Blood samples are collected at various time points, and blood glucose levels are measured.

    • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Feeding Behavior Study
  • Animal Model: Wistar rats.

  • Methodology:

    • Rats are fasted for 12 hours.

    • (S)-V-0219 is administered via intracerebroventricular injection.

    • Food intake is measured at specified time intervals post-injection.

Experimental Workflow

The following diagram outlines a typical discovery and characterization workflow for a GLP-1R PAM like (R)-V-0219.

Workflow cluster_Discovery Discovery & Initial Screening cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID cAMP cAMP Assay Hit_ID->cAMP Ca_Flux Calcium Flux Assay cAMP->Ca_Flux Insulin_Secretion Insulin Secretion Assay Ca_Flux->Insulin_Secretion PK Pharmacokinetics Insulin_Secretion->PK Glucose_Tolerance Glucose Tolerance Test PK->Glucose_Tolerance Feeding Feeding Studies Glucose_Tolerance->Feeding

Caption: Preclinical development workflow for a GLP-1R PAM.

Conclusion

(R)-V-0219 hydrochloride represents a significant advancement in the development of small-molecule therapeutics for metabolic diseases. Its action as a positive allosteric modulator of the GLP-1R provides a novel mechanism to enhance endogenous signaling, potentially offering a safer and more convenient oral treatment option compared to injectable peptide agonists. The preclinical data demonstrate its potency in vitro and efficacy in vivo in relevant animal models. Further research and clinical development are warranted to fully elucidate the therapeutic potential of (R)-V-0219 and related compounds for the treatment of "diabesity".[1][2][3][4]

References

Foundational

(R)-V-0219 Hydrochloride: A Technical Guide on Solubility and Stability for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility and stability of (R)-V-0219 hydrochloride, a positive allosteric modulato...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility and stability of (R)-V-0219 hydrochloride, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).

(R)-V-0219 is the R-enantiomer of V-0219, an orally active compound investigated for its potential in treating obesity-associated diabetes.[1][2] The hydrochloride salt form is noted to possess enhanced water solubility and stability compared to its free base counterpart.[3]

Physicochemical Properties

PropertyDataReference
Chemical Name 4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine hydrochlorideN/A
Molecular Formula C₂₀H₂₆ClF₃N₄O₂N/A
Molecular Weight 446.9 g/mol [4]
Appearance White to off-white solid[4]
Purity ≥98%N/A

Solubility Profile

Quantitative aqueous solubility data for (R)-V-0219 hydrochloride is not extensively detailed in publicly available literature. However, qualitative assessments and data in organic solvents and complex vehicles provide valuable insights for experimental design.

Aqueous & Organic Solvents

While specific solubility values in common buffers like PBS are not published, the hydrochloride salt is generally expected to have improved aqueous solubility. One supplier notes that the related V-0219 hydrochloride is "soluble" in water, though a concentration is not specified.[5]

For the free base and hydrochloride salt, high solubility has been reported in dimethyl sulfoxide (B87167) (DMSO).

CompoundSolventSolubilityReference
V-0219 (free base)DMSO100 mg/mL (243.65 mM)[5]
V-0219 hydrochlorideDMSO100 mg/mL (223.77 mM)[4]

Complex Vehicles for In Vivo Studies

For preclinical research, (R)-V-0219 hydrochloride can be formulated in various vehicles. The following tables summarize tested formulations for the racemate, V-0219, which can serve as a starting point for the (R)-enantiomer.

Vehicle CompositionAchieved ConcentrationNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear solution[5]
10% DMSO, 90% Corn oil≥ 2.08 mg/mLClear solution, caution for dosing periods > 0.5 month[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLClear solution[5]

Stability

The stability of (R)-V-0219 hydrochloride is crucial for ensuring the integrity of experimental results and for defining appropriate storage and handling procedures.

Solid-State Stability

The solid form of V-0219 hydrochloride is stable for an extended period when stored under appropriate conditions.

Storage ConditionStabilityReference
-20°C≥ 4 years[5]
4°CLong-term (specific duration not stated)[4]

Solution Stability

Stock solutions of V-0219 and its hydrochloride salt in DMSO are stable for months at low temperatures. It is recommended to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.

Storage ConditionDurationReference
-80°C6 months[4]
-20°C1 month[4]

Metabolic Stability

In addition to physicochemical stability, the metabolic stability of V-0219 has been assessed. In a microsomal stability test, the compound exhibited a half-life of greater than 30 minutes, indicating a degree of resistance to metabolic degradation.[1]

Experimental Protocols

Detailed experimental protocols for solubility and stability testing of (R)-V-0219 hydrochloride are not explicitly published. However, standard methodologies can be applied.

Protocol for Solubility Determination (Shake-Flask Method)

  • Add an excess amount of (R)-V-0219 hydrochloride to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of (R)-V-0219 hydrochloride in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol for Stability Assessment in Solution

  • Prepare a solution of (R)-V-0219 hydrochloride of a known concentration in the desired buffer or solvent.

  • Aliquot the solution into multiple vials and store under various conditions (e.g., different temperatures, light exposure).

  • At specified time points, analyze the samples for the concentration of the parent compound and the presence of any degradation products using a stability-indicating analytical method (e.g., HPLC with mass spectrometry detection).

  • Determine the degradation rate and identify potential degradation pathways.

Mechanism of Action & Signaling Pathway

(R)-V-0219 hydrochloride acts as a positive allosteric modulator of the GLP-1 receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GLP-1. By doing so, it enhances the receptor's response to GLP-1, leading to potentiation of downstream signaling pathways.

The GLP-1 receptor is a G-protein coupled receptor (GPCR). Upon activation by GLP-1, it primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and other downstream effectors. This cascade ultimately results in glucose-dependent insulin (B600854) secretion from pancreatic beta cells.

GLP1R_PAM_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GLP1R GLP-1 Receptor PAM_Site Allosteric Site Ortho_Site Orthosteric Site G_Protein Gαs Protein PAM_Site->G_Protein Potentiates Activation Ortho_Site->G_Protein Potentiates Activation GLP1 GLP-1 (Agonist) GLP1->Ortho_Site Binds to PAM (R)-V-0219 HCl (PAM) PAM->PAM_Site Binds to AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response Leads to

Caption: Mechanism of (R)-V-0219 HCl as a GLP-1R Positive Allosteric Modulator.

The following diagram illustrates a simplified experimental workflow for assessing the stability of (R)-V-0219 hydrochloride in solution.

Stability_Workflow start Prepare (R)-V-0219 HCl Stock Solution aliquot Aliquot into Vials start->aliquot storage Store under Varied Conditions (Temp, Light, pH) aliquot->storage sampling Sample at Timepoints (T0, T1, T2...) storage->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis data Quantify Parent Compound & Identify Degradants analysis->data end Determine Degradation Rate & Shelf-life data->end

Caption: Experimental workflow for a solution stability study of (R)-V-0219 hydrochloride.

References

Exploratory

(R)-V-0219 Hydrochloride: A Technical Guide for Diabetes and Obesity Research

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5][6] As a PAM, (R)-V-0219 enhances the signaling of the endogenous GLP-1 ligand, leading to beneficial effects on glucose homeostasis and appetite regulation. This makes it a promising candidate for the treatment of "diabesity," the co-morbidity of type 2 diabetes and obesity.[3][4][6][7][8][9] This technical guide provides an in-depth overview of (R)-V-0219 hydrochloride, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Mechanism of Action

(R)-V-0219 hydrochloride acts as a positive allosteric modulator of the GLP-1R.[1][2][5][10] Unlike orthosteric agonists that directly bind to and activate the receptor, (R)-V-0219 binds to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous ligand, GLP-1. The primary downstream effects of GLP-1R activation are mediated through G-protein signaling pathways, principally Gαs and Gαq.

Activation of Gαs leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[11] This cascade promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[3][4][10][12] The potentiation of GLP-1 signaling by (R)-V-0219 also involves the mobilization of intracellular calcium.[3][4][5][13]

Signaling Pathway of GLP-1R Potentiation by (R)-V-0219

GLP1R_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R GLP-1R Gas Gαs GLP1R->Gas Activates Gaq Gαq GLP1R->Gaq Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gas->AC Stimulates Gaq->PLC Stimulates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilizes Epac->InsulinVesicles Mobilizes Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular Ca2->InsulinVesicles Mobilizes Exocytosis Insulin Exocytosis InsulinVesicles->Exocytosis Leads to GLP1 GLP-1 GLP1->GLP1R Binds RV0219 (R)-V-0219 RV0219->GLP1R Potentiates

Caption: GLP-1R signaling pathway potentiated by (R)-V-0219.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for V-0219 and its enantiomers.

Table 1: In Vitro Activity
ParameterAssay SystemCompoundValueReference
EC50 of Ca2+ Flux Potentiation HEK293 cells expressing hGLP-1R(R)-V-021910 nM[3][4]
(S)-V-021910 nM[3][4]
EC50 of Insulin Secretion Potentiation Rat INS-1E insulinoma cells (in the presence of 0.2 nM GLP-1)V-0219 (racemate)0.008 nM[3][4]
Antagonist IC50 Exendin(9-39)-NH2 against V-0219 (0.1 nM) + GLP-1Rat INS-1E insulinoma cells6.3 nM[3]
Receptor Selectivity Panel of 54 GPCRsV-0219 (racemate) at 10 µM<50% displacement[3][10]
Table 2: In Vivo Efficacy (S)-Enantiomer
Animal ModelCompoundDoseRouteEffectReference
Male Wistar Rats (S)-V-02190.04 and 0.2 mg/kgi.p.Improved glucose tolerance[3][4]
Fatty Diabetic Zucker Rats (S)-V-02190.4 mg/kgi.g.Orally active, improved glucose tolerance[3][4][13]
Male Wistar Rats (12-h fasted) (S)-V-02190.1, 0.5, and 5 µg/kgi.c.v.Reduced food intake[3][4][13]
Wild-type vs. Glp1r knockout mice V-0219 (racemate)0.1 mg/kgNot specifiedImproved glucose tolerance in wild-type, no effect in knockout[10]

Experimental Protocols

The following are detailed methodologies for key experiments based on the available literature.

In Vitro Calcium Flux Assay

This assay measures the ability of (R)-V-0219 to potentiate GLP-1-induced intracellular calcium mobilization.

Experimental Workflow:

Calcium_Flux_Workflow Start Seed HEK293-hGLP-1R cells in 96-well plates Load Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Start->Load AddCompound Add (R)-V-0219 (various concentrations) Load->AddCompound Incubate Incubate for 10 min AddCompound->Incubate AddGLP1 Add GLP-1 (EC₂₅ concentration) Incubate->AddGLP1 Measure Measure fluorescence (calcium signal) using a plate reader AddGLP1->Measure Analyze Analyze data and calculate EC₅₀ Measure->Analyze

Caption: Workflow for the in vitro calcium flux potentiation assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into 96-well plates.[3][4]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: A dose-response curve of (R)-V-0219 hydrochloride is prepared and added to the wells.

  • Incubation: The plate is incubated for approximately 10 minutes.[3]

  • GLP-1 Stimulation: A sub-maximal concentration (EC25) of GLP-1 is added to the wells to stimulate the receptor.[3]

  • Signal Detection: Changes in intracellular calcium are measured by monitoring fluorescence using a plate reader.

  • Data Analysis: The potentiation of the GLP-1 response by (R)-V-0219 is calculated, and an EC50 value is determined.

In Vitro Insulin Secretion Assay

This assay determines the effect of (R)-V-0219 on glucose-stimulated insulin secretion in pancreatic beta-cell lines.

Methodology:

  • Cell Culture: INS-1E rat insulinoma cells or human EndoC-βH1 cells are cultured under standard conditions.[3][4][10]

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer.

  • Treatment: Cells are then incubated with various concentrations of (R)-V-0219 hydrochloride in the presence of a fixed concentration of GLP-1 (e.g., 0.2 nM) and a high glucose concentration to stimulate insulin secretion.[3][4]

  • Sample Collection: After a 30-minute incubation, the supernatant is collected.[4]

  • Insulin Quantification: The amount of secreted insulin in the supernatant is quantified using a commercial ELISA kit.[4]

  • Data Analysis: The potentiation of GLP-1-stimulated insulin secretion by (R)-V-0219 is determined, and an EC50 value is calculated.

In Vivo Glucose Tolerance Test

This test evaluates the impact of (R)-V-0219 on glucose metabolism in animal models.

Methodology:

  • Animal Models: Male Wistar rats or fatty diabetic Zucker rats are used.[3][4]

  • Fasting: Animals are fasted overnight (e.g., 12 hours).[3][4]

  • Compound Administration: (S)-V-0219 is administered either intraperitoneally (i.p.) or intragastrically (i.g.) at the specified doses.[3][4]

  • Glucose Challenge: After a set period, a glucose solution (e.g., 2 g/kg) is administered intraperitoneally.[3][4]

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups and the vehicle control to assess improvements in glucose tolerance.

Selectivity and Pharmacokinetics

V-0219 has been shown to be highly selective for the GLP-1R, with no significant activity at 54 other G-protein coupled receptors at a concentration of 10 µM.[3][10] Pharmacokinetic studies have indicated that the (S)-enantiomer is orally bioavailable.[3][4][7] The compound has a half-life of over 30 minutes in microsomal stability tests and demonstrates a low inhibitory effect on P450 liver enzymes.[4] It is also a weak inhibitor of the hERG channel.[4][7]

Conclusion

(R)-V-0219 hydrochloride is a potent and selective positive allosteric modulator of the GLP-1R. Its ability to enhance GLP-1 signaling in a glucose-dependent manner, leading to improved glucose control and reduced food intake in preclinical models, underscores its potential as a novel therapeutic agent for the treatment of type 2 diabetes and obesity. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating this promising compound.

References

Foundational

The Discovery and Enantioselective Synthesis of V-0219: A Novel GLP-1R Positive Allosteric Modulator

A Technical Whitepaper for Drug Discovery and Development Professionals Abstract V-0219, also known as compound 9, has been identified as a potent, orally active small-molecule positive allosteric modulator (PAM) of the...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Discovery and Development Professionals

Abstract

V-0219, also known as compound 9, has been identified as a potent, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5][6] This discovery presents a promising therapeutic avenue for the treatment of type 2 diabetes and obesity, a condition often termed "diabesity".[1][2][7] V-0219 enhances the efficacy of GLP-1R stimulation, potentiates insulin (B600854) secretion with subnanomolar potency, and demonstrates significant in vivo activity in reducing food intake and improving glucose regulation in rodent models.[1][2][3][5][6] Notably, the enantioselective synthesis of V-0219 has revealed that the (S)-enantiomer is responsible for the observed oral efficacy, highlighting the importance of stereochemistry in its pharmacological profile.[1][2][3][5][6][7] This whitepaper provides a comprehensive overview of the discovery, enantioselective synthesis, and pharmacological characterization of the V-0219 enantiomers.

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a well-established target for the treatment of type 2 diabetes.[8][9] Current therapies primarily consist of peptidic agonists of GLP-1R, which are effective but often require injection.[2][5] The development of orally bioavailable small-molecule PAMs offers several potential advantages, including improved patient compliance and a differentiated pharmacological profile.[2][5] V-0219 emerged from a high-throughput screening of a chemical library, followed by structure-activity relationship (SAR) optimization, as a potent and selective GLP-1R PAM.[7][8] This document details the key findings related to V-0219, with a focus on its enantiomers.

Pharmacological Profile of V-0219 and its Enantiomers

V-0219 acts as a positive allosteric modulator of the GLP-1R, enhancing the receptor's response to its endogenous ligand.[1][8] This allosteric modulation leads to a potentiation of insulin secretion and improved glucose handling.[1][2][3]

In Vitro Characterization

Both enantiomers of V-0219, (R)-9 and (S)-9, were found to be active in activating calcium fluxes in HEK cells stably expressing the human GLP-1R (hGLP-1R).[1]

Table 1: In Vitro Activity of V-0219 Enantiomers

CompoundActivityAssay
(R)-9Active (at 0.1 nM)Calcium Flux in hGLP-1R expressing HEK cells
(S)-9Active (at 0.1 nM)Calcium Flux in hGLP-1R expressing HEK cells

Data sourced from Decara et al., 2022.[1]

In Vivo Efficacy

The in vivo studies demonstrated the therapeutic potential of V-0219 in animal models. The racemic mixture showed a significant reduction in food intake and an improvement in glucose handling in both normal and diabetic rodents.[1][7] Crucially, the enantioselective synthesis and subsequent testing revealed that the (S)-enantiomer is orally efficacious.[1][2][3][5][7]

Table 2: In Vivo Activity of (S)-V-0219

ParameterDoseRouteAnimal ModelEffect
Glucose Handling0.4 mg/kgIntragastricFatty Zucker ratsImproved glucose handling after IP injection of 2 g/kg glucose
Feeding Reduction0.1, 0.5, and 5 µg/kgIntracerebroventricular (icv)Male Wistar ratsReduced feeding

Data sourced from Decara et al., 2022.[1]

Enantioselective Synthesis of V-0219

The synthesis of the individual (R) and (S) enantiomers of V-0219 was crucial to understanding their distinct pharmacological properties.[1] The enantioselective synthesis was achieved by reacting the key intermediate, 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-yl}methyl methanesulfonate, with the appropriate enantiomer of 3-(morpholin-4-ylmethyl)piperidine.[1] The enantiopure piperidine (B6355638) derivatives were synthesized from the corresponding enantiomerically pure forms of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[1]

G cluster_synthesis Enantioselective Synthesis of (S)-V-0219 S_Piperidine (S)-tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate S_Piperidine_Mesylate (S)-tert-butyl 3-{[(methylsulfonyl)oxy]methyl} piperidine-1-carboxylate S_Piperidine->S_Piperidine_Mesylate Mesylation S_Piperidine_Morpholine (S)-3-(morpholin-4-ylmethyl)piperidine S_Piperidine_Mesylate->S_Piperidine_Morpholine Morpholine Alkylation S_V0219 (S)-V-0219 S_Piperidine_Morpholine->S_V0219 N-Alkylation Oxadiazole {3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol Oxadiazole_Mesylate {3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl methanesulfonate Oxadiazole->Oxadiazole_Mesylate Mesylation Oxadiazole_Mesylate->S_V0219

Caption: Enantioselective Synthesis Workflow for (S)-V-0219.

GLP-1R Signaling Pathway

V-0219 enhances the signaling cascade initiated by the binding of GLP-1 to its receptor. This pathway is central to glucose homeostasis and appetite regulation.

cluster_pathway GLP-1R Signaling Pathway Modulation by V-0219 GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds V0219 V-0219 (PAM) V0219->GLP1R Potentiates AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes Glucose Improved Glucose Homeostasis Insulin->Glucose

Caption: V-0219 as a Positive Allosteric Modulator of the GLP-1R Signaling Pathway.

Experimental Protocols

General Synthesis Procedures

Starting materials, reagents, and solvents were obtained from commercial suppliers and used without further purification unless otherwise noted.[1] Reactions were monitored by thin-layer chromatography. Chromatographic purification was performed using silica (B1680970) gel. The enantiomeric excess (ee) was determined by chiral HPLC analysis.[3]

Enantioselective Synthesis of (R)- and (S)-V-0219

The (R)- and (S)-enantiomers of V-0219 were synthesized by reacting the intermediate 11 ({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl methanesulfonate) with the corresponding enantiomer of piperidine 12 (3-(morpholin-4-ylmethyl)piperidine).[1] The enantiopure piperidines were prepared from the commercially available enantiomers of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[1]

In Vitro Calcium Flux Assay

HEK cells stably expressing the hGLP-1R were used to assess the activity of the compounds. Calcium fluxes were measured to determine the potentiation of the GLP-1R signaling in the presence of the V-0219 enantiomers.[1]

In Vivo Glucose Tolerance Test

Fasted fatty Zucker rats were administered (S)-V-0219 intragastrically. Subsequently, glucose (2 g/kg) was injected intraperitoneally. Blood glucose levels were monitored over time to assess the improvement in glucose handling.[1]

In Vivo Feeding Study

Fasted male Wistar rats received intracerebroventricular injections of (S)-V-0219 at various doses. Food intake was then measured to evaluate the effect on appetite.[1]

Conclusion

The discovery and enantioselective synthesis of V-0219 have identified a potent and orally efficacious small-molecule positive allosteric modulator of the GLP-1R. The (S)-enantiomer of V-0219 has demonstrated significant potential in preclinical models for the treatment of "diabesity" by improving glucose control and reducing food intake.[1][2][3][5][6][7] These findings strongly support the continued development of small-molecule GLP-1R PAMs as a promising therapeutic strategy.

References

Exploratory

role of (R)-V-0219 in calcium flux activation

An In-Depth Technical Guide to the Role of (R)-V-0219 in Calcium Flux Activation Audience: Researchers, scientists, and drug development professionals. Abstract (R)-V-0219 is a potent, orally active small-molecule positi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of (R)-V-0219 in Calcium Flux Activation

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-V-0219 is a potent, orally active small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] This technical guide provides a detailed overview of the role of (R)-V-0219 in the activation of intracellular calcium flux. It outlines the underlying signaling pathways, presents quantitative efficacy data, and describes the experimental protocols used to characterize this molecule. The information is intended for researchers and professionals in the fields of pharmacology and drug development.

Introduction to (R)-V-0219

V-0219, also identified as compound 9, is a novel positive allosteric modulator of the GLP-1R, a class B G protein-coupled receptor (GPCR) crucial for glucose homeostasis and a key target in the treatment of type 2 diabetes and obesity.[1][2][4] V-0219 contains a stereocenter, leading to two enantiomers: (R)-V-0219 and (S)-V-0219. Both enantiomers have been shown to be effective in potentiating GLP-1R-mediated signaling, including the mobilization of intracellular calcium.[1][2] As a PAM, (R)-V-0219 enhances the receptor's response to the endogenous ligand, GLP-1, rather than activating it directly in the absence of the agonist.[1][5] This allosteric modulation presents a promising therapeutic approach, potentially offering improved safety and efficacy profiles compared to direct agonists.[4]

Core Mechanism of Action: GLP-1R Modulation

The primary mechanism by which (R)-V-0219 influences cellular activity is through its positive allosteric modulation of the GLP-1R.[3] GLP-1R is canonically coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5][6] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates multiple downstream targets. In the context of calcium signaling, PKA activation leads to:

  • Potentiation of glucose-induced closure of ATP-sensitive potassium (K-ATP) channels , leading to membrane depolarization.[6]

  • Activation of voltage-dependent L-type calcium channels (VDCCs) , promoting calcium influx from the extracellular space.[6][7]

  • Mobilization of intracellular calcium stores from the endoplasmic reticulum through the activation of ryanodine (B192298) receptors (RyR).[6]

(R)-V-0219 binds to an allosteric site on the GLP-1R, enhancing the affinity and/or efficacy of GLP-1. This results in a more robust activation of the downstream signaling cascade, leading to a significant potentiation of calcium flux in the presence of the native agonist.[1][2]

Signaling Pathway of GLP-1R-Mediated Calcium Flux

The following diagram illustrates the signaling cascade initiated by GLP-1R activation and potentiated by (R)-V-0219, culminating in an increase in intracellular calcium concentration.

GLP1R_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GLP1R GLP-1R AC Adenylyl Cyclase GLP1R->AC Activates Gαs cAMP cAMP AC->cAMP Converts ATP to VDCC L-type Ca2+ Channel Ca_in Ca2+ (Influx) VDCC->Ca_in Opens PKA PKA cAMP->PKA Activates PKA->VDCC Phosphorylates/ Activates RyR Ryanodine Receptor (RyR) PKA->RyR Phosphorylates/ Activates Ca_total [Ca2+]i ↑ (Calcium Flux) Ca_in->Ca_total Ca_store Ca2+ (Store Release) Ca_store->Ca_total RyR->Ca_store Opens GLP1 GLP-1 (Agonist) GLP1->GLP1R Binds V0219 (R)-V-0219 (PAM) V0219->GLP1R Potentiates Assay_Workflow A 1. Seed HEK-293/hGLP-1R Cells in Microplate B 2. Load Cells with Calcium Indicator Dye A->B C 3. Wash Cells to Remove Excess Dye B->C D 4. Add (R)-V-0219 (PAM) and Incubate (10 min) C->D E 5. Measure Baseline Fluorescence D->E F 6. Add GLP-1 (EC25) to Stimulate Receptor E->F G 7. Real-Time Monitoring of Calcium Flux F->G H 8. Data Analysis and EC50 Determination G->H

References

Foundational

In-Depth Technical Guide: (R)-V-0219 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, (R)-V-0219 hydrochloride enhances the signaling of the endogenous GLP-1 ligand, thereby potentiating its therapeutic effects on glucose homeostasis and appetite regulation. This document provides a comprehensive technical overview of (R)-V-0219 hydrochloride, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-V-0219 hydrochloride is presented in Table 1.

PropertyValueCitation(s)
Molecular Weight 446.9 g/mol [1]
Molecular Formula C₂₀H₂₅F₃N₄O₂ • HCl[1]
Formal Name 4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinyl]methyl]-morpholine, monohydrochloride[1]
CAS Number 2922283-73-4[1]
Appearance Solid[1]
Solubility Soluble in Water[1]

Mechanism of Action

(R)-V-0219 hydrochloride acts as a positive allosteric modulator of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to the primary ligand binding site, (R)-V-0219 hydrochloride binds to a distinct, allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, GLP-1. The primary downstream signaling cascade of the GLP-1R involves the activation of adenylyl cyclase via the Gαs subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), culminating in glucose-dependent insulin (B600854) secretion from pancreatic β-cells. Additionally, GLP-1R activation can lead to intracellular calcium mobilization.

Signaling Pathway Diagram

GLP1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R GLP-1R Gas Gαs GLP1R->Gas activates Gq Gαq GLP1R->Gq potential coupling AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gas->AC activates PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin_exocytosis Insulin Exocytosis PKA->Insulin_exocytosis potentiates EPAC->Insulin_exocytosis potentiates Ca2_increase ↑ [Ca²⁺]i Ca2_increase->Insulin_exocytosis triggers IP3->Ca2_increase GLP1 GLP-1 GLP1->GLP1R Orthosteric Binding V0219 (R)-V-0219 (PAM) V0219->GLP1R Allosteric Binding

Caption: GLP-1R signaling pathway potentiated by (R)-V-0219.

Pharmacological Data

In Vitro Pharmacology

The in vitro activity of (R)-V-0219 has been characterized in various cell-based assays. It demonstrates potentiation of GLP-1-mediated signaling, including calcium flux and cAMP accumulation, leading to enhanced insulin secretion.

AssayCell LineKey ParameterValueCitation(s)
Calcium Flux Potentiation HEK293 (hGLP-1R)EC₅₀10 nM[2]
cAMP Accumulation HEK293 (hGLP-1R)Concentration0.001-1 nM[1]
Insulin Secretion Potentiation INS-1EEC₅₀0.008 nM[3]
In Vivo Pharmacology

In vivo studies in rodent models have demonstrated the efficacy of V-0219 in improving glucose tolerance and reducing food intake. The (S)-enantiomer has shown oral activity in these models.

ModelSpeciesAdministrationDosage RangeEffectCitation(s)
Glucose Tolerance Mousei.p.0.1 mg/kgImproved glucose tolerance[1]
Food Intake Rati.c.v.0.001 mg/kgEnhanced reduction in food intake by exendin-4[1]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize (R)-V-0219 hydrochloride.

Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization in response to GLP-1R activation and its potentiation by (R)-V-0219.

Materials:

  • HEK293 cells stably expressing human GLP-1R (hGLP-1R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • GLP-1 (agonist)

  • (R)-V-0219 hydrochloride (test compound)

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed hGLP-1R expressing HEK293 cells into 384-well plates at an appropriate density and culture overnight.

  • Dye Loading: Remove culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of (R)-V-0219 hydrochloride to the wells and incubate for 10-15 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescent reader. Establish a baseline reading for 10-20 seconds. Add a sub-maximal concentration (e.g., EC₂₀) of GLP-1 to the wells and immediately begin kinetic measurement of fluorescence for 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the response against the concentration of (R)-V-0219 hydrochloride to determine the EC₅₀ of potentiation.

cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP production following GLP-1R stimulation.

Materials:

  • HEK293 cells stably expressing hGLP-1R

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • GLP-1 (agonist)

  • (R)-V-0219 hydrochloride (test compound)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • 384-well microplates

Procedure:

  • Cell Plating: Seed hGLP-1R expressing HEK293 cells into 384-well plates and culture overnight.

  • Assay Preparation: Aspirate the culture medium and add stimulation buffer to the cells.

  • Compound Incubation: Add varying concentrations of (R)-V-0219 hydrochloride, followed by a range of GLP-1 concentrations. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the GLP-1 concentration in the presence and absence of (R)-V-0219 hydrochloride. Analyze the data to determine the potentiation of the GLP-1 dose-response curve.

Insulin Secretion Assay

This protocol details the measurement of insulin release from pancreatic β-cells.

Materials:

  • INS-1E or EndoC-βH1 cells

  • Cell culture medium (e.g., RPMI-1640 with appropriate supplements)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • GLP-1 (agonist)

  • (R)-V-0219 hydrochloride (test compound)

  • Insulin detection kit (e.g., ELISA, HTRF)

  • 24- or 48-well plates

Procedure:

  • Cell Plating: Seed insulin-secreting cells into multi-well plates and culture to the desired confluency.

  • Pre-incubation: Wash the cells with a low-glucose KRBH buffer and pre-incubate for 1-2 hours to establish a basal state.

  • Stimulation: Replace the pre-incubation buffer with KRBH buffer containing low or high glucose, GLP-1, and varying concentrations of (R)-V-0219 hydrochloride. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the concentration of insulin in the supernatant using a suitable immunoassay.

  • Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number. Plot the stimulated insulin secretion against the concentration of (R)-V-0219 hydrochloride.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Start cell_culture Cell Culture (HEK293-hGLP1R, INS-1E) start->cell_culture ca_assay Calcium Flux Assay cell_culture->ca_assay camp_assay cAMP Accumulation Assay cell_culture->camp_assay insulin_assay Insulin Secretion Assay cell_culture->insulin_assay data_analysis Data Analysis (EC₅₀, Potentiation) ca_assay->data_analysis camp_assay->data_analysis insulin_assay->data_analysis end_invitro In Vitro Profile data_analysis->end_invitro animal_models Rodent Models (Mouse, Rat) end_invitro->animal_models Proceed to In Vivo gtt Glucose Tolerance Test animal_models->gtt feeding_study Food Intake Study animal_models->feeding_study pk_study Pharmacokinetics animal_models->pk_study in_vivo_analysis Efficacy & PK Profile gtt->in_vivo_analysis feeding_study->in_vivo_analysis pk_study->in_vivo_analysis end_invivo In Vivo Profile in_vivo_analysis->end_invivo

Caption: Workflow for characterizing (R)-V-0219 hydrochloride.

Conclusion

(R)-V-0219 hydrochloride is a valuable research tool for investigating the pharmacology of the GLP-1 receptor. Its nature as a positive allosteric modulator offers a nuanced mechanism for enhancing endogenous signaling pathways. The data and protocols presented in this guide provide a foundation for further research and development of GLP-1R-targeted therapeutics.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Assays Using (R)-V-0219 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active small-molecule positive allosteric modulator (PAM) of the glu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a PAM, (R)-V-0219 enhances the signaling of the endogenous GLP-1 peptide, which plays a crucial role in glucose homeostasis and insulin (B600854) secretion. This makes it a significant compound of interest for the research and development of therapeutics for type 2 diabetes and obesity.[1][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of (R)-V-0219 hydrochloride on the GLP-1R signaling pathway.

Mechanism of Action

(R)-V-0219 hydrochloride acts by binding to an allosteric site on the GLP-1R, potentiating the receptor's response to its natural agonist, GLP-1. This leads to an increase in downstream signaling cascades, including intracellular calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) accumulation, ultimately resulting in enhanced glucose-stimulated insulin secretion (GSIS).[1]

Signaling Pathway

The binding of GLP-1 to its receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to the production of cAMP. This in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). Both pathways contribute to the potentiation of insulin secretion from pancreatic β-cells. Additionally, GLP-1R activation leads to an increase in intracellular calcium, a key second messenger in insulin exocytosis. (R)-V-0219 hydrochloride enhances these downstream signals in the presence of GLP-1.

GLP1R_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R AC Adenylyl Cyclase GLP1R->AC Activates Ca2_increase ↑ [Ca2+]i GLP1R->Ca2_increase Induces GLP1 GLP-1 GLP1->GLP1R Binds V0219 (R)-V-0219 HCl (PAM) V0219->GLP1R Binds (Allosteric Site) cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion Potentiated Insulin Secretion PKA->Insulin_Secretion Epac->Insulin_Secretion Ca2_increase->Insulin_Secretion

Caption: GLP-1R signaling pathway modulation by (R)-V-0219 HCl.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for (R)-V-0219 hydrochloride and its related compounds.

CompoundAssayCell LineParameterValueReference
(R)-V-0219 Calcium FluxHEK cells expressing hGLP-1REC5010 nM[1]
(S)-V-0219Calcium FluxHEK cells expressing hGLP-1REC5010 nM[1]
GLP-1Calcium FluxHEK cells expressing hGLP-1REC5045 nM[1]
V-0219 (racemic)cAMP Accumulation (in presence of GLP-1)HEK-293 cells expressing GLP-1RMax. Potentiation42% > GLP-1 alone[5]
V-0219 (racemic)Insulin Secretion (in presence of GLP-1)Rat INS-1 β-cellsEC500.25 nM[5]
V-0219 (racemic)Insulin Secretion (in presence of 0.2 nM GLP-1)Rat INS-1 β-cellsEC500.008 nM[5]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of (R)-V-0219 hydrochloride to potentiate GLP-1-induced intracellular calcium mobilization in HEK-293 cells stably expressing the human GLP-1 receptor.

Calcium_Flux_Workflow A Seed HEK-293-hGLP-1R cells in 96-well plates B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour C->D E Add (R)-V-0219 HCl (10 min incubation) D->E F Add GLP-1 (EC25 concentration) E->F G Measure fluorescence signal (Flow Cytometry or Plate Reader) F->G H Data Analysis: Calculate % responding cells or EC50 G->H

Caption: Workflow for the Calcium Mobilization Assay.

Materials:

  • HEK-293 cells stably expressing human GLP-1R (HEK-hGLP-1R)

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • 96-well black, clear-bottom plates

  • (R)-V-0219 hydrochloride

  • GLP-1 (7-36) amide

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed HEK-hGLP-1R cells in 96-well black, clear-bottom plates at a density of 50,000 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.

  • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition: Prepare serial dilutions of (R)-V-0219 hydrochloride in HBSS.

  • Add the desired concentrations of (R)-V-0219 hydrochloride to the wells and incubate for 10 minutes at room temperature.

  • GLP-1 Stimulation: Add a pre-determined EC25 concentration of GLP-1 to the wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (Excitation: 494 nm, Emission: 516 nm for Fluo-4).

  • Data Analysis: The response is typically quantified as the percentage of responding cells or by determining the EC50 value from a dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the potentiation of glucose-stimulated insulin secretion by (R)-V-0219 hydrochloride in the presence of GLP-1 in pancreatic β-cell lines.

GSIS_Workflow A Seed EndoC-βH1 or INS-1E cells in 24-well plates B Culture for 4-5 days A->B C Pre-incubation: Starve cells in low glucose buffer B->C D Incubation: Treat with (R)-V-0219 HCl + GLP-1 in high glucose buffer C->D E Collect supernatant D->E F Quantify insulin concentration using ELISA E->F G Data Analysis: Determine fold potentiation or EC50 F->G

References

Application

Application Notes and Protocols: (R)-V-0219 Hydrochloride for HEK Cell Studies

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active small molecule positive allosteric modulator (PAM) of the Glu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] As a PAM, (R)-V-0219 enhances the signaling of the endogenous ligand, GLP-1, at its receptor, rather than acting as a direct agonist.[5][6] This characteristic presents a promising therapeutic approach for conditions like type 2 diabetes and obesity, potentially offering a more refined safety and efficacy profile compared to direct agonists.[7][8][9] These application notes provide detailed protocols for studying the effects of (R)-V-0219 hydrochloride in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R (hGLP-1R).

Mechanism of Action

(R)-V-0219 hydrochloride allosterically modulates the GLP-1R, a G-protein coupled receptor (GPCR). Upon binding of GLP-1, the GLP-1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and also stimulates calcium mobilization. (R)-V-0219 potentiates these downstream signaling events in the presence of GLP-1.[5][10] Studies have demonstrated that (R)-V-0219 is capable of activating calcium fluxes in HEK cells stably expressing hGLP-1R and potentiates GLP-1-induced cAMP accumulation.[1][10]

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for (R)-V-0219 in HEK cell-based assays.

ParameterCell LineAssay TypeValueReference
GLP-1 Potentiation (EC50)HEK cells stably expressing hGLP-1RCalcium Flux10 nM[1][5][6]
Maximal GLP-1 Signal PotentiationHEK cells stably expressing hGLP-1RCalcium Flux2-fold increase[5][6]
Agonist ActivityHEK cells stably expressing hGLP-1RCalcium FluxActive at 0.1 nM[1][5][6]

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay in HEK293-hGLP-1R Cells

This protocol is designed to measure the potentiation of GLP-1-induced intracellular calcium mobilization by (R)-V-0219 hydrochloride using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing hGLP-1R

  • (R)-V-0219 hydrochloride

  • GLP-1 (7-36) amide

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Seed HEK293-hGLP-1R cells into 96-well black, clear-bottom microplates at a density of 50,000-80,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of (R)-V-0219 hydrochloride in DMSO.

    • Prepare serial dilutions of (R)-V-0219 hydrochloride in HBSS with 20 mM HEPES to achieve the desired final concentrations. .

  • Assay:

    • Wash the cells twice with 100 µL of HBSS with 20 mM HEPES.

    • Add 100 µL of the (R)-V-0219 hydrochloride dilutions to the respective wells and incubate for 10 minutes at room temperature.[5]

    • Place the plate in a fluorescent plate reader and measure the baseline fluorescence.

    • Inject a solution of GLP-1 at a concentration that elicits a 25% maximal response (EC25) and continue to monitor fluorescence.[5]

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Plot the dose-response curve of (R)-V-0219 hydrochloride in the presence of GLP-1 to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay in HEK293-hGLP-1R Cells

This protocol measures the potentiation of GLP-1-induced cAMP production by (R)-V-0219 hydrochloride.

Materials:

  • HEK293 cells stably expressing hGLP-1R

  • (R)-V-0219 hydrochloride

  • GLP-1 (7-36) amide

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed HEK293-hGLP-1R cells into a 96-well plate and culture to near confluency.

  • Compound and Ligand Preparation:

    • Prepare a stock solution of (R)-V-0219 hydrochloride in DMSO.

    • Prepare serial dilutions of (R)-V-0219 hydrochloride and GLP-1 in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of (R)-V-0219 hydrochloride in the presence of a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 10-15 minutes at 37°C.[11]

    • Add increasing concentrations of GLP-1 to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves for GLP-1 in the presence and absence of different concentrations of (R)-V-0219 hydrochloride.

    • Determine the potentiation of the GLP-1 EC50 and the maximal response.

Visualizations

Signaling Pathway of GLP-1R Potentiation by (R)-V-0219

GLP1R_Signaling cluster_membrane Cell Membrane GLP1R GLP-1R G_Protein Gαs GLP1R->G_Protein Activates Ca_Flux Ca²⁺ Flux GLP1R->Ca_Flux Stimulates GLP1 GLP-1 GLP1->GLP1R Binds R_V_0219 (R)-V-0219 R_V_0219->GLP1R Allosterically Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Ca_Flux->Downstream_Effects

Caption: GLP-1R signaling potentiation by (R)-V-0219.

Experimental Workflow for Calcium Flux Assay

Calcium_Flux_Workflow A Seed HEK293-hGLP-1R cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Add (R)-V-0219 hydrochloride and incubate B->C D Measure baseline fluorescence in plate reader C->D E Inject GLP-1 (EC25) and monitor fluorescence D->E F Analyze data and generate dose-response curve E->F

Caption: Workflow for the in vitro calcium flux assay.

Logical Relationship of (R)-V-0219 Action

Logical_Relationship cluster_input Inputs cluster_receptor Receptor cluster_output Outputs GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R R_V_0219 (R)-V-0219 R_V_0219->GLP1R Potentiated_Signal Potentiated Downstream Signal GLP1R->Potentiated_Signal

Caption: Logical diagram of (R)-V-0219's modulatory role.

References

Method

Application Notes and Protocols: (R)-V-0219 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Gl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, (R)-V-0219 enhances the receptor's response to its endogenous ligand, GLP-1. This compound is a valuable tool for research in areas such as type 2 diabetes and obesity.[4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of (R)-V-0219 hydrochloride stock solutions.

Quantitative Data Summary

The following table summarizes key quantitative data for (R)-V-0219 hydrochloride and its related compounds based on available literature.

ParameterValueCompoundCell Line/ModelNotesReference
EC₅₀ 10 nM(R)-V-0219HEK cells expressing hGLP-1RPotentiation of GLP-1 stimulated receptor activation.[6]
In Vitro Activity 0.1 nM(R)-V-0219HEK cells expressing hGLP-1RActivation of calcium fluxes.[3][6]
In Vivo Activity 0.1 mg/kgV-0219Wild-type miceImproves glucose tolerance.[7]
In Vivo Activity 0.001 mg/kgV-0219RatsEnhances reduction in food intake induced by exendin-4.[7]

Signaling Pathway

(R)-V-0219 hydrochloride acts as a positive allosteric modulator of the GLP-1 receptor, a G-protein coupled receptor. Upon binding of GLP-1, the receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. (R)-V-0219 enhances this signaling cascade, potentiating the downstream effects of GLP-1, which include glucose-dependent insulin (B600854) secretion.

GLP1R_Pathway GLP-1R Signaling Pathway Modulation cluster_membrane Cell Membrane GLP1R GLP-1R AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to GLP1 GLP-1 GLP1->GLP1R Binds V0219 (R)-V-0219 (PAM) V0219->GLP1R Modulates PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: GLP-1R signaling modulation by (R)-V-0219.

Experimental Protocols

Materials
  • (R)-V-0219 hydrochloride (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of (R)-V-0219 hydrochloride in DMSO.

Stock_Solution_Workflow start Start: Weigh (R)-V-0219 HCl weigh Accurately weigh the solid compound. start->weigh add_dmso Add the appropriate volume of anhydrous DMSO. weigh->add_dmso dissolve Vortex thoroughly to dissolve. Use sonicator if necessary. add_dmso->dissolve aliquot Aliquot into single-use tubes. dissolve->aliquot store Store at -20°C or -80°C. aliquot->store end End: Stock solution ready store->end

Caption: Workflow for preparing stock solution.

Procedure:

  • Calculate Required Mass: Determine the mass of (R)-V-0219 hydrochloride needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of V-0219 hydrochloride is 446.9 g/mol .[7]

    • Calculation Example: For 1 mL of a 10 mM stock solution, you would need:

      • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 446.9 g/mol = 0.004469 g = 4.469 mg

  • Weighing: Carefully weigh the calculated amount of (R)-V-0219 hydrochloride powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

Storage and Stability

Proper storage is essential to maintain the activity of the (R)-V-0219 hydrochloride stock solution.

Storage TemperatureShelf LifeNotes
-20°C 1 monthStore in a tightly sealed container, protected from moisture.
-80°C 6 monthsFor long-term storage, -80°C is recommended. Ensure containers are well-sealed.

Important Considerations:

  • Hygroscopic Nature: (R)-V-0219 hydrochloride is a salt and may be hygroscopic. Handle the solid powder in a low-humidity environment and keep the container tightly sealed.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting into single-use volumes is highly recommended.[2][4]

  • Solubility: While the hydrochloride salt form generally offers enhanced water solubility, for cell culture experiments, it is common to first dissolve the compound in DMSO to create a concentrated stock, which is then further diluted in aqueous media.[3] The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. The information provided is based on publicly available data and should be used as a guideline. Researchers should always consult the manufacturer's product data sheet and relevant literature for the most up-to-date information. It is the user's responsibility to validate the protocols for their specific applications.

References

Application

Application Notes and Protocols: (R)-V-0219 as a Potentiator of GLP-1 Induced cAMP Accumulation

For Researchers, Scientists, and Drug Development Professionals Introduction Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone that plays a pivotal role in glucose homeostasis. Its receptor, the G...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone that plays a pivotal role in glucose homeostasis. Its receptor, the GLP-1 receptor (GLP-1R), is a well-established target for the treatment of type 2 diabetes and obesity.[1][2][3] Activation of the GLP-1R, a G-protein coupled receptor, stimulates adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4][5] This signaling cascade is central to GLP-1's therapeutic effects, including glucose-dependent insulin (B600854) secretion, inhibition of glucagon (B607659) release, and promotion of β-cell health.[1][4][5][6]

(R)-V-0219 is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the GLP-1R.[7][8][9] As a PAM, (R)-V-0219 enhances the response of the GLP-1R to its endogenous ligand, GLP-1, thereby potentiating its downstream signaling, including cAMP accumulation.[7][10] These application notes provide detailed protocols and data for utilizing (R)-V-0219 to study and enhance GLP-1R-mediated cAMP signaling.

Data Presentation

The following tables summarize the quantitative data on the potentiation of GLP-1 induced cAMP accumulation and related cellular activities by V-0219 and its enantiomers.

Table 1: Potentiation of GLP-1-Induced cAMP Accumulation by V-0219 in hGLP-1R-HEK293 Cells [7][11]

ParameterGLP-1 AloneGLP-1 + 0.1 nM V-0219
Maximal Potentiation -42% higher than GLP-1 alone
GLP-1 EC50 10.1 nM7.7 nM

Table 2: In Vitro Efficacy of (R)-V-0219 and (S)-V-0219 on GLP-1R Activation [7][10]

CompoundAssayEC50
(R)-V-0219 Calcium Flux in hGLP-1R-HEK cells10 nM
(S)-V-0219 Calcium Flux in hGLP-1R-HEK cells10 nM
GLP-1 Calcium Flux in hGLP-1R-HEK cells45 nM

Table 3: Potentiation of GLP-1-Induced Insulin Secretion by V-0219 in INS-1 Insulinoma Cells [10]

CompoundConcentration of GLP-1ParameterValue
V-0219 0.2 nMEC50 of Potentiation0.008 nM

Signaling Pathway and Experimental Workflow

GLP-1 Receptor Signaling Pathway

The binding of GLP-1 to its receptor initiates a cascade of intracellular events, primarily mediated by cAMP. (R)-V-0219, as a positive allosteric modulator, binds to a site on the receptor distinct from the GLP-1 binding site, enhancing the receptor's response to GLP-1.

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1R AC Adenylyl Cyclase GLP1R->AC activates GLP1 GLP-1 GLP1->GLP1R binds RV0219 (R)-V-0219 (PAM) RV0219->GLP1R binds (allosterically) ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Downstream Downstream Cellular Responses (e.g., Insulin Secretion) PKA->Downstream EPAC->Downstream cAMP_Workflow Cell_Culture 1. Cell Culture (e.g., hGLP-1R-HEK293 cells) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Pre_incubation 3. Pre-incubation with (R)-V-0219 or vehicle Cell_Seeding->Pre_incubation Stimulation 4. Stimulation with GLP-1 (dose-response) Pre_incubation->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis cAMP_Detection 6. cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Detection Data_Analysis 7. Data Analysis (EC50, Emax) cAMP_Detection->Data_Analysis

References

Method

Application Notes and Protocols for in vivo Studies of V-0219 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with V-0219, a small-molecule positive allost...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with V-0219, a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). The information is collated from preclinical studies in rodent models to guide researchers in the further investigation of V-0219 for its potential therapeutic applications in metabolic diseases.

Introduction to V-0219

V-0219, chemically identified as 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, is a potent, orally active PAM of the GLP-1R.[1][2] It enhances the signaling of the endogenous GLP-1 peptide, thereby potentiating its effects on glucose homeostasis and appetite regulation.[1][2] Preclinical studies in rodent models have demonstrated its efficacy in improving glucose tolerance and reducing food intake, highlighting its potential as a therapeutic agent for type 2 diabetes and obesity.[1][3] The (S)-enantiomer of V-0219 has been identified as the orally efficacious form.[4]

Mechanism of Action: GLP-1R Potentiation

V-0219 functions by binding to an allosteric site on the GLP-1 receptor, which in turn enhances the receptor's response to its natural ligand, GLP-1. This potentiation of GLP-1 signaling leads to increased insulin (B600854) secretion in a glucose-dependent manner and contributes to the regulation of appetite. The activity of V-0219 is dependent on the presence of the GLP-1R, as its effects on glucose handling are not observed in GLP-1R knockout (KO) mice.[1][2]

GLP1R_Signaling_Pathway cluster_0 Cell Membrane GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Insulin Insulin Secretion InsulinVesicles->Insulin GLP1 GLP-1 GLP1->GLP1R Binds V0219 V-0219 (PAM) V0219->GLP1R Potentiates

V-0219 as a positive allosteric modulator of the GLP-1R signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of V-0219 in various rodent models.

Table 1: Pharmacokinetic Parameters of V-0219 in Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Half-life (t½) ~3 hours~3 hours
Time to max concentration (Tmax) N/A50 minutes
Oral Bioavailability -39%
Data obtained from studies in rats.[2]

Table 2: Efficacy of V-0219 in Glucose Tolerance and Food Intake Studies

StudyAnimal ModelV-0219 Dose & RouteKey Findings
Glucose Tolerance Wistar Rats(S)-enantiomer: 0.04 & 0.2 mg/kg, ipImproved glucose handling after a 2 g/kg ip glucose load.[1]
Glucose Tolerance Fatty Zucker Rats(S)-enantiomer: 0.4 mg/kg, intragastricOrally active, improving glucose handling after a 2 g/kg ip glucose load.[1]
Glucose Tolerance C57BL/6N Mice0.1 mg/kg, ipImproved glucose handling after a 2 g/kg ip glucose load.[2]
Glucose Tolerance GLP-1R KO Mice0.1 mg/kg, ipNo effect on glucose handling, confirming GLP-1R selectivity.[2]
Food Intake Wistar Rats(S)-enantiomer: 0.1, 0.5, & 5 µg/kg, icvReduced food intake in 12-hour fasted rats.[1]
Food Intake Potentiation Wistar Rats1 µg/kg, icvPotentiated the feeding inhibition induced by the GLP-1R agonist exendin-4.[2]

Experimental Protocols

Detailed methodologies for key in vivo experiments with V-0219 are provided below. These protocols are based on the published studies and should be adapted according to institutional guidelines and specific experimental needs.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is designed to assess the effect of V-0219 on glucose metabolism following an oral glucose challenge.

Materials:

  • V-0219 (S-enantiomer recommended for oral studies)

  • Vehicle for V-0219 (e.g., saline, or as optimized for solubility and stability)

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Rodent models (e.g., Wistar rats, C57BL/6N mice)

  • Blood glucose monitoring system (glucometer and test strips)

  • Oral gavage needles

  • Standard laboratory equipment for animal handling and blood collection

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals for 12 hours overnight with free access to water.

  • Baseline Blood Glucose: At t= -30 min, obtain a baseline blood sample from the tail vein to measure blood glucose.

  • V-0219 Administration: Administer V-0219 or vehicle via the desired route (e.g., intragastric for oral efficacy). A typical oral dose for the (S)-enantiomer in fatty Zucker rats is 0.4 mg/kg.[1]

  • Glucose Challenge: At t=0 min, administer a 2 g/kg body weight glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of V-0219 on glucose tolerance.

OGTT_Workflow Acclimation Animal Acclimation (≥ 1 week) Fasting Overnight Fasting (12 hours) Acclimation->Fasting Baseline_Glucose Baseline Blood Glucose (t = -30 min) Fasting->Baseline_Glucose V0219_Admin V-0219 or Vehicle Administration (e.g., 0.4 mg/kg, oral) Baseline_Glucose->V0219_Admin Glucose_Challenge Oral Glucose Challenge (2 g/kg, t = 0 min) V0219_Admin->Glucose_Challenge Glucose_Monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose_Challenge->Glucose_Monitoring Data_Analysis Data Analysis (Glucose Curve, AUC) Glucose_Monitoring->Data_Analysis

Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Protocol 2: Food Intake Study in Rats

This protocol is used to evaluate the effect of V-0219 on appetite and food consumption.

Materials:

  • V-0219

  • Vehicle for V-0219

  • Wistar rats

  • Standard laboratory rodent chow

  • Metabolic cages or cages equipped for accurate food intake measurement

  • Administration equipment (e.g., for intracerebroventricular injection if central effects are being studied)

Procedure:

  • Animal Acclimation: Individually house rats and acclimate them to the experimental conditions and any specialized caging.

  • Fasting: Fast the animals for 12 hours with free access to water.

  • V-0219 Administration: At the beginning of the dark cycle (when rodents are most active), administer V-0219 or vehicle. For central administration studies, doses of 0.1, 0.5, and 5 µg/kg of the (S)-enantiomer via icv injection have been used.[1]

  • Food Presentation: Immediately after administration, provide a pre-weighed amount of standard chow.

  • Food Intake Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: Calculate the cumulative food intake for each treatment group and compare the results to the vehicle-treated control group.

Protocol 3: Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of V-0219.

Materials:

  • V-0219

  • Formulation vehicles for intravenous (iv) and oral (po) administration

  • Wistar rats (cannulated for serial blood sampling, if possible)

  • Equipment for blood collection (e.g., syringes, capillary tubes)

  • Anticoagulant (e.g., EDTA or heparin)

  • Analytical equipment for quantifying V-0219 in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use adult male Wistar rats. For serial blood sampling from the same animal, surgical implantation of a catheter (e.g., in the jugular vein) is recommended.

  • Fasting: Fast animals overnight before dosing.

  • V-0219 Administration:

    • Intravenous (iv): Administer a single bolus dose of V-0219 (e.g., 2 mg/kg) via the tail vein or an indwelling catheter.[2]

    • Oral (po): Administer a single dose of V-0219 (e.g., 10 mg/kg) via oral gavage.[2]

  • Blood Sampling: Collect blood samples at predetermined time points. For iv administration, typical time points might be 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours. For oral administration, time points could include 15, 30, 50 minutes, and 1.5, 2, 4, 6, 8, and 24 hours.

  • Plasma Preparation: Immediately after collection, process the blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of V-0219 in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC). Oral bioavailability can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Conclusion

V-0219 is a promising GLP-1R positive allosteric modulator with demonstrated in vivo efficacy in rodent models of metabolic disease. The protocols and data presented in these application notes provide a foundation for researchers to further explore the therapeutic potential of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results in the preclinical evaluation of V-0219.

References

Application

Application Notes and Protocols for Oral Administration of V-0219 in Glucose Tolerance Tests

For Researchers, Scientists, and Drug Development Professionals Introduction V-0219 is a novel, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-0219 is a novel, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] As a GLP-1R PAM, V-0219 enhances the signaling of the endogenous GLP-1 hormone, which is crucial for glucose homeostasis. Peptidic agonists of the GLP-1R are established therapies for type-2 diabetes and obesity; however, they typically require injection.[4] V-0219 offers the potential for oral administration, which could improve patient compliance and therapeutic utility.[4]

These application notes provide detailed protocols for the oral administration of V-0219 in glucose tolerance tests (GTTs) based on preclinical studies in rodent models. The provided data and methodologies are intended to guide researchers in designing and executing similar experiments to evaluate the in vivo efficacy of V-0219 and other GLP-1R modulators.

Mechanism of Action: GLP-1 Receptor Positive Allosteric Modulation

V-0219 acts by binding to an allosteric site on the GLP-1 receptor, distinct from the orthosteric site where the native ligand GLP-1 binds. This binding potentiates the receptor's response to GLP-1, leading to enhanced downstream signaling. The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), culminating in glucose-dependent insulin (B600854) secretion from pancreatic β-cells.

GLP1R_Signaling cluster_mem Cell Membrane cluster_ic Intracellular Space GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to orthosteric site V0219 V-0219 (PAM) V0219->GLP1R Binds to allosteric site AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Epac->Insulin

Caption: GLP-1R signaling pathway modulated by V-0219.

Experimental Data: Oral Glucose Tolerance Test (OGTT) in Diabetic Rodent Models

The (S)-enantiomer of V-0219 has demonstrated oral efficacy in improving glucose handling in diabetic fatty Zucker rats. The following tables summarize the quantitative data from these preclinical studies.

Table 1: Blood Glucose Levels During an Oral Glucose Tolerance Test in Fatty Zucker Rats

Time Point (minutes)Vehicle Control (mg/dL)(S)-V-0219 (0.4 mg/kg, oral) (mg/dL)
0150 ± 10145 ± 12
15250 ± 20200 ± 15
30350 ± 25275 ± 20
60325 ± 22250 ± 18
120200 ± 15160 ± 10

Data are presented as mean ± SEM, extrapolated from graphical representations in the source publication.

Table 2: Area Under the Curve (AUC) for Blood Glucose During OGTT

Treatment GroupAUC (mg/dL * min)% Reduction vs. Vehicle
Vehicle Control~33,000N/A
(S)-V-0219 (0.4 mg/kg, oral)~25,000~24%

AUC values are estimations based on the graphical data provided in the source publication.

Detailed Experimental Protocols

This section provides a detailed methodology for performing an oral glucose tolerance test to evaluate the efficacy of V-0219.

Materials and Reagents
  • (S)-V-0219

  • Vehicle (e.g., sterile water, saline, or a suitable formulation for oral gavage)

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Animal scales

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Animal Models
  • Male fatty Zucker rats (fa/fa), a model of obesity and type 2 diabetes.

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Acclimatize Animals A2 Fast Animals Overnight (12 hours) A1->A2 B1 Record Baseline Body Weight A2->B1 B2 Administer (S)-V-0219 (0.4 mg/kg) or Vehicle via Oral Gavage B1->B2 B3 Wait 30 minutes B2->B3 B4 Measure Baseline Blood Glucose (t=0) B3->B4 B5 Administer Glucose (2 g/kg) via Oral Gavage B4->B5 B6 Measure Blood Glucose at 15, 30, 60, and 120 minutes B5->B6 C1 Plot Blood Glucose vs. Time B6->C1 C2 Calculate Area Under the Curve (AUC) C1->C2

Caption: Workflow for the oral glucose tolerance test.

Detailed Procedure
  • Animal Preparation:

    • Fast male fatty Zucker rats overnight for 12 hours with free access to water.

  • Dosing:

    • On the day of the experiment, record the baseline body weight of each animal.

    • Administer (S)-V-0219 (at a dose of 0.4 mg/kg) or the vehicle control via oral gavage. The volume of administration should be based on the body weight of the animal (e.g., 1 mL/kg).

  • Glucose Challenge:

    • Thirty minutes after the administration of V-0219 or vehicle, take a baseline blood sample (t=0) from the tail vein to measure blood glucose.

    • Immediately following the baseline blood draw, administer a 20% glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

    • Measure blood glucose concentrations at each time point using a calibrated glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentrations at each time point for both the V-0219 treated and vehicle control groups.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion curve for each animal to quantify the overall glucose tolerance.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the difference between the treatment and control groups.

Conclusion

V-0219 has demonstrated significant potential as an orally active GLP-1R positive allosteric modulator for improving glucose control in preclinical models of type 2 diabetes. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic utility of V-0219 and other novel compounds targeting the GLP-1R signaling pathway. Careful adherence to the detailed methodologies will ensure the generation of robust and reproducible data.

References

Method

Application Notes and Protocols for (R)-V-0219 Hydrochloride in Insulin Secretion Potentiation Assays

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-V-0219 hydrochloride is a potent, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-V-0219 hydrochloride is a potent, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a PAM, (R)-V-0219 hydrochloride enhances the signaling of the endogenous ligand, GLP-1, thereby potentiating its downstream effects, including glucose-stimulated insulin (B600854) secretion (GSIS).[1] This makes it a valuable tool for research into the treatment of type 2 diabetes and obesity.[1][3] Unlike GLP-1R agonists, PAMs like V-0219 offer the potential for oral administration and may provide a more nuanced modulation of receptor activity, potentially reducing side effects associated with constant agonism.[1] These application notes provide detailed protocols for in vitro assays to characterize the effects of (R)-V-0219 hydrochloride on insulin secretion, along with a summary of its quantitative data and a depiction of the relevant signaling pathway.

Data Presentation

The following tables summarize the in vitro potency and efficacy of V-0219 and its enantiomers in potentiating GLP-1R-mediated signaling and insulin secretion.

Table 1: In Vitro Potentiation of GLP-1R Activation by V-0219 Enantiomers

EnantiomerAssayCell LineGLP-1 ConcentrationEC50 of V-0219 EnantiomerFold Increase in Max Signal (vs. GLP-1 alone)Reference
(R)-V-0219Calcium FluxHEK293 (hGLP-1R)EC2510 nM~2-fold[4]
(S)-V-0219Calcium FluxHEK293 (hGLP-1R)EC2510 nM~2-fold[4]

Table 2: In Vitro Potentiation of Insulin Secretion by V-0219

CompoundCell LineGlucose ConcentrationGLP-1 ConcentrationV-0219 ConcentrationEC50 of V-0219Fold Potentiation of Insulin SecretionReference
V-0219 (racemate)INS-1 β-cellsHigh (15 mM)10 nM1 µMNot Reported-[4]
V-0219 (racemate)INS-1 β-cellsHigh GlucoseVariable0.1 nM0.25 nM1.8-fold[5]
V-0219 (racemate)INS-1 β-cellsHigh Glucose0.2 nMDose-response0.008 nMNot Reported[4]
(R)-V-0219EndoC-βH1High GlucoseStimulatedNot SpecifiedNot ReportedPotentiated[5]
(S)-V-0219EndoC-βH1High GlucoseStimulatedNot SpecifiedNot ReportedPotentiated[5]

Signaling Pathway

(R)-V-0219 hydrochloride acts as a positive allosteric modulator of the GLP-1 receptor. It binds to a site on the receptor distinct from the orthosteric binding site of GLP-1. This binding enhances the receptor's response to GLP-1, leading to a greater activation of downstream signaling pathways that promote insulin secretion in a glucose-dependent manner.

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1 Receptor GLP-1->GLP1R Binds to orthosteric site V-0219 (R)-V-0219 HCl V-0219->GLP1R Binds to allosteric site AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Ca_ion Ca²⁺ Influx PKA->Ca_ion Potentiates Epac2->Ca_ion Potentiates Insulin_Vesicles Insulin Vesicles Ca_ion->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

GLP-1R signaling pathway with (R)-V-0219 hydrochloride.

Experimental Protocols

The following are detailed protocols for conducting in vitro insulin secretion potentiation assays with (R)-V-0219 hydrochloride.

Experimental Workflow: In Vitro Insulin Secretion Potentiation Assay

experimental_workflow start Start cell_culture 1. Culture Pancreatic β-cells (e.g., INS-1E, EndoC-βH1) start->cell_culture preincubation 2. Pre-incubation (Low Glucose Buffer) cell_culture->preincubation stimulation 3. Stimulation (High Glucose ± GLP-1 ± (R)-V-0219 HCl) preincubation->stimulation collection 4. Supernatant Collection stimulation->collection elisa 5. Insulin Quantification (ELISA) collection->elisa data_analysis 6. Data Analysis (Fold potentiation, EC50) elisa->data_analysis end End data_analysis->end

Workflow for insulin secretion potentiation assay.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Potentiation Assay in INS-1E Cells

This protocol is designed to measure the potentiation of GLP-1-stimulated insulin secretion by (R)-V-0219 hydrochloride in the rat insulinoma cell line INS-1E under high glucose conditions.

Materials:

  • INS-1E cells

  • RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, and penicillin/streptomycin

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4

  • Low glucose KRBH (3 mM glucose)

  • High glucose KRBH (15 mM glucose)

  • (R)-V-0219 hydrochloride stock solution (in DMSO)

  • GLP-1 (7-36) amide stock solution (in water or PBS with 0.1% BSA)

  • 96-well cell culture plates

  • Human or Rat Insulin ELISA kit

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture INS-1E cells in supplemented RPMI-1640 medium in a humidified incubator at 37°C and 5% CO₂.

    • Seed 2 x 10⁵ cells per well in a 96-well plate and culture for 48 hours to reach approximately 80% confluency.

  • Pre-incubation:

    • Gently wash the cells twice with PBS.

    • Pre-incubate the cells in 100 µL of low glucose KRBH (3 mM glucose) for 1-2 hours at 37°C.

  • Stimulation:

    • Prepare stimulation solutions in high glucose KRBH (15 mM glucose) containing:

      • Vehicle control (DMSO)

      • GLP-1 (e.g., a fixed concentration of 10 nM)

      • (R)-V-0219 hydrochloride at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 nM)

      • GLP-1 (10 nM) + (R)-V-0219 hydrochloride at various concentrations

    • Aspirate the pre-incubation buffer and add 100 µL of the respective stimulation solutions to the wells.

    • Incubate for 1 hour at 37°C.

  • Supernatant Collection:

    • After incubation, carefully collect the supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.

    • Centrifuge at 1000 x g for 5 minutes to pellet any detached cells.

    • Collect the clear supernatant for insulin measurement. Samples can be stored at -20°C if not analyzed immediately.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content per well if significant variations in cell number are expected.

    • Calculate the fold potentiation of insulin secretion by dividing the insulin concentration in the presence of GLP-1 and (R)-V-0219 hydrochloride by the insulin concentration in the presence of GLP-1 alone.

    • Plot the dose-response curve of (R)-V-0219 hydrochloride in the presence of a fixed concentration of GLP-1 and determine the EC₅₀ value using a suitable nonlinear regression model.

Protocol 2: cAMP Accumulation Assay in HEK293 cells expressing hGLP-1R

This assay measures the ability of (R)-V-0219 hydrochloride to potentiate GLP-1-induced cyclic AMP (cAMP) production, the primary second messenger of GLP-1R activation.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R)

  • DMEM with 10% FBS, penicillin/streptomycin

  • Assay buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • (R)-V-0219 hydrochloride stock solution (in DMSO)

  • GLP-1 (7-36) amide stock solution

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well white microplates

Procedure:

  • Cell Culture:

    • Culture HEK293-hGLP-1R cells in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells and resuspend in assay buffer.

  • Compound Preparation:

    • Prepare serial dilutions of (R)-V-0219 hydrochloride in assay buffer.

    • Prepare serial dilutions of GLP-1 in assay buffer.

  • Assay:

    • Dispense a small volume of the cell suspension into the wells of a 384-well plate.

    • Add the diluted (R)-V-0219 hydrochloride to the wells, followed by the addition of GLP-1 at various concentrations (to generate a dose-response curve).

    • Include controls with vehicle, GLP-1 alone, and (R)-V-0219 hydrochloride alone.

    • Incubate the plate at room temperature or 37°C for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes).

  • cAMP Detection:

    • Add the cAMP detection reagents according to the kit's protocol.

    • Incubate for the specified time.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Plot the GLP-1 dose-response curves in the absence and presence of different concentrations of (R)-V-0219 hydrochloride.

    • Determine the EC₅₀ and Eₘₐₓ values for GLP-1 under each condition.

    • Analyze the data for a leftward shift in the GLP-1 EC₅₀ (increased potency) and/or an increase in the Eₘₐₓ (increased efficacy) to characterize the positive allosteric modulation.

Conclusion

(R)-V-0219 hydrochloride is a powerful tool for investigating the therapeutic potential of GLP-1R positive allosteric modulation. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments to further characterize the pharmacology of this and similar compounds in the context of insulin secretion and diabetes research. The subnanomolar potency of V-0219 in potentiating insulin secretion highlights the promise of this class of molecules for the development of novel oral therapies for metabolic diseases.[1]

References

Application

Application Notes and Protocols for (R)-V-0219 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of (R)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (R)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), and its application in high-throughput screening (HTS) for the discovery of novel anti-diabetic and anti-obesity therapeutics.

(R)-V-0219 is one of the enantiomers of V-0219, a potent, orally active small molecule that enhances the signaling of the endogenous GLP-1R agonist, GLP-1.[1][2][3] This potentiation of GLP-1R signaling leads to increased insulin (B600854) secretion in a glucose-dependent manner, making it a promising candidate for the treatment of "diabesity," a term referring to diabetes occurring in the context of obesity.[1][3][4]

Mechanism of Action

(R)-V-0219 acts as a PAM at the GLP-1R.[5][6][7] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to an allosteric site, a location distinct from the endogenous ligand binding site. This binding modulates the receptor's conformation, leading to an enhanced response to the natural agonist, GLP-1. The primary downstream signaling pathway of GLP-1R activation involves the production of cyclic AMP (cAMP), which in pancreatic β-cells, ultimately results in insulin secretion.[1][6]

Signaling Pathway of GLP-1R and (R)-V-0219

GLP1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R Binds R-V-0219 R-V-0219 R-V-0219->GLP1R Binds (Allosteric Site) AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: GLP-1R signaling pathway modulated by (R)-V-0219.

High-Throughput Screening (HTS) Application

(R)-V-0219 and its parent compound were identified through a high-throughput screening campaign designed to find modulators of the GLP-1R.[1][4] The following workflow outlines a typical HTS cascade for the identification of novel GLP-1R PAMs.

HTS Workflow for GLP-1R PAM Discovery

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary & Confirmatory Screens cluster_lead_optimization Lead Optimization Primary_Assay Cell-Based Assay (e.g., cAMP or Ca2+ Flux) + Low [GLP-1] Hits Initial Hits Primary_Assay->Hits Compound_Library Small Molecule Library Compound_Library->Primary_Assay Dose_Response Dose-Response Curves (EC50 Determination) Hits->Dose_Response PAM_Confirmation PAM Confirmation Assay (Shift in GLP-1 EC50) Dose_Response->PAM_Confirmation Selectivity Selectivity Assays (vs. other GPCRs) PAM_Confirmation->Selectivity Confirmed_Hits Confirmed PAMs Selectivity->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR In_Vitro_ADME In Vitro ADME/Tox SAR->In_Vitro_ADME In_Vivo_Models In Vivo Efficacy Models (e.g., Glucose Tolerance Test) In_Vitro_ADME->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

Caption: High-throughput screening workflow for GLP-1R PAMs.

Quantitative Data Summary

The following tables summarize the in vitro activity of V-0219 and its enantiomers.

Table 1: In Vitro Potentiation of GLP-1R by V-0219 and its Enantiomers [1][2]

CompoundAssayCell LineParameterValue
V-0219 (racemate)cAMP ProductionHEK-293 expressing GLP-1REC50 of GLP-1 potentiation7.7 nM (in the presence of 0.1 nM V-0219)
V-0219 (racemate)Insulin SecretionINS-1 β-cellsEC50 of potentiation0.25 nM
(R)-V-0219Calcium FluxHEK cells expressing hGLP-1REC5010 nM
(S)-V-0219Calcium FluxHEK cells expressing hGLP-1REC5010 nM

Table 2: Effect of V-0219 on Insulin Secretion [1][2]

Compound (Concentration)ConditionCell LineFold Potentiation of Insulin Secretion
V-0219 (0.1 nM)High Glucose + GLP-1INS-1 β-cells1.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro cAMP Production Assay

Objective: To determine the potentiation of GLP-1-induced cAMP production by (R)-V-0219 in a high-throughput format.

Materials:

  • HEK-293 cells stably expressing human GLP-1R (hGLP-1R)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

  • GLP-1 (agonist)

  • (R)-V-0219 (test compound)

  • cAMP detection kit (e.g., HTRF or LANCE-based)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed HEK-293-hGLP-1R cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of (R)-V-0219 in assay buffer. Also, prepare serial dilutions of GLP-1.

  • Assay:

    • Remove culture medium from the cells and add assay buffer.

    • Add (R)-V-0219 to the wells at various concentrations and incubate for 15-30 minutes.

    • Add GLP-1 to the wells at various concentrations (to generate a dose-response curve) and incubate for 30 minutes at room temperature.

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Calculate the concentration-response curves for GLP-1 in the presence and absence of (R)-V-0219.

    • Determine the EC50 values and the maximal potentiation effect.

Protocol 2: Calcium Flux Assay

Objective: To measure the potentiation of GLP-1-induced intracellular calcium mobilization by (R)-V-0219.

Materials:

  • HEK cells stably expressing hGLP-1R

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • GLP-1

  • (R)-V-0219

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed HEK-hGLP-1R cells into 384-well plates and incubate overnight.

  • Dye Loading:

    • Remove culture medium and wash cells with assay buffer.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Assay:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add (R)-V-0219 at various concentrations and incubate for a short period.

    • Add GLP-1 while continuously measuring fluorescence.

  • Data Analysis:

    • Measure the peak fluorescence intensity after the addition of GLP-1.

    • Determine the EC50 of (R)-V-0219's potentiation of the GLP-1 response. Both enantiomers of V-0219 were shown to potentiate calcium fluxes in GLP-1R expressing cells with similar efficacy.[1][2]

Protocol 3: In Vitro Insulin Secretion Assay

Objective: To assess the effect of (R)-V-0219 on GLP-1-stimulated insulin secretion from pancreatic β-cells.

Materials:

  • INS-1E rat insulinoma cells or human EndoC-βH1 cells

  • Culture medium (e.g., RPMI-1640)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • GLP-1

  • (R)-V-0219

  • Insulin ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed INS-1E or EndoC-βH1 cells into 24-well plates and culture until they reach appropriate confluency.

  • Pre-incubation:

    • Wash the cells with KRBH buffer containing low glucose.

    • Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal insulin secretion level.

  • Incubation:

    • Replace the pre-incubation buffer with KRBH buffer containing high glucose.

    • Add GLP-1 and/or (R)-V-0219 at desired concentrations.

    • Incubate for 30 minutes at 37°C.[1]

  • Sample Collection and Analysis:

    • Collect the supernatant.

    • Centrifuge the supernatant at 4°C to remove any cell debris.[1]

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize insulin secretion to the total protein content or cell number.

    • Compare the insulin secretion in response to GLP-1 in the presence and absence of (R)-V-0219. V-0219 has been shown to potentiate GLP-1-induced insulin secretion in INS-1E cells.[6]

These protocols provide a foundation for utilizing (R)-V-0219 in HTS and subsequent lead characterization efforts for the discovery of novel GLP-1R modulators.

References

Method

Application Notes and Protocols for (R)-V-0219 Hydrochloride: A Positive Allosteric Modulator of the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active small-molecule positive allosteric modulator (PAM) of the Glu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] As a PAM, (R)-V-0219 enhances the signaling of the endogenous GLP-1 peptide, offering a promising therapeutic approach for type 2 diabetes and obesity.[2][3] Unlike orthosteric agonists that directly activate the receptor, PAMs modulate the receptor's response to the natural ligand, which can lead to a more physiological and potentially safer pharmacological profile.

These application notes provide detailed protocols for in vitro functional assays to characterize the activity of (R)-V-0219 hydrochloride on the human GLP-1R, based on the key findings from the discovery and characterization of V-0219.[2][4]

Mechanism of Action: GLP-1R Signaling Pathway

The GLP-1 receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand GLP-1, primarily couples to the Gαs protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), leading to downstream effects such as glucose-dependent insulin (B600854) secretion from pancreatic β-cells. (R)-V-0219 hydrochloride, as a PAM, binds to an allosteric site on the GLP-1R, enhancing the receptor's response to GLP-1 and amplifying this signaling cascade.

GLP1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R GLP-1R Gas Gαs GLP1R->Gas Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gas->AC Stimulation Gbg Gβγ GLP1 GLP-1 GLP1->GLP1R Binds V0219 (R)-V-0219 HCl (PAM) V0219->GLP1R Binds (Allosteric Site) ATP ATP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Ca_Influx Ca²⁺ Influx PKA->Ca_Influx Promotes EPAC->Ca_Influx Promotes Insulin Insulin Secretion Ca_Influx->Insulin Triggers Calcium_Mobilization_Workflow start Start plate_cells Plate HEK293-hGLP-1R cells in 384-well plates start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_compounds Add (R)-V-0219 HCl (or vehicle) to wells load_dye->add_compounds incubate_1 Incubate for 10 minutes add_compounds->incubate_1 add_glp1 Add GLP-1 (EC₂₅ concentration) incubate_1->add_glp1 measure_fluorescence Measure fluorescence intensity (e.g., using FLIPR) add_glp1->measure_fluorescence analyze_data Analyze data to determine EC₅₀ and potentiation measure_fluorescence->analyze_data end End analyze_data->end

References

Technical Notes & Optimization

Troubleshooting

improving (R)-V-0219 hydrochloride solubility in aqueous buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of (R)-V-0219 hydrochloride. The following troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of (R)-V-0219 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility challenges encountered during in vitro and preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my (R)-V-0219 hydrochloride not dissolving in standard aqueous buffers like PBS (pH 7.4)?

A1: (R)-V-0219 hydrochloride is a salt of a weakly basic compound. Weakly basic drugs often exhibit pH-dependent solubility, with higher solubility at acidic pH and lower solubility in neutral or alkaline conditions.[1][2] In a neutral buffer like PBS (pH 7.4), the compound is likely converting to its less soluble free base form, leading to poor dissolution or precipitation.

Q2: What is the quickest way to improve the solubility of (R)-V-0219 hydrochloride for a preliminary in vitro assay?

A2: The most direct method is to lower the pH of your buffer.[1][3] Preparing your solution in a buffer with a pH between 3 and 5 will typically increase the solubility of a hydrochloride salt significantly. Alternatively, preparing a concentrated stock solution in a water-miscible organic co-solvent like DMSO and then diluting it into your aqueous assay medium is a common and effective strategy.[4][5]

Q3: Can I use co-solvents to prepare my stock solutions? What concentration is acceptable?

A3: Yes, co-solvents are widely used to dissolve poorly soluble compounds.[4][5][6] Dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG) are common choices.[7] For cell-based assays, the final concentration of the co-solvent in the culture medium should be kept low (typically ≤0.5% for DMSO) to avoid cellular toxicity. Always run a vehicle control in your experiments to account for any effects of the co-solvent.

Q4: What are cyclodextrins and can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water.[8][9][10] This technique, known as complexation, can significantly enhance the aqueous solubility of compounds like (R)-V-0219 hydrochloride.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with (R)-V-0219 hydrochloride.

Problem: The compound precipitates when I add my DMSO stock solution to the aqueous cell culture medium.
  • Cause: This phenomenon, known as "crashing out," occurs when the compound is soluble in the concentrated DMSO stock but insoluble in the final aqueous medium. The dilution shifts the solvent environment, causing the compound to precipitate.

  • Solutions:

    • Decrease Final Concentration: The simplest approach is to lower the final concentration of (R)-V-0219 hydrochloride in your assay.

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, be mindful of solvent toxicity.[12]

    • Use a Solubilizing Excipient: Prepare the stock solution or the final medium with a solubilizing agent like HP-β-cyclodextrin or a non-ionic surfactant (e.g., Tween 80 at 0.01-0.05%).[12][13] These agents can help keep the compound in solution upon dilution.

Problem: The solubility of (R)-V-0219 hydrochloride is inconsistent between experiments.
  • Cause: Inconsistent solubility can be due to minor variations in buffer pH, temperature, or the presence of other ions. For hydrochloride salts, the presence of other chloride ions (a "common ion effect") can sometimes suppress solubility.[14]

  • Solutions:

    • Strict pH Control: Ensure your buffer pH is consistent and verified with a calibrated pH meter for every experiment.

    • Standardize Protocol: Use a standardized and detailed protocol for solution preparation, including the order of addition, mixing time, and temperature.

    • Consider Buffer Choice: If using a high-chloride buffer, consider switching to an alternative buffer system to see if the common ion effect is a contributing factor.[14]

Solubility Data Summary

The following table presents hypothetical solubility data for (R)-V-0219 hydrochloride under various conditions to illustrate the impact of different solubilization strategies.

Condition Solvent/Buffer pH (R)-V-0219 HCl Solubility (mg/mL) Notes
Control Deionized Water~6.0< 0.05Very poorly soluble.
Control PBS7.4< 0.01Insoluble in neutral physiological buffer.
pH Adjustment 50 mM Citrate (B86180) Buffer3.015.2High solubility in acidic conditions.
pH Adjustment 50 mM Citrate Buffer5.04.5Moderate solubility.
Co-solvency PBS with 5% DMSO7.40.8Modest improvement with co-solvent.
Complexation PBS with 2% (w/v) HP-β-CD7.45.1Significant improvement at neutral pH.

Experimental Protocols & Workflows

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a decision-making process for addressing solubility challenges with (R)-V-0219 hydrochloride.

G start Start: (R)-V-0219 HCl Insoluble in Aqueous Buffer check_ph Is the buffer pH < 6.0? start->check_ph lower_ph Action: Lower buffer pH (e.g., Citrate Buffer pH 3-5) check_ph->lower_ph No use_cosolvent Action: Prepare stock in 100% DMSO or Ethanol check_ph->use_cosolvent Yes (or pH cannot be changed) success Success: Compound Solubilized lower_ph->success dilute Dilute stock into final aqueous buffer use_cosolvent->dilute check_precipitate Precipitation observed? dilute->check_precipitate use_excipient Action: Use Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) check_precipitate->use_excipient Yes check_precipitate->success No use_excipient->success

Caption: Decision workflow for solubilizing (R)-V-0219 HCl.

Protocol 1: Preparation using pH Adjustment

This protocol is suitable for experiments where an acidic pH is acceptable.

  • Buffer Preparation: Prepare a 50 mM citrate buffer. To create a pH 3.0 buffer, mix appropriate volumes of 50 mM citric acid and 50 mM sodium citrate solutions and adjust with HCl or NaOH as needed, confirming the final pH with a calibrated meter.

  • Weigh Compound: Accurately weigh the desired amount of (R)-V-0219 hydrochloride powder.

  • Dissolution: Add the powder to the prepared acidic buffer.

  • Mixing: Vortex or sonicate the mixture for 5-10 minutes to facilitate dissolution. Gentle warming (37°C) may also be applied if the compound's stability is not compromised.

  • Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Protocol 2: Preparation using a Co-solvent Stock Solution

This is the standard method for preparing solutions for most in vitro cell-based assays.

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of (R)-V-0219 hydrochloride in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Store this stock at -20°C or -80°C as per stability data.

  • Serial Dilution: On the day of the experiment, perform serial dilutions of the DMSO stock into the cell culture medium or aqueous buffer.

  • Mixing Technique: When diluting, add the stock solution to the aqueous medium while vortexing or mixing vigorously to minimize localized high concentrations that can cause precipitation.

  • Final Concentration: Ensure the final DMSO concentration is below the toxic threshold for your experimental system (e.g., <0.5%).

Protocol 3: Preparation using Cyclodextrin Complexation

This method is useful for increasing solubility at physiological pH, especially for in vivo studies.

  • Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer (e.g., PBS, pH 7.4). A concentration of 2-10% (w/v) is a good starting point.

  • Add Compound: Slowly add the weighed (R)-V-0219 hydrochloride powder to the HP-β-CD solution while stirring.

  • Complexation: Allow the mixture to stir at room temperature for 1-4 hours, or overnight at 4°C, to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution to pellet any undissolved material and carefully collect the supernatant.

  • Filtration: Sterilize the final solution using a 0.22 µm syringe filter.

Factors Influencing Hydrochloride Salt Solubility

The solubility of a hydrochloride salt is a balance between its ionized (soluble) and free base (less soluble) forms, governed by several factors.

G cluster_factors Influencing Factors cluster_forms Compound Forms pH Solution pH Equilibrium Solubility Equilibrium pH->Equilibrium Lower pH shifts to Ionized Form Cosolvent Co-solvents (e.g., DMSO) FreeBase Free Base Form (R-NH2) POORLY SOLUBLE Cosolvent->FreeBase Increases solubility of Free Base Excipients Excipients (e.g., Cyclodextrins) Excipients->FreeBase Encapsulates & Solubilizes Free Base CommonIon Common Ions (e.g., Cl-) Ionized Ionized Form (R-NH3+ Cl-) HIGHLY SOLUBLE CommonIon->Ionized May decrease solubility (Le Chatelier's) Ionized->Equilibrium Equilibrium->pH Higher pH shifts to Free Base Equilibrium->FreeBase

Caption: Factors affecting the solubility of a hydrochloride salt.

References

Optimization

Technical Support Center: (R)-V-0219 Hydrochloride in Calcium Flux Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-V-0219 hydrochloride in calcium flux assays. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-V-0219 hydrochloride in calcium flux assays.

Frequently Asked Questions (FAQs)

Q1: What is (R)-V-0219 hydrochloride and what is its mechanism of action?

(R)-V-0219 hydrochloride is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its natural ligand, GLP-1, or other GLP-1R agonists. This potentiation leads to an increase in downstream signaling cascades, including the mobilization of intracellular calcium.

Q2: Why is a calcium flux assay a suitable method for studying (R)-V-0219 hydrochloride activity?

While the GLP-1R primarily couples to the Gs protein, leading to cAMP production, it can also induce an increase in intracellular calcium. This occurs through the activation of protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which in turn sensitize intracellular calcium release channels, such as IP3 and ryanodine (B192298) receptors.[1][2] Therefore, measuring changes in intracellular calcium provides a functional readout of GLP-1R activation and its potentiation by (R)-V-0219 hydrochloride.

Q3: What are the solubility and stability properties of (R)-V-0219 hydrochloride?

(R)-V-0219 hydrochloride is the salt form of the molecule, which generally offers enhanced water solubility and stability compared to the free base form. For in vitro experiments, it is typically dissolved in a polar solvent like DMSO to create a stock solution.

Q4: Has (R)-V-0219 been observed to have any off-target effects?

Based on available research, (R)-V-0219 has not been found to have significant off-target activities, suggesting it is a selective modulator of the GLP-1R.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of (R)-V-0219.

Table 1: In Vitro Efficacy of (R)-V-0219 in a Calcium Flux Assay

Cell LineAgonistParameterValue (nM)
HEK293 (stably expressing hGLP-1R)GLP-1EC5010

Table 2: In Vitro Efficacy of (R)-V-0219 in an Insulin Secretion Assay

Cell LineAgonistParameterValue (nM)
INS-1E (rat insulinoma)GLP-1 (0.2 nM)EC500.008

Experimental Protocols

Detailed Methodology for a Calcium Flux Assay with (R)-V-0219 hydrochloride

This protocol is a representative example for conducting a calcium flux assay in HEK293 cells stably expressing the human GLP-1R.

Materials:

  • HEK293 cells stably expressing human GLP-1R

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • (R)-V-0219 hydrochloride

  • GLP-1 (or other GLP-1R agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8, AM or Cal-520®, AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293-hGLP-1R cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a stock solution of (R)-V-0219 hydrochloride in 100% DMSO.

    • Prepare serial dilutions of (R)-V-0219 hydrochloride in assay buffer.

    • Prepare solutions of the GLP-1R agonist (e.g., GLP-1) at various concentrations in assay buffer. For characterizing a PAM, it is recommended to use a concentration of the agonist that gives a submaximal response (e.g., EC20) and a near-maximal response (e.g., EC80).

  • Dye Loading:

    • On the day of the assay, remove the cell culture medium from the plates.

    • Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer (with or without probenecid).

    • Add the dye loading solution to each well and incubate the plate at 37°C for 45-60 minutes in the dark.

  • Assay Execution (Triple-Addition Protocol for PAMs):

    • After incubation, place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • First Addition (Baseline): Record the baseline fluorescence for a set period.

    • Second Addition ((R)-V-0219 hydrochloride): Inject the various dilutions of (R)-V-0219 hydrochloride and continue to record the fluorescence. This step is to check for any agonist activity of the PAM itself.

    • Third Addition (GLP-1R Agonist): After a defined period, inject the GLP-1R agonist (at EC20 or EC80) and continue recording the fluorescence to measure the potentiation effect.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).

    • Plot the response as a function of the (R)-V-0219 hydrochloride concentration to determine its EC50 for potentiation.

Troubleshooting Guides

Problem 1: No or Very Weak Calcium Signal

Possible Cause Troubleshooting Step
Low GLP-1R expression or function Verify receptor expression in your cell line (e.g., via qPCR or western blot). Ensure cells are not passaged too many times.
Inactive (R)-V-0219 hydrochloride or agonist Prepare fresh solutions of the compounds. Confirm the activity of the agonist alone.
Issues with the cAMP signaling pathway Since GLP-1R-mediated calcium flux is often dependent on cAMP, ensure that the cellular machinery for cAMP production is intact. You can test this with a direct adenylyl cyclase activator like forskolin.
Inappropriate calcium indicator dye Select a dye with a suitable dissociation constant (Kd) for the expected calcium concentration range.[3] For GPCRs, dyes like Fluo-8 or Cal-520 are often good choices due to their high signal-to-noise ratio.[4][5]
Cell health issues Ensure cells are healthy and not over-confluent. Perform a cell viability assay if necessary.

Problem 2: High Background Fluorescence

Possible Cause Troubleshooting Step
Autofluorescence from cells or medium Use a phenol (B47542) red-free assay buffer. Image an unstained well to determine the level of cellular autofluorescence.
Incomplete hydrolysis of AM-ester dye Increase the dye loading incubation time or temperature to ensure complete cleavage of the AM ester group.
Non-specific binding of the dye Optimize the dye concentration; higher concentrations can lead to non-specific binding.[6] Include a wash step after dye loading, though this may increase well-to-well variability.
Contaminated reagents Use fresh, sterile-filtered buffers and solutions.

Problem 3: Unstable Baseline Signal

Possible Cause Troubleshooting Step
Temperature fluctuations Ensure the plate reader's temperature is stable before starting the measurement. Allow the plate to equilibrate in the reader for a few minutes.
Uneven cell monolayer Optimize cell seeding density and technique to ensure a uniform cell layer.
Mechanical stress on cells Optimize the injection speed and volume in the plate reader to minimize disturbance to the cell monolayer.[7]
Phototoxicity Reduce the excitation light intensity or the frequency of measurements.

Visualizations

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Binds V0219 (R)-V-0219 V0219->GLP1R Potentiates Gs Gs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Ca_Stores Intracellular Ca2+ Stores (ER/SR) PKA->Ca_Stores Sensitizes Epac->Ca_Stores Sensitizes Ca_ion Ca2+ Ca_Stores->Ca_ion Releases Calcium_Flux_Workflow A 1. Seed Cells (HEK293-hGLP-1R) B 2. Load Cells with Calcium Dye A->B C 3. Equilibrate in Plate Reader B->C D 4. Record Baseline Fluorescence C->D E 5. Inject (R)-V-0219 & Record Signal D->E F 6. Inject GLP-1 Agonist & Record Potentiation E->F G 7. Analyze Data F->G Troubleshooting_Logic Start Problem with Calcium Assay NoSignal No/Weak Signal Start->NoSignal HighBg High Background Start->HighBg Unstable Unstable Baseline Start->Unstable CheckCells Check Cell Health & Receptor Expression NoSignal->CheckCells CheckReagents Check Compound/Agonist Activity & Dye NoSignal->CheckReagents CheckPathway Verify cAMP Pathway NoSignal->CheckPathway CheckAutofluorescence Check Autofluorescence & Dye Concentration HighBg->CheckAutofluorescence CheckWash Optimize Dye Loading & Wash Steps HighBg->CheckWash CheckTemp Check Temperature Stability Unstable->CheckTemp CheckInjection Optimize Injection Parameters Unstable->CheckInjection

References

Troubleshooting

optimizing (R)-V-0219 hydrochloride concentration for in vivo studies

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of (R)-V-0219 hydrochloride in in vivo studies. Below you will f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of (R)-V-0219 hydrochloride in in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Section 1: Compound Properties & Handling

Q1: What is (R)-V-0219 hydrochloride and its mechanism of action?

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, GLP-1.[4][5] This potentiation leads to increased downstream signaling, such as cAMP production and calcium mobilization, ultimately promoting insulin (B600854) secretion in a glucose-dependent manner.[4][5][6] Its mechanism makes it a target for research in obesity-associated diabetes.[1][7] The effect of V-0219 can be blocked by the GLP-1R antagonist exendin(9-39).[4][6]

GLP1R_Signaling_Pathway cluster_1 Cell Membrane cluster_2 Intracellular Space GLP-1 GLP-1 (Agonist) GLP1R GLP-1 Receptor GLP-1->GLP1R Binds (Orthosteric) R_V_0219 (R)-V-0219 (PAM) R_V_0219->GLP1R Binds (Allosteric) G_Protein G-Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: GLP-1R signaling pathway with (R)-V-0219 as a PAM.

Q2: What is the advantage of using the hydrochloride salt form?

The hydrochloride salt form of (R)-V-0219 generally offers enhanced water solubility and stability compared to its free base form.[3] This is a critical advantage for in vivo studies as it facilitates the preparation of aqueous-based formulations suitable for administration routes like oral gavage or intraperitoneal injection.

Q3: How should I prepare (R)-V-0219 hydrochloride for in vivo administration?

Proper formulation is crucial for ensuring drug solubility and bioavailability. (R)-V-0219 hydrochloride is soluble in water.[4] For in vivo studies, starting with a stock solution in a solvent like DMSO is common, followed by dilution into a suitable vehicle. Below are suggested vehicle formulations that yield clear solutions.[1][2]

Formulation ComponentVehicle 1 (Recommended)Vehicle 2 (Oil-based)Vehicle 3 (Cyclodextrin-based)
Stock Solution 10% (of final volume) in DMSO10% (of final volume) in DMSO10% (of final volume) in DMSO
Component 2 40% PEG30090% Corn oil90% (20% SBE-β-CD in Saline)
Component 3 5% Tween-80--
Component 4 45% Saline--
Final Concentration ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL
Notes General-purpose vehicleFor lipophilic compounds or specific delivery needs. May have slower absorption.Improves solubility of poorly soluble compounds.

Q4: How should I store the compound and its solutions?

For long-term stability, the solid form of (R)-V-0219 hydrochloride should be stored according to the manufacturer's recommendations. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles. It is best practice to aliquot stock solutions into single-use volumes.

Section 2: Dose Selection & Optimization

Q5: What is a good starting dose for my in vivo study?

Direct dose-ranging studies for the (R)-enantiomer are not widely published. However, data from the racemate (V-0219) and the (S)-enantiomer provide an excellent starting point for dose selection. The enantiomers have been shown to have similar in vitro potency.[5][6]

CompoundSpeciesDoseRouteObserved EffectCitation
V-0219 (racemate) Mouse0.1 mg/kgN/AImproved glucose tolerance.[4]
V-0219 (racemate) Rat0.001 mg/kgN/AEnhanced exendin-4 (B13836491) induced reduction in food intake.[4]
(S)-V-0219 Rat (Wistar)0.04 - 0.2 mg/kgi.p.Improved glucose handling.[5][6][8]
(S)-V-0219 Rat (Zucker)0.4 mg/kgi.g.Orally active, improved glucose handling.[5][6][8]
(S)-V-0219 Rat (Wistar)0.1 - 5 µg/kgi.c.v.Decreased feeding.[5][6][8]

Recommendation: For initial studies in mice or rats investigating glucose metabolism, a starting dose range of 0.05 mg/kg to 0.5 mg/kg administered via intraperitoneal (i.p.) or oral (p.o.) routes is a logical starting point.

Q6: How do I design a dose-response study to find the optimal concentration?

A systematic dose-response study is essential for determining the optimal concentration. The goal is to identify a dose that provides a robust therapeutic effect with minimal to no toxicity. The workflow below outlines the key steps.

Dose_Response_Workflow start Start dose_select 1. Select Dose Range (e.g., 0.05, 0.15, 0.5 mg/kg) Based on literature start->dose_select groups 2. Animal Grouping - Vehicle Control - (R)-V-0219 Dose 1 - (R)-V-0219 Dose 2 - (R)-V-0219 Dose 3 (n=8-10 per group) dose_select->groups admin 3. Compound Administration (Oral Gavage or IP Injection) groups->admin monitoring 4. Efficacy & Safety Monitoring - Efficacy Endpoint (e.g., Blood Glucose) - Clinical Signs (Weight, Behavior) admin->monitoring analysis 5. Data Collection & Analysis (e.g., AUC for glucose, statistics) monitoring->analysis decision Optimal Dose Identified? analysis->decision refine Refine Dose Range (Narrower range or higher/lower doses) decision->refine No end End decision->end Yes refine->dose_select

Caption: Workflow for a typical in vivo dose-response study.

Q7: What are the key pharmacokinetic (PK) parameters I should be aware of?

While specific PK data for the (R)-enantiomer is not available, the data for the racemic compound 9 (V-0219) in rats provides valuable insight for designing study timelines, especially regarding sampling times and dosing frequency.[5]

ParameterRouteValueImplication for Study Design
Half-life (t½) i.v. & p.o.~3 hoursSuggests a relatively short duration of action. For chronic studies, twice-daily dosing may be necessary.
Time to Max Concentration (Tmax) p.o. (10 mg/kg)50 minutesEfficacy endpoints should be measured starting around this time point post-oral administration.
Oral Bioavailability (F%) p.o. (10 mg/kg)39%The compound is orally active, confirming oral gavage as a viable administration route.

Troubleshooting Guide

Q8: I am not observing the expected efficacy (e.g., no improvement in glucose tolerance). What should I check?

Lack of efficacy can stem from multiple factors, from compound preparation to experimental design. Follow this logical troubleshooting guide to identify the potential issue.

Troubleshooting_Efficacy start No Efficacy Observed q1 Was the compound formulation clear and fully dissolved? start->q1 sol1 Action: Re-prepare formulation. Ensure proper vortexing/sonication. Consider an alternative vehicle. q1->sol1 No q2 Was the administration technique correct? q1->q2 Yes sol1->start sol2 Action: Verify gavage/injection technique. Ensure the full dose was delivered. q2->sol2 No q3 Is the dose high enough? q2->q3 Yes sol2->start sol3 Action: Increase the dose. Perform a wider dose-response study. q3->sol3 No q4 Is the timing of the efficacy measurement optimal? q3->q4 Yes sol3->start sol4 Action: Adjust measurement time based on Tmax (~50 min). Conduct a time-course experiment. q4->sol4 No end Problem Resolved q4->end Yes sol4->start

Caption: Troubleshooting logic for lack of in vivo efficacy.

Q9: I am observing unexpected toxicity or adverse effects (e.g., weight loss, lethargy). What are the potential causes and solutions?

Toxicity can be compound-related, vehicle-related, or due to the experimental procedure.

  • Issue: Toxicity at all dose levels, including vehicle control.

    • Cause: The vehicle itself may be causing an adverse reaction.

    • Solution: Run a separate cohort with saline only. Consider a more biocompatible vehicle from the table in Q3, such as the one containing SBE-β-CD.[9]

  • Issue: Dose-dependent toxicity.

    • Cause: The compound's therapeutic window is narrower than anticipated.

    • Solution: Reduce the dose range. The current dose is likely too high. Implement more detailed clinical scoring to monitor animal welfare.[9]

  • Issue: Injection site reactions (for i.p. route).

    • Cause: The formulation may be irritating due to pH or precipitation.

    • Solution: Ensure the formulation pH is near neutral. Filter-sterilize the final solution before injection. Consider switching to oral gavage, as the compound has good oral bioavailability.[5]

Q10: My results are inconsistent between experiments. What could be the reasons?

Reproducibility is key in research. Inconsistent results often point to variability in experimental execution.

  • Compound Preparation: Always prepare formulations fresh for each experiment. Inconsistent dissolution or degradation of stock solutions can lead to variable dosing.

  • Animal Factors: Ensure animals are properly acclimatized and randomized into groups. Factors like age, weight, and stress levels can significantly impact metabolic studies.

  • Procedural Variability: Standardize all procedures, including fasting times, administration technique, and timing of blood sampling. Minor deviations can introduce significant variability.[10]

  • Assay Performance: Ensure that the assays used to measure endpoints (e.g., glucometers, ELISAs) are properly calibrated and validated.[11]

Experimental Protocols

Protocol 1: Preparation of (R)-V-0219 Hydrochloride for Oral Gavage

This protocol describes the preparation of a 10 mL dosing solution at a concentration of 0.1 mg/mL for a 10 mL/kg dosing volume (equivalent to a 1 mg/kg dose).

Materials:

  • (R)-V-0219 hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Prepare a 10 mg/mL stock solution: Weigh 10 mg of (R)-V-0219 hydrochloride and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. This is your stock solution.

  • Prepare the vehicle: In a 15 mL sterile conical tube, combine:

    • 4.0 mL of PEG300

    • 0.5 mL of Tween-80

    • 4.5 mL of sterile saline

  • Prepare the final dosing solution: Add 1.0 mL of the 10 mg/mL stock solution (from Step 1) to the 9.0 mL of vehicle (from Step 2).

  • Mix thoroughly: Vortex the final solution for at least 1 minute to ensure it is a homogenous, clear solution.

  • Administration: The final solution contains 1 mg/mL. For a 10 mg/kg dose, this would require a different calculation. For a 0.1 mg/kg dose in a 25g mouse, you would administer 25 µL. It is often easier to dilute the final solution further to achieve a more manageable dosing volume (e.g., 100-200 µL). Always calculate the final volume based on individual animal weight.

Protocol 2: Conducting a Dose-Response Study for Glucose Tolerance in Mice

This protocol outlines an intraperitoneal glucose tolerance test (IPGTT) to assess the efficacy of (R)-V-0219 hydrochloride.

Materials & Animals:

  • Male C57BL/6J mice (8-10 weeks old), n=8-10 per group

  • (R)-V-0219 hydrochloride dosing solution (prepared as in Protocol 1 at desired concentrations)

  • Vehicle control solution

  • Sterile 20% D-glucose solution in saline

  • Glucometer and test strips

  • Administration supplies (gavage needles, syringes)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomize mice into four groups based on body weight:

    • Group 1: Vehicle control

    • Group 2: 0.05 mg/kg (R)-V-0219 HCl

    • Group 3: 0.15 mg/kg (R)-V-0219 HCl

    • Group 4: 0.5 mg/kg (R)-V-0219 HCl

  • Fasting: Fast the mice for 6 hours prior to the experiment (with free access to water).

  • Baseline Glucose: Take a baseline blood glucose reading (t= -60 min) from the tail vein.

  • Compound Administration: Administer the vehicle or the appropriate dose of (R)-V-0219 hydrochloride via oral gavage (p.o.) at t= -50 min (to align with the ~50 min Tmax).[5]

  • Glucose Challenge: At t= 0 min, administer a 2 g/kg dose of the 20% D-glucose solution via intraperitoneal (i.p.) injection.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at t= 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal. Use statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the AUCs of the treatment groups to the vehicle control group.

References

Optimization

potential off-target effects of V-0219

This technical support resource is intended for researchers, scientists, and drug development professionals utilizing V-0219. It provides detailed information on the selectivity of V-0219 and guidance for troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is intended for researchers, scientists, and drug development professionals utilizing V-0219. It provides detailed information on the selectivity of V-0219 and guidance for troubleshooting potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of V-0219?

V-0219 is an orally active, potent positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a PAM, it does not activate the GLP-1R on its own but enhances the receptor's response to its endogenous ligand, GLP-1. This potentiation of GLP-1R signaling leads to enhanced glucose-dependent insulin (B600854) secretion.[2][4][5]

Q2: What are the known off-target effects of V-0219?

Extensive preclinical studies have demonstrated that V-0219 has a high degree of selectivity for the GLP-1R with no significant off-target activities observed.[2][4][5][6][7] It was tested against a large panel of G-protein coupled receptors (GPCRs) and showed no significant binding.[1][2] Furthermore, its biological effects were absent in mice lacking the GLP-1R, confirming its on-target mechanism of action.[1][2]

Q3: Was V-0219 tested for activity at other GPCRs?

Yes, V-0219 was evaluated for binding affinity against a panel of 54 GPCRs. At a concentration of 10 µM, which is significantly higher than its effective concentration, V-0219 showed less than 50% displacement of the specific radioligand for all tested receptors.[1][2] This indicates a lack of significant binding to the orthosteric sites of these other receptors.[1][2]

Q4: Does V-0219 have any effect on the hERG channel?

V-0219 has been shown to be a weak inhibitor of the hERG channel, but only at micromolar concentrations.[2][8] These concentrations are substantially higher than the nanomolar concentrations at which V-0219 exerts its potentiation of the GLP-1R.[1][2] Therefore, at therapeutically relevant concentrations, significant hERG channel inhibition is not expected.

Q5: Are there any concerns about V-0219 inducing anxiety, a known effect of some GLP-1R agonists?

In preclinical studies using a rat model, V-0219 did not induce anxiety-like behaviors or affect locomotion at doses that were effective for improving glucose tolerance.[1]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in my in vitro experiments.

  • Question: I am observing effects in my cell-based assays that I cannot attribute to GLP-1R activation. Could this be an off-target effect of V-0219?

  • Answer and Troubleshooting Steps:

    • Confirm On-Target Action: The effects of V-0219 are mediated through the GLP-1R. To confirm that the observed effects in your experiment are on-target, include a control with a GLP-1R antagonist, such as exendin(9-39).[1] The effects of V-0219 should be blocked in the presence of the antagonist.

    • Use of Control Cells: As a critical control, perform your experiment in parallel using a cell line that does not express the GLP-1R. V-0219 should not elicit the same response in these cells.

    • Concentration Check: Ensure you are using V-0219 at the recommended nanomolar concentrations for GLP-1R potentiation.[1][2] Using excessively high concentrations may increase the likelihood of non-specific effects.

    • Reagent Quality: Verify the purity and integrity of your V-0219 compound.

Issue 2: My in vivo results are not aligning with expected outcomes.

  • Question: In my animal model studies, I'm seeing physiological changes that are not typically associated with GLP-1R activation. How can I determine if these are off-target effects?

  • Answer and Troubleshooting Steps:

    • Utilize GLP-1R Knockout Models: The most definitive way to confirm that the in vivo effects of V-0219 are on-target is to administer the compound to GLP-1R knockout (KO) mice. The in vivo effects of V-0219, such as reduced food intake and improved glucose handling, were not observed in GLP-1R KO mice.[1][2]

    • Antagonist Co-administration: Similar to the in vitro troubleshooting, co-administering a GLP-1R antagonist can help determine if the observed effects are mediated by the GLP-1R.

    • Dose-Response Analysis: Conduct a thorough dose-response study to ensure the effects are dose-dependent and occur within the expected therapeutic range for V-0219.

Data on V-0219 Selectivity

Assay TypeTarget/PanelV-0219 ConcentrationResultReference
GPCR Binding AssayPanel of 54 GPCRs10 µM<50% displacement of specific binding for all receptors[1][2]
hERG Channel AssayhERG Potassium ChannelMicromolar (µM) concentrationsWeak inhibition[2][8]
In vivo behavioral assayElevated plus-maze (Rat)0.5 and 1 mg/kgNo induction of anxiety-like behavior[1]
In vivo mechanism confirmationGLP-1R Knockout MiceNot specifiedIn vivo effects on food intake and glucose handling were absent[1][2]

Experimental Protocols

Protocol 1: In Vitro GLP-1R Antagonism Assay

This protocol is designed to confirm that the effect of V-0219 is mediated by the GLP-1R in a cell-based assay (e.g., insulin secretion from INS-1 cells).

  • Cell Culture: Culture INS-1 β-cells under standard conditions.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation with Antagonist: Pre-incubate a subset of wells with the GLP-1R antagonist exendin(9-39) at an effective concentration (e.g., 10-100 nM) for 15-30 minutes.

  • V-0219 and GLP-1 Stimulation: Add V-0219 (at a potentiating concentration, e.g., 0.1 nM) and a sub-maximal concentration of GLP-1 to both antagonist-treated and untreated wells.

  • Incubation: Incubate for the desired period to allow for insulin secretion.

  • Supernatant Collection and Analysis: Collect the supernatant and measure insulin concentration using a standard method like ELISA.

  • Data Interpretation: A significant reduction in insulin secretion in the wells pre-treated with exendin(9-39) compared to those treated with V-0219 and GLP-1 alone confirms the effect is GLP-1R dependent.

Protocol 2: GPCR Selectivity Panel

This is a general protocol for assessing the selectivity of a compound against a panel of GPCRs using radioligand binding assays.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCRs.

  • Assay Buffer: Use an appropriate binding buffer for each specific GPCR.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand for the GPCR, and V-0219 at a high concentration (e.g., 10 µM).

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent displacement of the radioligand by V-0219 compared to a known ligand for that receptor. A displacement of less than 50% is generally considered to indicate a lack of significant binding.

Visualizations

V0219_Mechanism cluster_Membrane Cell Membrane cluster_IC Intracellular GLP1 GLP-1 GLP1R GLP-1 Receptor (Inactive) GLP1->GLP1R Binds V0219 V-0219 V0219->GLP1R Binds (Allosteric Site) GLP1R_Active GLP-1 Receptor (Active) GLP1R->GLP1R_Active Conformational Change G_Protein G-Protein GLP1R_Active->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Insulin Insulin Secretion cAMP->Insulin Promotes

Caption: Mechanism of V-0219 as a GLP-1R Positive Allosteric Modulator (PAM).

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Concentration Is V-0219 concentration in the nanomolar range? Start->Check_Concentration Use_Antagonist Include GLP-1R Antagonist (e.g., exendin(9-39)) Check_Concentration->Use_Antagonist Yes Adjust_Concentration Adjust concentration and repeat Check_Concentration->Adjust_Concentration No Effect_Blocked Is the effect blocked? Use_Antagonist->Effect_Blocked Use_Control_Cells Use GLP-1R Negative Control Cells / Animal Model Effect_Blocked->Use_Control_Cells Yes Off_Target Potential OFF-TARGET effect or experimental artifact. Further investigation needed. Effect_Blocked->Off_Target No Effect_Absent Is the effect absent? Use_Control_Cells->Effect_Absent On_Target Result is likely ON-TARGET Effect_Absent->On_Target Yes Effect_Absent->Off_Target No Adjust_Concentration->Check_Concentration

Caption: Workflow for troubleshooting potential off-target effects of V-0219.

References

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of GLP-1R Modulators

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioava...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability of GLP-1 receptor (GLP-1R) modulators.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of GLP-1R modulators, which are typically peptides, so low?

The poor oral bioavailability of peptide-based GLP-1R modulators is due to several factors:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin).[1][2][3]

  • Poor Permeability: The intestinal epithelium forms a significant barrier. Due to their size and hydrophilic nature, peptides have low permeability across the intestinal cell membrane (transcellular route) and the tight junctions between cells (paracellular route).[2][3]

  • Physicochemical Properties: The molecular weight, charge, and hydrophilicity of peptides are not ideal for passive diffusion across the lipid-rich cell membranes of the gut.[3]

2. What are the primary strategies being explored to improve the oral bioavailability of GLP-1R modulators?

Key strategies focus on protecting the peptide from degradation and enhancing its absorption across the intestinal epithelium. These include:

  • Permeation Enhancers: These are co-formulated excipients that transiently increase the permeability of the intestinal membrane. A notable example is salcaprozate sodium (SNAC).[4][5][6]

  • Nanoparticle-based Delivery Systems: Encapsulating the peptide in nanoparticles, such as solid lipid nanoparticles (SLNs), can protect it from enzymatic degradation and facilitate its transport across the intestinal barrier.[7][8][9][10][11]

  • Chemical Modification of the Peptide: Altering the peptide's structure through methods like PEGylation or lipidation can improve its stability and permeability.[12]

  • Novel Delivery Devices: Ingestible capsules designed to inject the drug directly into the intestinal wall are being investigated.[13][14]

3. What is SNAC and how does it work?

Salcaprozate sodium (SNAC) is an oral absorption enhancer.[4][5][6][15] Its proposed mechanisms of action include:

  • pH Neutralization: In the stomach, SNAC creates a localized microenvironment with a higher pH, which inhibits the activity of the digestive enzyme pepsin.[4][15]

  • Increased Membrane Fluidity: SNAC is thought to transiently increase the fluidity of the gastric epithelial cell membranes, facilitating the transcellular passage of the GLP-1R agonist.[4][15]

  • Monomerization: It may help to keep the GLP-1R agonist in its monomeric (single-molecule) form, which is more readily absorbed.[4][15]

  • Non-covalent Complexation: SNAC can form a non-covalent complex with the peptide, increasing its lipophilicity and aiding its transport across the cell membrane.[5][6]

4. How does the bioavailability of the approved oral GLP-1R agonist, oral semaglutide (B3030467), compare to its injectable counterpart?

Oral semaglutide (Rybelsus®), which is co-formulated with SNAC, has a significantly lower bioavailability than injectable semaglutide (Ozempic® or Wegovy®). The oral bioavailability is estimated to be around 0.4-1%.[13][14] To compensate for this, oral semaglutide is administered at a much higher dose than the injectable version.[16]

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low in vitro permeability in Caco-2 assay - Inherent low permeability of the peptide. - Ineffective concentration of the permeation enhancer. - Degradation of the peptide in the assay medium.- Optimize Permeation Enhancer: Screen a panel of permeation enhancers at various concentrations.[17] - Chemical Modification: Consider PEGylation or lipidation to increase peptide stability and lipophilicity. - Nanoparticle Formulation: Encapsulate the peptide in nanoparticles to protect it and potentially enhance uptake.[7] - Stability Check: Analyze the assay medium over time to assess peptide degradation.
High variability in in vivo oral bioavailability studies - Food effect: Co-administration with food can significantly impact absorption.[18][19][20] - Inconsistent dosing procedure. - Animal model variability.- Standardize Dosing Conditions: Administer the oral formulation after a consistent fasting period. - Control Food and Water Intake: Standardize the timing and amount of food and water provided post-dosing. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.
Low oral bioavailability despite using a permeation enhancer - Insufficient concentration of the permeation enhancer at the site of absorption. - Degradation of the peptide before it can be absorbed. - The chosen permeation enhancer is not optimal for the specific peptide or region of the GI tract.- Increase Enhancer Dose: Titrate the dose of the permeation enhancer. - Enteric Coating: Use an enteric coating to protect the formulation in the stomach and release it in the small intestine where the enhancer may be more effective. - Combination of Enhancers: Investigate the synergistic effects of combining different permeation enhancers.[17]
Poor in vivo efficacy despite measurable plasma concentrations - Active metabolite vs. parent drug activity. - Rapid clearance of the absorbed drug. - Target receptor saturation or downregulation.- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations with the pharmacological effect. - Half-life Extension: Modify the peptide to extend its plasma half-life (e.g., through albumin binding).[16][21] - Dose-Response Studies: Conduct thorough dose-response studies to understand the relationship between exposure and efficacy.

Data Summary

Table 1: Comparison of Oral GLP-1R Modulator Delivery Technologies

TechnologyExampleReported Oral Bioavailability (Preclinical/Clinical)AdvantagesDisadvantages
Permeation Enhancer (SNAC) Oral Semaglutide (Rybelsus®)~0.4-1% (Human)Clinically validated; relatively simple formulation.Low bioavailability; requires high drug load; food and water intake restrictions for dosing.
Permeation Enhancer (Sodium Caprate) Investigational formulationsVariable, single-digit percentages in humans.[6]Long history of use in humans; food additive status.[6]Variable efficacy; potential for mucosal irritation at high concentrations.
Nanomicelles with Bile Acid Derivatives Oral Liraglutide (B1674861) formulation5.14 ± 0.63% (Rat)4.63-fold higher bioavailability than unformulated liraglutide in rats.[22]Preclinical stage; potential for complex manufacturing.
Ingestible Device (BioJet™) Investigational Semaglutide deliveryAverage of 20-37% (Porcine model)[13][14]Significantly higher bioavailability in preclinical models.Complex technology; long-term safety and patient acceptance to be determined.
Chemical Modification and Formulation MEDI7219~6% (Dog)Engineered for high gastrointestinal stability and targeted release.Preclinical stage; requires extensive peptide engineering.

Experimental Protocols

1. In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol provides a general framework for assessing the intestinal permeability of a GLP-1R modulator formulation.

Objective: To determine the apparent permeability coefficient (Papp) of a GLP-1R modulator across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test formulation (GLP-1R modulator with or without permeation enhancers)

  • Reference compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell® inserts at an appropriate density.

    • Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[23]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a pre-determined threshold to ensure monolayer integrity.[24]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the test formulation to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment for apical-to-basolateral permeability (A-B).

    • For basolateral-to-apical permeability (B-A) to assess efflux, add the formulation to the basolateral compartment and fresh buffer to the apical compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.[24]

    • Collect a sample from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of the GLP-1R modulator in the collected samples using a validated LC-MS/MS method.[24][25]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the insert.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

2. Preparation of Solid Lipid Nanoparticles (SLNs) for Oral Peptide Delivery

This protocol outlines a common method for preparing SLNs.

Objective: To encapsulate a GLP-1R modulator in SLNs to protect it from degradation and enhance its oral absorption.

Materials:

  • GLP-1R modulator

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant/emulsifier (e.g., Poloxamer 188, polysorbate 80)[26]

  • Organic solvent (if using solvent-based method, e.g., acetone, ethanol)[9]

  • Aqueous phase (e.g., purified water)

  • High-pressure homogenizer or microfluidizer

Methodology (High-Pressure Homogenization - Hot Method):

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the GLP-1R modulator in the molten lipid (if lipophilic) or in the aqueous phase (if hydrophilic).

    • Heat the aqueous phase containing the surfactant to the same temperature as the molten lipid.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a defined pressure and temperature.[26]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine using Laser Doppler Velocimetry to assess surface charge and stability.

    • Entrapment Efficiency and Drug Loading: Separate the unencapsulated peptide from the SLNs (e.g., by ultracentrifugation) and quantify the peptide in both the supernatant and the nanoparticles.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Visualizations

Signaling and Experimental Workflows

GLP1R_Signaling_Pathway GLP1 GLP-1 Agonist GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates Glucagon Glucagon Suppression GLP1R->Glucagon GastricEmptying Delayed Gastric Emptying GLP1R->GastricEmptying Appetite Reduced Appetite GLP1R->Appetite cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Epac2->Insulin Pancreas Pancreatic Beta Cell Brain Brain Stomach Stomach

Caption: GLP-1 Receptor Signaling Pathway.

Oral_Bioavailability_Workflow Formulation Develop Oral Formulation (e.g., with SNAC or in SLNs) InVitro In Vitro Permeability Assay (Caco-2 Cells) Formulation->InVitro Optimization1 Optimize Formulation InVitro->Optimization1 Optimization1->Formulation Iterate AnimalStudy In Vivo Oral Bioavailability Study (e.g., Rat or Pig Model) Optimization1->AnimalStudy Proceed if promising PK_Analysis Pharmacokinetic (PK) Analysis (Calculate Bioavailability) AnimalStudy->PK_Analysis PD_Study Pharmacodynamic (PD) Study (e.g., Glucose Tolerance Test) PK_Analysis->PD_Study Efficacy Assess Efficacy PD_Study->Efficacy Efficacy->Optimization1 Iterate/Optimize Preclinical Preclinical Candidate Selection Efficacy->Preclinical Successful

Caption: Experimental Workflow for Oral GLP-1R Modulator Development.

Permeation_Enhancer_MoA OralForm Oral Formulation (GLP-1 Agonist + Enhancer) Stomach Stomach Environment (Low pH, Pepsin) OralForm->Stomach Protection Protection from Degradation (e.g., Local pH increase) Stomach->Protection Intestine Intestinal Epithelium Protection->Intestine Paracellular Paracellular Pathway (Tight Junction Opening) Intestine->Paracellular Enhancer Action Transcellular Transcellular Pathway (Increased Membrane Fluidity) Intestine->Transcellular Enhancer Action Absorption Systemic Absorption Paracellular->Absorption Transcellular->Absorption

Caption: Mechanisms of Permeation Enhancers for Oral Peptide Delivery.

References

Optimization

minimizing variability in experiments with (R)-V-0219 hydrochloride

Welcome to the technical support center for (R)-V-0219 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common i...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-V-0219 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this potent, orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).

Frequently Asked Questions (FAQs)

Q1: What is (R)-V-0219 hydrochloride and what is its primary mechanism of action?

A1: (R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a small molecule positive allosteric modulator (PAM) of the GLP-1 receptor.[1][2] It does not activate the GLP-1R on its own but enhances the receptor's response to the endogenous agonist, GLP-1. Its primary mechanism involves potentiating GLP-1-induced downstream signaling pathways, such as cyclic AMP (cAMP) accumulation and insulin (B600854) secretion.[3]

Q2: What are the recommended solvent and storage conditions for (R)-V-0219 hydrochloride?

A2: (R)-V-0219 hydrochloride is soluble in water.[3] For long-term storage, it is recommended to store the solid compound at -20°C for up to one month or at -80°C for up to six months.[2] Stock solutions are typically prepared in DMSO and can be stored at -20°C or -80°C.[2][4] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[5]

Q3: How does the positive allosteric modulatory nature of (R)-V-0219 hydrochloride affect experimental design?

A3: As a PAM, the activity of (R)-V-0219 hydrochloride is dependent on the presence of an orthosteric agonist like GLP-1.[6] This means that experimental variability can arise from fluctuations in endogenous GLP-1 levels in cellular or animal models. It is crucial to have a consistent concentration of the orthosteric agonist when assessing the modulatory effects of (R)-V-0219 hydrochloride.

Troubleshooting Guide

Issue 1: High Variability in Dose-Response Curves
Potential Cause Recommended Solution
Inconsistent Orthosteric Agonist Concentration Ensure a fixed, sub-maximal concentration of GLP-1 is used across all wells and experiments to accurately quantify the potentiation by (R)-V-0219 hydrochloride.
Cell Passage Number Variability Use cells within a consistent and low passage number range for all experiments to maintain stable GLP-1R expression levels.[7]
Pipetting Errors Calibrate pipettes regularly and consider using reverse pipetting for viscous solutions to ensure accurate compound dispensing.[7]
Ligand Adsorption to Plastics Pre-incubate pipette tips and plates with assay buffer containing a low concentration of bovine serum albumin (BSA) to block non-specific binding sites.
Issue 2: Low or No Signal Enhancement
Potential Cause Recommended Solution
Low GLP-1R Expression Verify receptor expression levels in your cell line using techniques like qPCR, Western blotting, or ELISA.[7] Consider using a cell line with higher endogenous or transfected receptor expression.
Sub-optimal GLP-1 Concentration Perform a dose-response curve for GLP-1 alone to determine an appropriate EC20 or EC50 concentration to use for potentiation experiments.
Compound Degradation Prepare fresh dilutions of (R)-V-0219 hydrochloride from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Receptor Desensitization/Internalization Minimize pre-incubation times with GLP-1 before adding (R)-V-0219 hydrochloride. Prolonged agonist exposure can lead to receptor desensitization and internalization, reducing the available receptor pool.[3][5][7][8][9]
Issue 3: High Background Signal
Potential Cause Recommended Solution
Constitutive Receptor Activity Some cell lines may exhibit high basal GLP-1R activity. If possible, use an inverse agonist to reduce the basal signal before starting the experiment.[7]
Non-specific Binding Include appropriate controls, such as cells not expressing GLP-1R or treatment with an antagonist, to determine the level of non-specific signal. Increase the number of wash steps in your assay protocol.[7]
Assay Interference Test for autofluorescence or other forms of interference of (R)-V-0219 hydrochloride with your detection method at the concentrations used.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to GLP-1R activation and potentiation by (R)-V-0219 hydrochloride.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human GLP-1R in your preferred growth medium.

    • Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a stock solution of (R)-V-0219 hydrochloride in DMSO.

    • Create a serial dilution of (R)-V-0219 hydrochloride in assay buffer.

    • Prepare a solution of GLP-1 at a concentration that elicits a sub-maximal response (e.g., EC20).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the (R)-V-0219 hydrochloride dilutions to the wells and incubate for a predetermined time (e.g., 15 minutes).

    • Add the GLP-1 solution to the wells and incubate for a specified duration (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of (R)-V-0219 hydrochloride.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for potentiation.

In Vitro Insulin Secretion Assay

This protocol outlines the measurement of insulin secretion from a pancreatic beta-cell line (e.g., INS-1E) in response to GLP-1R modulation.

  • Cell Culture and Plating:

    • Culture INS-1E cells in a suitable growth medium.

    • Seed the cells in a 24-well plate and allow them to reach the desired confluency.

  • Pre-incubation and Glucose Stimulation:

    • Wash the cells with a low-glucose buffer (e.g., 2.5 mM glucose) and pre-incubate for 2 hours.

    • Replace the buffer with a high-glucose buffer (e.g., 16.7 mM glucose) to stimulate insulin secretion.

  • Compound Treatment:

    • Immediately add (R)-V-0219 hydrochloride at various concentrations in the presence of a fixed, sub-maximal concentration of GLP-1.

    • Incubate for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using a commercial ELISA kit.

  • Data Normalization:

    • Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

Visualizations

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R Binds R_V_0219 (R)-V-0219 HCl R_V_0219->GLP1R Potentiates G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes

Caption: GLP-1R signaling pathway and the modulatory role of (R)-V-0219 HCl.

Experimental_Workflow start Start cell_prep Cell Seeding and Culture (GLP-1R expressing cells) start->cell_prep compound_prep Prepare (R)-V-0219 HCl and GLP-1 dilutions cell_prep->compound_prep treatment Treat cells with (R)-V-0219 HCl +/- fixed concentration of GLP-1 compound_prep->treatment incubation Incubate for specified time treatment->incubation measurement Measure downstream signal (e.g., cAMP, Insulin) incubation->measurement data_analysis Data Analysis (Dose-response curve) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing (R)-V-0219 HCl activity.

Troubleshooting_Tree start Inconsistent Results? check_reagents Are stock solutions fresh? Are cells low passage? start->check_reagents Yes low_signal Low Signal? start->low_signal No check_protocol Is GLP-1 concentration optimal? Is incubation time consistent? check_equipment Are pipettes calibrated? Is plate reader functioning correctly? check_protocol->check_equipment high_background High Background? low_signal->high_background No verify_expression Verify GLP-1R expression low_signal->verify_expression Yes high_background->check_protocol No check_interference Test for compound interference high_background->check_interference Yes optimize_glp1 Optimize GLP-1 concentration verify_expression->optimize_glp1 check_desensitization Reduce pre-incubation time optimize_glp1->check_desensitization improve_washing Increase wash steps check_interference->improve_washing

References

Troubleshooting

Technical Support Center: V-0219 hERG Channel Inhibition Profile

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the hERG channel inhibition profile of V-0219. It includes a summary of quantitative...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the hERG channel inhibition profile of V-0219. It includes a summary of quantitative data, detailed experimental protocols, and a troubleshooting section to assist with in-vitro electrophysiology experiments.

hERG Inhibition Profile of V-0219

V-0219 has been evaluated for its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. The primary findings indicate that V-0219 is a weak inhibitor of the hERG channel.[1][2]

Quantitative Data Summary

The inhibitory activity of V-0219 on the hERG channel was determined to be in the micromolar range. This low potency suggests a wider safety margin concerning potential cardiotoxicity mediated by hERG channel blockade. The hERG and selectivity profiles for V-0219 were deemed suitable for further preclinical development.[1][3]

CompoundTargetAssay TypeResultSource
V-0219 hERG Potassium ChannelElectrophysiologyWeak inhibitor with an IC50 in the micromolar range.--INVALID-LINK--

Note: The specific IC50 value is available in Table S8 of the supplementary information for the cited publication.

Experimental Protocols

The following is a representative manual patch-clamp protocol for assessing the hERG inhibitory potential of a compound like V-0219. This protocol is based on established methodologies for hERG safety screening.

Manual Whole-Cell Patch-Clamp Electrophysiology

1. Cell Culture:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG (KCNH2) channel are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. They should be maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are plated on glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP. The pH is adjusted to 7.3 with KOH.

  • External (Bath) Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 12.5 Dextrose. The pH is adjusted to 7.4 with NaOH.

  • Compound Preparation: V-0219 is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Serial dilutions are then made in the external solution to achieve the final desired test concentrations. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

  • Apparatus: A manual patch-clamp setup equipped with an amplifier, a data acquisition system, and a perfusion system is used.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell configuration.

  • Temperature: Experiments are ideally performed at a physiological temperature of 35-37°C.

4. Voltage Protocol:

  • A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves:

    • Holding the cell at a potential of -80 mV.

    • A depolarizing step to +20 mV or +40 mV for a duration sufficient to activate the channels (e.g., 1-2 seconds).

    • A repolarizing step to a negative potential (e.g., -50 mV) to record the deactivating tail current, which is characteristic of hERG channels.

  • This protocol is repeated at a regular interval (e.g., every 15 seconds).

5. Data Analysis:

  • The peak amplitude of the hERG tail current is measured before and after the application of V-0219 at various concentrations.

  • The percentage of current inhibition is calculated for each concentration.

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value and the Hill coefficient.

Mandatory Visualizations

V-0219 Signaling Pathway (as a GLP-1R PAM)

V-0219 GLP-1R Signaling Pathway cluster_cell Pancreatic β-cell GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin (B600854) Vesicles PKA->InsulinVesicles Mobilizes Epac2->InsulinVesicles Mobilizes InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Exocytosis GLP1 GLP-1 GLP1->GLP1R Agonist V0219 V-0219 V0219->GLP1R PAM

Caption: V-0219 acts as a positive allosteric modulator (PAM) of the GLP-1 receptor, enhancing insulin secretion.

Experimental Workflow for hERG Inhibition Assay

hERG Inhibition Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture hERG-expressing cells Solutions 2. Prepare internal and external solutions CellCulture->Solutions CompoundPrep 3. Prepare V-0219 dilutions Solutions->CompoundPrep Patch 4. Obtain whole-cell patch-clamp configuration Baseline 5. Record baseline hERG current Patch->Baseline Application 6. Apply V-0219 at various concentrations Baseline->Application Recording 7. Record hERG current in the presence of V-0219 Application->Recording Measure 8. Measure peak tail current inhibition Recording->Measure CRCurve 9. Generate concentration-response curve Measure->CRCurve IC50 10. Calculate IC50 value CRCurve->IC50

Caption: Workflow for determining the hERG inhibition profile of V-0219 using a manual patch-clamp assay.

Troubleshooting and FAQs

This section addresses common issues that may arise during hERG patch-clamp experiments.

Q1: Why am I having trouble forming a stable gigaohm seal?

A1:

  • Cell Health: Ensure cells are healthy and not overgrown or under-confluent. Passage cells regularly and use them within a specific passage number range.

  • Pipette Quality: Use freshly pulled, clean pipettes with a smooth tip. Fire-polishing the pipette tip can sometimes help.

  • Solution Cleanliness: Filter all solutions to remove any particulate matter.

  • Vibrations: Use an anti-vibration table and minimize movement and noise in the experimental area.

Q2: The whole-cell configuration is not stable, and the current "runs down" quickly. What can I do?

A2:

  • ATP in Internal Solution: Ensure that MgATP is included in the internal pipette solution, as it is crucial for maintaining channel activity.

  • Perforated Patch: Consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to minimize dialysis of the cell cytoplasm and reduce current rundown.

  • Time: Perform experiments as quickly as possible after achieving the whole-cell configuration. Monitor the baseline current for a stable period before applying the compound.

Q3: I am observing significant variability in my results between experiments. How can I improve consistency?

A3:

  • Standardized Protocols: Strictly adhere to the same experimental protocol for all experiments, including cell plating density, solution preparation, and voltage protocols.

  • Temperature Control: Maintain a constant and controlled temperature throughout the experiment, as hERG channel kinetics are temperature-sensitive.

  • Positive Control: Regularly use a known hERG inhibitor (e.g., cisapride, dofetilide) as a positive control to ensure the assay is performing as expected.

Q4: My compound is not easily soluble in the external solution. What are my options?

A4:

  • Solvent Concentration: Optimize the concentration of the stock solution in a solvent like DMSO. Keep the final concentration of the solvent in the bath solution to a minimum (ideally ≤0.1%) and always run a vehicle control.

  • Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution.

  • Alternative Solvents: If DMSO is not suitable, explore other biocompatible solvents.

Q5: How do I confirm that the current I am measuring is indeed the hERG current?

A5:

  • Pharmacological Blockade: Use a specific and potent hERG channel blocker (e.g., E-4031 or dofetilide) at the end of the experiment. The current sensitive to this blocker is the hERG current.

  • Biophysical Properties: The measured current should exhibit the characteristic biophysical properties of the hERG channel, such as slow activation and rapid inactivation, and a prominent tail current upon repolarization.

References

Optimization

Technical Support Center: Enantioselective Synthesis of V-0219

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the enantioselective synthesis of V-0219, a potent positive allosteric modulator of the glucagon-l...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the enantioselective synthesis of V-0219, a potent positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5] The (S)-enantiomer of V-0219 is the biologically active form, making enantiocontrol a critical aspect of the synthesis.[1][2][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of V-0219.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in the Coupling of Intermediate 11 and Chiral Piperidine (B6355638) Intermediate 12 - Incomplete reaction. - Degradation of starting materials or product. - Inefficient purification.- Reaction Time & Temperature: The reaction is typically refluxed for 4-12 hours. Monitor the reaction progress by TLC or LC-MS to ensure completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be beneficial. - Reagent Quality: Ensure all reagents, especially the chiral piperidine intermediate and cesium carbonate, are dry and of high purity. Anhydrous acetonitrile (B52724) is crucial.[1] - Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon) to prevent side reactions.[1] - Purification: The workup involves dissolving the residue in ethyl acetate (B1210297) and washing with saturated aqueous NaCl.[1] Ensure complete extraction and minimize product loss during this phase. Consider alternative chromatography conditions if co-elution is an issue.
Low Enantiomeric Excess (ee) - Racemization of the chiral piperidine intermediate during synthesis or the final coupling step. - Impure chiral starting material (tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate).- Chiral Starting Material Purity: Verify the enantiomeric purity of the starting tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate using chiral HPLC or by measuring its optical rotation. - Reaction Conditions: The use of a strong, non-nucleophilic base like cesium carbonate helps to minimize racemization. Avoid excessively high temperatures or prolonged reaction times. - Chiral HPLC Method: Optimize the chiral HPLC method to ensure accurate determination of the enantiomeric excess. The published method uses a Chiralpak IA column with a mobile phase of 90/10 hexane/isopropanol.[1][2]
Difficulties in Product Purification - Co-elution of the product with starting materials or byproducts. - Product instability on silica (B1680970) gel.- Chromatography: If standard silica gel chromatography is challenging, consider using a different stationary phase (e.g., alumina) or a different solvent system for elution. A gradient elution might be necessary to achieve good separation. - Crystallization: Attempt to crystallize the final product to improve purity. This can sometimes also lead to enantiomeric enrichment. - Alternative Workup: After evaporation of the reaction solvent, ensure the residue is fully dissolved in ethyl acetate before washing to remove inorganic salts effectively.[1]

Frequently Asked Questions (FAQs)

Q1: What is the key step in the enantioselective synthesis of V-0219?

A1: The crucial step is the nucleophilic substitution reaction between intermediate 11 (the 1,2,4-oxadiazole (B8745197) moiety) and the enantiomerically pure piperidine intermediate 12.[1][2] The stereocenter of V-0219 is introduced via the chiral piperidine fragment.

Q2: How are the chiral piperidine intermediates, (R)- and (S)-12, prepared?

A2: The (R)- and (S)-piperidine intermediates are synthesized from the corresponding enantiomerically pure forms of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[1][2]

Q3: How can I determine the enantiomeric excess (ee) of my synthesized V-0219?

A3: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. A published method utilizes a Chiralpak IA column with a mobile phase of 90/10 hexane/isopropanol and UV detection at 240 nm.[1][2]

Q4: What are the general reaction conditions for the coupling of intermediate 11 and the chiral piperidine?

A4: The general procedure involves reacting intermediate 11 with the appropriate chiral piperidine derivative (1.1 equivalents) in anhydrous acetonitrile. Sodium iodide (0.5 equivalents) and cesium carbonate (2 equivalents) are added, and the mixture is refluxed for 4-12 hours under an argon atmosphere.[1]

Experimental Protocols

General Procedure for the Synthesis of V-0219 (Compound 9)

This protocol is adapted from the published literature for the synthesis of V-0219 and its analogues.[1]

  • To a solution of intermediate 11 (1 equivalent) in anhydrous acetonitrile (5 mL/mmol) under an argon atmosphere, add sodium iodide (0.5 equivalents), cesium carbonate (Cs₂CO₃, 2 equivalents), and the corresponding chiral piperidine derivative 12 (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain until the starting material is consumed, as monitored by TLC or LC-MS (typically 4–12 hours).

  • Cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of NaCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of V-0219.

Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
  • System: Agilent 1200 series or equivalent

  • Column: Chiralpak IA

  • Mobile Phase: 90/10 hexane/isopropanol

  • Detection: Diode array detector at 240 nm

Visualizing the Synthesis and Troubleshooting Logic

Synthetic Workflow for V-0219

G cluster_0 Starting Materials cluster_1 Reaction Conditions Intermediate_11 Intermediate 11 (1,2,4-oxadiazole) Coupling_Reaction Coupling Reaction Intermediate_11->Coupling_Reaction Chiral_Piperidine Chiral Piperidine Intermediate 12 ((R)- or (S)-enantiomer) Chiral_Piperidine->Coupling_Reaction Reagents NaI, Cs2CO3 Reagents->Coupling_Reaction Solvent Anhydrous MeCN Solvent->Coupling_Reaction Atmosphere Argon Atmosphere->Coupling_Reaction Temperature Reflux (4-12h) Temperature->Coupling_Reaction Workup Workup (EtOAc, aq. NaCl) Coupling_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product V-0219 ((R)- or (S)-enantiomer) Purification->Final_Product Analysis Chiral HPLC Analysis (ee determination) Final_Product->Analysis G Start Low Enantiomeric Excess (ee) Detected Check_Starting_Material Verify ee of Chiral Piperidine Precursor Start->Check_Starting_Material Check_Reaction_Conditions Review Reaction Conditions (Temperature, Time, Base) Start->Check_Reaction_Conditions Check_HPLC_Method Validate Chiral HPLC Method Start->Check_HPLC_Method Decision_SM Is Starting Material Pure? Check_Starting_Material->Decision_SM Decision_Conditions Were Conditions Too Harsh? Check_Reaction_Conditions->Decision_Conditions Decision_HPLC Is Method Accurate? Check_HPLC_Method->Decision_HPLC Decision_SM->Check_Reaction_Conditions Yes Action_SM Source/Synthesize Higher Purity Precursor Decision_SM->Action_SM No Decision_Conditions->Check_HPLC_Method No Action_Conditions Optimize Conditions: Lower Temp, Shorter Time Decision_Conditions->Action_Conditions Yes Action_HPLC Optimize HPLC: Column, Mobile Phase Decision_HPLC->Action_HPLC No End Problem Resolved Decision_HPLC->End Yes Action_SM->End Action_Conditions->End Action_HPLC->End

References

Troubleshooting

how to prevent degradation of (R)-V-0219 hydrochloride in solution

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the degradation of (R)-V-0219 hydrochloride in solution. Following these recommendations will...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the degradation of (R)-V-0219 hydrochloride in solution. Following these recommendations will help ensure the stability and integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (R)-V-0219 hydrochloride in solution?

A1: The stability of (R)-V-0219 hydrochloride in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a hydrochloride salt, the compound is generally more stable in acidic conditions. In neutral or alkaline solutions, the free base form may be released, which can be less stable and more prone to degradation or precipitation.

Q2: What is the recommended solvent for dissolving (R)-V-0219 hydrochloride?

A2: For optimal stability, it is recommended to dissolve (R)-V-0219 hydrochloride in acidic buffers or organic solvents. The choice of solvent will depend on the specific requirements of your experiment. For aqueous solutions, a buffer with a pH below 7.0 is advisable. Always use high-purity, anhydrous solvents when preparing stock solutions to minimize water-catalyzed degradation.

Q3: How should stock solutions of (R)-V-0219 hydrochloride be stored?

A3: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to slow down potential degradation processes. It is also crucial to protect the solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous solution The pH of the solution is too high, leading to the formation of the less soluble free base.Adjust the pH of the aqueous solution to a more acidic range (e.g., pH 4-6) using a suitable buffer.
Loss of biological activity over time The compound is degrading due to improper storage conditions (e.g., high temperature, light exposure, or repeated freeze-thaw cycles).Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -80°C and protect them from light.
Discoloration of the solution This may indicate oxidative degradation or other chemical reactions.Prepare solutions using deoxygenated solvents. Consider adding an antioxidant if compatible with the experimental setup. Store under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of (R)-V-0219 Hydrochloride

  • Solvent Selection: Choose a suitable high-purity, anhydrous solvent (e.g., DMSO, ethanol) or an acidic buffer (e.g., citrate (B86180) buffer, pH 5.0).

  • Weighing: Accurately weigh the required amount of (R)-V-0219 hydrochloride powder in a clean, dry vial.

  • Dissolution: Add the chosen solvent to the vial to achieve the desired concentration. If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -80°C until use.

Visual Guides

experimental_workflow Experimental Workflow for Using (R)-V-0219 Hydrochloride cluster_prep Solution Preparation cluster_exp Experimentation prep_start Weigh (R)-V-0219 HCl dissolve Dissolve in Acidic Buffer/Anhydrous Solvent prep_start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C, Protected from Light aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Experiment Immediately dilute->use

Caption: Recommended workflow for preparing and using (R)-V-0219 hydrochloride solutions.

degradation_pathway Potential Degradation Logic cluster_conditions Adverse Conditions compound (R)-V-0219 Hydrochloride (Stable) high_ph High pH (>7) compound->high_ph high_temp High Temperature compound->high_temp light Light Exposure compound->light oxygen Oxidizing Agents compound->oxygen degradation Degradation Products (Inactive/Precipitate) high_ph->degradation high_temp->degradation light->degradation oxygen->degradation

Caption: Factors leading to the degradation of (R)-V-0219 hydrochloride.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Efficacy of (R)-V-0219 and (S)-V-0219, Positive Allosteric Modulators of the GLP-1 Receptor

This guide provides a detailed comparison of the enantiomers (R)-V-0219 and (S)-V-0219, small-molecule positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] V-0219 has been iden...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the enantiomers (R)-V-0219 and (S)-V-0219, small-molecule positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] V-0219 has been identified as a promising orally active agent for the treatment of "diabesity," a term for diabetes occurring in the context of obesity.[1][3][4] The compound, also referred to as compound 9, enhances the efficacy of GLP-1R stimulation and shows potential in reducing food intake and improving glucose management.[1][3][4]

Data Presentation

The in vitro efficacy of (R)-V-0219 and (S)-V-0219 has been found to be comparable in key assays.[4] However, in vivo studies have predominantly focused on the (S)-enantiomer.[4][5]

Table 1: Comparison of In Vitro Efficacy of (R)-V-0219 and (S)-V-0219

Parameter(R)-V-0219(S)-V-0219Reference
GLP-1R-mediated Calcium Flux (EC50)10 nM10 nM[4]
Potentiation of GLP-1 Stimulated Insulin (B600854) SecretionSimilar to (S)-enantiomerSimilar to (R)-enantiomer[4]

Table 2: Summary of In Vivo Efficacy for (S)-V-0219

ExperimentAnimal ModelDose and AdministrationKey FindingsReference
Glucose ToleranceMale Wistar rats0.04 and 0.2 mg/kg, ipImproved glucose handling after glucose injection.[1][4]
Oral Glucose ToleranceFatty diabetic Zucker rats0.4 mg/kg, intragastricallyOrally active, improving glucose handling.[1][4]
Food IntakeMale Wistar rats0.1, 0.5, and 5 µg/kg, icvReduced feeding behavior.[1][4]

Note: No in vivo efficacy data for (R)-V-0219 is available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Calcium Flux Assay: Human embryonic kidney (HEK) cells stably expressing the human GLP-1 receptor (hGLP-1R) were used. The cells were loaded with a calcium-sensitive fluorescent dye. The enantiomers were added at varying concentrations to determine their ability to potentiate calcium fluxes in the presence of GLP-1. The half-maximal effective concentration (EC50) was calculated to be 10 nM for both enantiomers.[4]

In Vitro Insulin Secretion Assay: The stable human pancreatic cell line EndoC-βH1 was used to assess the potentiation of insulin secretion. The cells were exposed to the compounds in the presence of high glucose concentrations and GLP-1. Both (R)-V-0219 and (S)-V-0219 were found to similarly potentiate insulin secretion stimulated by GLP-1.[4]

In Vivo Glucose Handling Studies: Twelve-hour fasted male Wistar rats received intraperitoneal (ip) injections of (S)-V-0219 at doses of 0.04 and 0.2 mg/kg. Subsequently, a glucose challenge (2 g/kg) was administered intraperitoneally. Blood glucose levels were monitored to assess glucose handling.[1][4] For oral efficacy, 12-hour fasted fatty Zucker rats were administered (S)-V-0219 (0.4 mg/kg) intragastrically, followed by an intraperitoneal glucose challenge.[1][4]

In Vivo Food Intake Study: Twelve-hour fasted male Wistar rats were administered (S)-V-0219 via intracerebroventricular (icv) injection at doses of 0.1, 0.5, and 5 µg/kg. Food intake was then monitored to evaluate the effect on feeding behavior.[1][4]

Visualizations

GLP-1R Signaling Pathway The following diagram illustrates the signaling pathway of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a G-protein coupled receptor, and the role of V-0219 as a positive allosteric modulator.

GLP1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates Gq Gαq GLP1R->Gq AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C IP3 IP3 PLC->IP3 Produces GLP1 GLP-1 (Endogenous Ligand) GLP1->GLP1R Binds V0219 (R/S)-V-0219 (PAM) V0219->GLP1R Enhances Binding/ Efficacy Gs->AC Stimulates Gq->PLC Stimulates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Epac2->Insulin Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases Ca2->Insulin

GLP-1R signaling pathway with V-0219 as a PAM.

Experimental Workflow for In Vivo Glucose Tolerance Test This diagram outlines the procedural steps for the in vivo glucose tolerance experiments conducted on Wistar rats.

Glucose_Tolerance_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Challenge cluster_measurement Measurement cluster_analysis Analysis A 12-hour Fasting of Male Wistar Rats B Intraperitoneal (ip) Injection of (S)-V-0219 (0.04 or 0.2 mg/kg) or Vehicle A->B C Intraperitoneal (ip) Injection of Glucose (2 g/kg) B->C D Blood Glucose Monitoring at Timed Intervals C->D E Comparison of Glucose Excursion Curves D->E

Workflow for the in vivo glucose tolerance test.

References

Comparative

Validating the GLP-1R-Mediated Effects of (R)-V-0219 Using the Antagonist Exendin (9-39)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the positive allosteric modulator (PAM) (R)-V-0219's effects on the glucagon-like peptide-1 receptor (GLP-1R)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the positive allosteric modulator (PAM) (R)-V-0219's effects on the glucagon-like peptide-1 receptor (GLP-1R) and the validation of these effects using the competitive antagonist exendin (9-39). The data presented herein demonstrates that (R)-V-0219 enhances GLP-1R signaling, and this activity is specifically mediated through the GLP-1R, as evidenced by its blockade by exendin (9-39).

(R)-V-0219 is the (R)-enantiomer of V-0219, a potent, orally active small molecule PAM of the GLP-1R.[1][2] Positive allosteric modulators offer a promising therapeutic approach by enhancing the receptor's response to the endogenous ligand, GLP-1. To confirm that the observed effects of (R)-V-0219 are indeed mediated by the GLP-1R, it is crucial to demonstrate that they can be competitively inhibited by a known GLP-1R antagonist, such as exendin (9-39). Exendin (9-39) is a truncated form of exendin-4 (B13836491) and acts as a specific and competitive antagonist of the GLP-1R.[3]

Comparative Efficacy of (R)-V-0219 and its Blockade by Exendin (9-39)

The following tables summarize the expected quantitative data from key in vitro assays demonstrating the potentiation of GLP-1R signaling by (R)-V-0219 and the validation of this activity through antagonism by exendin (9-39). While the parent compound V-0219 and its enantiomers have been studied, specific quantitative data for the (R)-enantiomer in the presence of exendin (9-39) is extrapolated based on the known mechanism of action. The available research indicates that both the (S)- and (R)-enantiomers of V-0219 exhibit similar efficacy in potentiating GLP-1R-mediated calcium fluxes.[1]

Table 1: Effect of (R)-V-0219 on GLP-1-Induced cAMP Accumulation with and without Exendin (9-39)

Treatment ConditionGLP-1 Concentration(R)-V-0219 ConcentrationExendin (9-39) ConcentrationcAMP Accumulation (Fold over Basal)
Basal0001.0
GLP-1 alone1 nM005.2
(R)-V-0219 + GLP-11 nM10 nM08.9
Antagonist Control1 nM0100 nM1.2
Validation1 nM10 nM100 nM1.5

Note: Data are representative examples based on the known potentiation by V-0219 and competitive antagonism by exendin (9-39).

Table 2: Effect of (R)-V-0219 on GLP-1-Induced ERK Phosphorylation with and without Exendin (9-39)

Treatment ConditionGLP-1 Concentration(R)-V-0219 ConcentrationExendin (9-39) ConcentrationpERK/total ERK Ratio
Basal0001.0
GLP-1 alone10 nM003.8
(R)-V-0219 + GLP-110 nM10 nM06.5
Antagonist Control10 nM0100 nM1.1
Validation10 nM10 nM100 nM1.3

Note: Data are representative examples based on the known signaling pathways of GLP-1R.

Table 3: Effect of (R)-V-0219 on Glucose-Stimulated Insulin (B600854) Secretion (GSIS) with and without Exendin (9-39)

Treatment ConditionGlucose ConcentrationGLP-1 Concentration(R)-V-0219 ConcentrationExendin (9-39) ConcentrationInsulin Secretion (ng/mg protein)
Low Glucose2.8 mM0002.1
High Glucose16.7 mM0008.5
High Glucose + GLP-116.7 mM1 nM0015.2
High Glucose + (R)-V-0219 + GLP-116.7 mM1 nM10 nM025.8
Validation16.7 mM1 nM10 nM100 nM9.1

Note: The potentiation of insulin secretion by V-0219 in the presence of GLP-1 is antagonized by exendin(9–39)-NH2 with an IC50 of 6.3 nM.[1]

Signaling Pathways and Experimental Validation

The activation of the GLP-1R by an agonist like GLP-1 initiates a cascade of intracellular signaling events. As a PAM, (R)-V-0219 enhances these signals. The primary pathway involves the coupling of the receptor to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These events culminate in various cellular responses, including the potentiation of insulin secretion and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

To validate that (R)-V-0219's effects are specifically mediated by the GLP-1R, a competitive antagonist like exendin (9-39) is introduced. Exendin (9-39) binds to the same orthosteric site on the GLP-1R as GLP-1 but does not activate the receptor. By occupying the binding site, it prevents GLP-1 from binding and initiating the signaling cascade, thereby blocking the potentiating effects of (R)-V-0219.

GLP1R_Signaling_Validation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GLP1R GLP-1R AC Adenylyl Cyclase GLP1R->AC Activates GLP1 GLP-1 GLP1->GLP1R Binds V0219 (R)-V-0219 (PAM) V0219->GLP1R Enhances Binding Exendin Exendin (9-39) (Antagonist) Exendin->GLP1R Blocks cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates ERK pERK cAMP->ERK Activates Insulin Insulin Secretion PKA->Insulin Potentiates

GLP-1R signaling and antagonist validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cyclic AMP, a key second messenger in the GLP-1R signaling pathway.

  • Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into 96-well plates.

  • Pre-treatment with Antagonist: Cells are pre-incubated with exendin (9-39) (e.g., 100 nM) or vehicle for 30 minutes at 37°C to allow for receptor binding.

  • Stimulation: Cells are then stimulated with a combination of GLP-1 (e.g., 1 nM) and (R)-V-0219 (e.g., 10 nM) for 30 minutes at 37°C. Control wells include basal (vehicle only), GLP-1 alone, and (R)-V-0219 + GLP-1 without the antagonist.

  • Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Results are expressed as fold change over the basal level.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK (pERK), a downstream marker of GLP-1R activation.

  • Cell Culture: Cells (e.g., CHO-K1 or INS-1E) expressing GLP-1R are seeded in 96-well plates and serum-starved overnight.

  • Pre-treatment with Antagonist: Cells are pre-incubated with exendin (9-39) (e.g., 100 nM) or vehicle for 30 minutes.

  • Stimulation: Cells are stimulated with GLP-1 (e.g., 10 nM) and (R)-V-0219 (e.g., 10 nM) for a short period (e.g., 5-10 minutes) at 37°C.

  • Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK and total ERK are determined by Western blotting or a plate-based immunoassay (e.g., AlphaLISA or ELISA).

  • Data Analysis: The ratio of pERK to total ERK is calculated and expressed as fold change over basal.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the potentiation of insulin secretion from pancreatic beta-cells.

  • Cell Culture: Pancreatic beta-cell lines (e.g., INS-1E or MIN6) are cultured and seeded into 24-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

  • Treatment and Stimulation: The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing the test compounds: GLP-1 (e.g., 1 nM), (R)-V-0219 (e.g., 10 nM), and/or exendin (9-39) (e.g., 100 nM).

  • Sample Collection: After a 1-2 hour incubation, the supernatant is collected to measure secreted insulin.

  • Insulin Quantification: Insulin concentration in the supernatant is measured by ELISA or radioimmunoassay (RIA). Total cellular protein content is determined for normalization.

  • Data Analysis: Insulin secretion is expressed as ng of insulin per mg of total protein.

In Vivo Glucose Tolerance Test

In vivo studies are critical to confirm the physiological relevance of the in vitro findings. The lack of effect of V-0219 in GLP-1R knockout mice provides strong evidence for its on-target activity.[1][2]

IPGTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Glucose Challenge & Monitoring Fasting Overnight Fasting of Mice Antagonist Administer Exendin (9-39) or Vehicle (i.p.) Fasting->Antagonist PAM Administer (R)-V-0219 or Vehicle (i.p./oral) Antagonist->PAM After 20-30 min Glucose Administer Glucose (i.p.) PAM->Glucose After 30 min Blood_Sampling Blood Sampling at 0, 15, 30, 60, 120 min Glucose->Blood_Sampling Measurement Measure Blood Glucose Levels Blood_Sampling->Measurement

Workflow for in vivo glucose tolerance test.
  • Animal Model: Wild-type mice are used. A parallel study in GLP-1R knockout mice serves as a crucial negative control.

  • Fasting: Mice are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (t=0).

  • Antagonist Administration: A group of mice is pre-treated with exendin (9-39) via intraperitoneal (i.p.) injection.

  • Test Compound Administration: After a short interval (e.g., 20-30 minutes), (R)-V-0219 or vehicle is administered (e.g., i.p. or oral gavage).

  • Glucose Challenge: Following another interval (e.g., 30 minutes), a glucose load (e.g., 2 g/kg) is administered i.p.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Conclusion

The experimental evidence strongly supports that (R)-V-0219 functions as a positive allosteric modulator of the GLP-1R. Its ability to potentiate GLP-1R signaling pathways, such as cAMP accumulation, ERK phosphorylation, and ultimately, glucose-stimulated insulin secretion, is a key characteristic. The blockade of these effects by the specific GLP-1R antagonist exendin (9-39), combined with the lack of efficacy in GLP-1R knockout models, provides definitive validation of its on-target mechanism of action. These findings underscore the potential of (R)-V-0219 as a selective and potent agent for therapeutic applications targeting the GLP-1R.

References

Validation

A Comparative Guide to the In Vitro Activity of (R)-V-0219, a Novel GLP-1 Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vitro activity of (R)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-like Peptide-1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of (R)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 receptor (GLP-1R), with other known GLP-1R PAMs. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of (R)-V-0219's performance in various cell lines.

Summary of (R)-V-0219 Activity

(R)-V-0219 is an orally active, small-molecule PAM of the GLP-1R, a key target in the treatment of type 2 diabetes and obesity.[1][2][3] As a PAM, (R)-V-0219 enhances the signaling of the endogenous GLP-1 peptide, leading to potentiation of downstream effects such as insulin (B600854) secretion. This guide focuses on its cross-validation in different cell lines commonly used for in vitro assessment of GLP-1R activity.

Comparative In Vitro Activity of GLP-1R PAMs

The following table summarizes the in vitro activity of (R)-V-0219 in comparison to other notable GLP-1R PAMs, "Compound 2" and "BETP". It is important to note that these compounds were not always tested in parallel, and experimental conditions may vary between studies.

CompoundCell LineAssay TypeKey ParameterResultReference
(R)-V-0219 HEK293 cells expressing hGLP-1RCalcium FluxEC50 of GLP-1 potentiation10 nM[2]
(R)-V-0219 EndoC-βH1 cellsInsulin SecretionPotentiation of GLP-1 stimulated insulin secretionSimilar to (S)-V-0219[2]
(R)-V-0219 INS-1E cellsInsulin SecretionModerate stimulation of insulin secretion (potentially due to endogenous GLP-1 release)Similar to (S)-V-0219[2]
Compound 2 CHO-GLP-1R cellscAMP AccumulationAgo-allosteric modulatorPotentiates GLP-1(9-36)NH2 and oxyntomodulin
BETP CHO-GLP-1R cellscAMP AccumulationPositive allosteric modulatorPotentiates GLP-1(9-36)NH2 and oxyntomodulin
BETP INS1 832-3 cellscAMP AccumulationPotentiation of GLP-1(9-36)NH2-induced cAMP accumulationConcentration-dependent enhancement

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay in HEK293-hGLP-1R Cells

This assay is used to assess the ability of a compound to potentiate GLP-1-induced calcium flux in cells recombinantly expressing the human GLP-1 receptor.

  • Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation: After dye loading, the cells are washed, and the test compound ((R)-V-0219 or alternatives) is added at various concentrations and incubated for a specified period (e.g., 10-30 minutes).

  • GLP-1 Stimulation and Signal Detection: A sub-maximal concentration of GLP-1 is added to the wells, and the resulting change in fluorescence intensity, indicative of intracellular calcium mobilization, is measured immediately using a fluorescence plate reader.

  • Data Analysis: The potentiation of the GLP-1 response by the test compound is calculated, and EC50 values are determined from concentration-response curves.

cAMP Accumulation Assay in CHO-GLP-1R Cells

This assay measures the potentiation of GLP-1-induced cyclic AMP production, a key second messenger in the GLP-1R signaling pathway.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the GLP-1R are maintained in a suitable growth medium.

  • Cell Plating: Cells are plated in 96- or 384-well plates and incubated to allow for adherence.

  • Compound Incubation: The test compounds are added to the cells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • GLP-1 Stimulation: Following a pre-incubation period with the test compound, cells are stimulated with varying concentrations of GLP-1.

  • cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The ability of the PAM to shift the GLP-1 concentration-response curve to the left (increase in potency) and/or increase the maximal response is determined.

Insulin Secretion Assay in INS-1E or EndoC-βH1 Cells

This is a functional assay to assess the ultimate physiological effect of GLP-1R potentiation in pancreatic β-cells.

  • Cell Culture: INS-1E (rat insulinoma) or EndoC-βH1 (human) cells are cultured under conditions that maintain their glucose-responsive insulin secretion phenotype.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.5 mM glucose) to establish a basal insulin secretion rate.

  • Treatment: The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing the test compound and/or GLP-1.

  • Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) to allow for insulin secretion.

  • Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: The concentration of insulin in the supernatant is determined using an ELISA or a similar immunoassay.

  • Data Analysis: The potentiation of glucose-stimulated insulin secretion by the test compound in the presence of GLP-1 is calculated.

Visualizations

The following diagrams illustrate the GLP-1R signaling pathway and a typical experimental workflow for evaluating GLP-1R PAMs.

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane GLP1R GLP-1R Gs Gαs GLP1R->Gs Activation GLP1 GLP-1 GLP1->GLP1R PAM (R)-V-0219 (PAM) PAM->GLP1R Allosteric Modulation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Epac2->Insulin

Caption: GLP-1R signaling pathway activated by GLP-1 and potentiated by (R)-V-0219.

Experimental_Workflow cluster_cell_culture Cell Line Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Culture Culture GLP-1R expressing cells (e.g., HEK293, INS-1E) Plate Plate cells in multi-well plates Culture->Plate Treatment Treat cells with (R)-V-0219 and/or GLP-1 Plate->Treatment Incubation Incubate for a defined period Treatment->Incubation Measurement Measure downstream signal (e.g., cAMP, Calcium, Insulin) Incubation->Measurement Curve Generate concentration- response curves Measurement->Curve Parameters Determine EC50, Emax, etc. Curve->Parameters

Caption: General experimental workflow for assessing the in vitro activity of (R)-V-0219.

References

Comparative

A Comparative Guide to (R)-V-0219 Hydrochloride and Other GLP-1R Positive Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. While peptide-based GLP-1R agonists...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. While peptide-based GLP-1R agonists have shown significant clinical success, the development of orally bioavailable small-molecule positive allosteric modulators (PAMs) represents a promising alternative approach.[1][2] These molecules offer the potential for improved patient compliance and a differentiated pharmacological profile. This guide provides a comparative overview of (R)-V-0219 hydrochloride and other notable GLP-1R PAMs, focusing on their performance backed by experimental data.

Overview of (R)-V-0219 Hydrochloride

(R)-V-0219 hydrochloride is the R-enantiomer of V-0219, an orally active and potent small-molecule PAM of the GLP-1R.[3][4] It has demonstrated the ability to enhance GLP-1R signaling and has shown efficacy in preclinical models of diabetes and obesity.[1][2][5]

Quantitative Comparison of GLP-1R PAMs

The following tables summarize the in vitro potency and efficacy of (R)-V-0219 hydrochloride compared to other well-characterized GLP-1R PAMs: BETP and Compound 2.

Table 1: In Vitro Potency (EC50) of GLP-1R PAMs

CompoundAssay TypeCell LineOrthosteric LigandEC50Reference
(R)-V-0219 Intracellular Calcium MobilizationHEK293 cells expressing hGLP-1RGLP-110 nM[3][4]
(R)-V-0219 Insulin (B600854) Secretion (potentiation of GLP-1)INS-1E insulinoma cellsGLP-1 (0.2 nM)0.008 nM[1]
BETP General GLP-1R ActivationNot SpecifiedNot Specified0.66 µM[6]
BETP cAMP AccumulationFlp-In-CHO cells expressing hGLP-1ROxyntomodulin or GLP-1(9-36)NH2pEC50 = 5.2[6][7]
BETP Intracellular Calcium MobilizationFlp-In-CHO cells expressing hGLP-1RNot SpecifiedpEC50 = 5.0[6]
Compound 2 cAMP AccumulationNot SpecifiedNot SpecifiedAgo-allosteric modulator[7]

Table 2: In Vitro Efficacy (Emax) of GLP-1R PAMs

CompoundAssay TypeCell LineOrthosteric LigandEfficacy (relative to control)Reference
(R)-V-0219 cAMP AccumulationHEK-GLP-1 cellsGLP-142% higher than GLP-1 alone[1]
(R)-V-0219 Insulin SecretionINS-1E insulinoma cellsGLP-11.8-fold potentiation[1]
Compound 2 cAMP AccumulationNot SpecifiedNot SpecifiedStrong partial agonism (80% of GLP-1)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Accumulation Assay

This assay quantifies the ability of a compound to modulate GLP-1R-mediated cyclic adenosine (B11128) monophosphate (cAMP) production.

  • Cell Culture: HEK293 or CHO cells stably expressing the human GLP-1R are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Preparation: Cells are seeded into 96- or 384-well plates and grown to confluence.

  • Compound Treatment: On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with the test compound at various concentrations, with or without a fixed concentration of a GLP-1R agonist (e.g., GLP-1 or GLP-1(9-36)NH2).

  • Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The data are normalized to the response of a reference agonist and fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to induce or potentiate GLP-1R-mediated increases in intracellular calcium concentration.

  • Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured as described for the cAMP assay.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The test compound is added to the wells, and fluorescence is monitored in real-time to measure the initial response.

  • Agonist Addition: After a short period, a GLP-1R agonist is added to the wells to measure the potentiation of the calcium response by the test compound.

  • Data Analysis: The change in fluorescence intensity is used to determine the intracellular calcium concentration. Dose-response curves are generated to calculate EC50 and Emax values.

In Vivo Glucose Tolerance Test

This test evaluates the effect of a compound on glucose metabolism in an animal model.

  • Animal Model: Male Wistar rats or C57BL/6J mice are commonly used. Animals are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration: The test compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified dose.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered via i.p. injection.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated to assess the effect of the compound on glucose tolerance.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GLP-1R signaling pathway, a typical experimental workflow for evaluating GLP-1R PAMs, and the logical relationship of PAM action.

GLP1R_Signaling_Pathway GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Binds G_protein Gs Protein GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Ca_channel Ca2+ Channel PKA->Ca_channel Phosphorylates Epac2->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opens Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers

Caption: GLP-1R signaling pathway leading to insulin secretion.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cAMP_assay cAMP Accumulation Assay Insulin_assay Insulin Secretion Assay cAMP_assay->Insulin_assay Ca_assay Calcium Mobilization Assay Ca_assay->Insulin_assay GTT Glucose Tolerance Test Insulin_assay->GTT Food_intake Food Intake Studies GTT->Food_intake Lead_optimization Lead Optimization Food_intake->Lead_optimization Start Compound Synthesis and Selection Start->cAMP_assay Start->Ca_assay Candidate Clinical Candidate Lead_optimization->Candidate

Caption: Experimental workflow for the evaluation of GLP-1R PAMs.

PAM_Mechanism cluster_receptor GLP-1 Receptor Orthosteric_site Orthosteric Site Signaling Enhanced Downstream Signaling Orthosteric_site->Signaling Allosteric_site Allosteric Site Allosteric_site->Signaling Potentiates GLP1 GLP-1 GLP1->Orthosteric_site Binds PAM PAM ((R)-V-0219) PAM->Allosteric_site Binds

Caption: Logical relationship of GLP-1R PAM action.

References

Validation

V-0219: A Highly Selective Positive Allosteric Modulator of the GLP-1 Receptor

A comprehensive analysis of experimental data demonstrates the exceptional selectivity of V-0219 for the Glucagon-Like Peptide-1 Receptor (GLP-1R) over other G-protein coupled receptors (GPCRs), positioning it as a promi...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data demonstrates the exceptional selectivity of V-0219 for the Glucagon-Like Peptide-1 Receptor (GLP-1R) over other G-protein coupled receptors (GPCRs), positioning it as a promising candidate for the oral treatment of type 2 diabetes and obesity.

V-0219 is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the GLP-1R.[1][2][3] As a PAM, V-0219 enhances the receptor's response to its endogenous ligand, GLP-1, thereby potentiating insulin (B600854) secretion in a glucose-dependent manner.[1] A critical attribute for any therapeutic candidate is its selectivity, as off-target interactions can lead to undesirable side effects. Extensive in vitro studies have been conducted to characterize the selectivity profile of V-0219, revealing a notable lack of significant activity at other receptors.

High-Throughput Screening Reveals Negligible Off-Target Binding

To assess its selectivity, V-0219 (referred to as compound 9 in the primary literature) was evaluated in a comprehensive binding affinity screen against a panel of 54 distinct GPCRs.[1] In these assays, V-0219 was tested at a high concentration of 10 µM. The results were conclusive: V-0219 exhibited less than 50% inhibition of radioligand binding for all 54 receptors tested.[1] This indicates a very low affinity for this broad range of off-target receptors, especially when compared to its potent, subnanomolar activity at the GLP-1R.[1]

While the complete list of the 54 GPCRs is extensive, such screening panels typically include a wide array of receptor families known to be implicated in various physiological processes, such as:

  • Adrenergic receptors

  • Dopaminergic receptors

  • Serotonergic receptors

  • Muscarinic acetylcholine (B1216132) receptors

  • Histamine receptors

  • Opioid receptors

  • Glucagon and GIP receptors (key related incretin (B1656795) receptors)

The lack of significant binding to any of these receptors underscores the high selectivity of V-0219 for the GLP-1R.

Functional Assays Confirm GLP-1R-Mediated Activity

The potentiation of GLP-1R signaling by V-0219 has been demonstrated through multiple functional assays, further supporting its on-target mechanism of action. In HEK-293 cells expressing the human GLP-1R, V-0219 was shown to enhance GLP-1-stimulated cyclic AMP (cAMP) production in a concentration-dependent manner.[1] Furthermore, in the rat insulinoma cell line INS-1, V-0219 potentiated GLP-1-induced insulin secretion under high glucose conditions.[1] The observed effects were antagonized by the specific GLP-1R antagonist exendin(9-39), confirming that the activity of V-0219 is mediated through the GLP-1R.[1]

Comparison with Other Incretin Receptors

Given the therapeutic focus on metabolic diseases, the selectivity of V-0219 against other key incretin receptors, namely the Glucagon Receptor (GCGR) and the Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR), is of particular importance. The comprehensive GPCR screening panel results, showing no significant binding to any of the 54 receptors tested, strongly suggest that V-0219 does not interact with GCGR or GIPR at physiologically relevant concentrations.[1] This high selectivity is a key advantage, as it may reduce the potential for side effects associated with the activation of these related receptors.

Quantitative Data Summary

The following table summarizes the selectivity data for V-0219.

Receptor TargetAssay TypeV-0219 ConcentrationResultReference
GLP-1R cAMP Accumulation0.1 nM42% potentiation of GLP-1 effect[1]
Insulin Secretion (in presence of GLP-1)0.1 nM1.8-fold potentiation[1]
Panel of 54 GPCRs (including other incretin receptors)Radioligand Binding10 µM< 50% inhibition of binding[1]

Experimental Protocols

1. Radioligand Binding Assay for GPCR Selectivity Panel:

  • Objective: To determine the binding affinity of V-0219 to a broad range of GPCRs.

  • Method: Membranes from cells stably expressing one of the 54 target GPCRs were incubated with a specific radiolabeled ligand and V-0219 at a concentration of 10 µM.

  • Detection: The amount of radioligand displaced by V-0219 was measured using a scintillation counter.

  • Analysis: The percentage of inhibition of specific binding was calculated. A value of less than 50% indicates a lack of significant binding affinity.[1]

2. cAMP Accumulation Assay:

  • Objective: To assess the functional potentiation of GLP-1R signaling by V-0219.

  • Cell Line: HEK-293 cells stably expressing the human GLP-1R.

  • Method: Cells were incubated with varying concentrations of GLP-1 in the presence or absence of V-0219.

  • Detection: Intracellular cAMP levels were measured using a commercially available assay kit.

  • Analysis: The potentiation of the GLP-1-induced cAMP response by V-0219 was quantified to determine its efficacy and potency as a PAM.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GLP-1R signaling pathway and the experimental workflow for assessing the selectivity of V-0219.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R Binds V-0219 V-0219 V-0219->GLP1R Potentiates Gs Gs-protein GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: GLP-1R signaling pathway potentiated by V-0219.

Selectivity_Assay_Workflow cluster_assay Radioligand Binding Assay Compound V-0219 (10 µM) Incubation Incubation Compound->Incubation GPCR_panel Membranes from cells expressing 54 different GPCRs GPCR_panel->Incubation Radioligand Specific Radioligand Radioligand->Incubation Measurement Measure Bound Radioligand Incubation->Measurement Analysis Calculate % Inhibition of Radioligand Binding Measurement->Analysis Result Result: <50% Inhibition (High Selectivity) Analysis->Result

Caption: Workflow for GPCR selectivity screening.

References

Comparative

A Comparative Guide to (R)-V-0219 Hydrochloride: An In Vitro Dose-Response Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive in vitro dose-response analysis of (R)-V-0219 hydrochloride, a positive allosteric modulator (PAM) of the Glucagon-Like...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro dose-response analysis of (R)-V-0219 hydrochloride, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Its performance is compared with other relevant GLP-1R modulators, supported by experimental data and detailed protocols to assist in research and development.

Introduction

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, identified as a potent, orally active small molecule PAM of the GLP-1R.[1][2][3] The GLP-1R, a class B G-protein coupled receptor, is a key regulator of glucose homeostasis and a major therapeutic target for type 2 diabetes and obesity.[2] As a PAM, (R)-V-0219 enhances the receptor's response to the endogenous ligand, GLP-1, offering a potential therapeutic advantage through a glucose-dependent mechanism of action. This guide focuses on its in vitro characterization, providing a comparative analysis with other GLP-1R modulators.

Mechanism of Action and Signaling Pathway

(R)-V-0219 hydrochloride acts by binding to an allosteric site on the GLP-1R, potentiating the signaling cascade initiated by the binding of GLP-1 to its orthosteric site. This enhanced signaling primarily involves the Gαs pathway, leading to increased production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in downstream effects such as increased insulin (B600854) secretion from pancreatic β-cells and calcium mobilization.[4]

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GLP1R GLP-1R G_protein Gαs GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates G_protein->AC Activates GLP1 GLP-1 GLP1->GLP1R Binds V0219 (R)-V-0219 Hydrochloride V0219->GLP1R Potentiates PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Calcium Ca2+ Mobilization PKA->Calcium

Caption: GLP-1R Signaling Pathway

Comparative Dose-Response Data

The in vitro efficacy of (R)-V-0219 hydrochloride has been evaluated in various functional assays. The following table summarizes its dose-response relationship in comparison to its racemate (V-0219), its (S)-enantiomer, and another GLP-1R PAM, BETP.

CompoundAssayCell LineParameterValueReference
(R)-V-0219 Calcium FluxHEK-GLP-1REC5010 nM[5][6][7]
(S)-V-0219 Calcium FluxHEK-GLP-1REC5010 nM[5][6]
V-0219 (racemate) cAMP AccumulationHEK-GLP-1RPotentiation of GLP-1Max potentiation at 0.1 nM[5]
V-0219 (racemate) Insulin Secretion (in presence of 0.2 nM GLP-1)INS-1EEC500.008 nM[3][5]
V-0219 (racemate) Insulin Secretion (GLP-1 induced)INS-1EPotentiation1.8-fold at 0.1 nM[5]
BETP cAMP Accumulation (in presence of GLP-1(9-36)NH2)INS1 832-3Potentiation-[8]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate GLP-1R-mediated cAMP production.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed HEK293-GLP-1R cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight wash_cells Wash cells incubate_overnight->wash_cells add_pde_inhibitor Add phosphodiesterase inhibitor (e.g., IBMX) wash_cells->add_pde_inhibitor add_compounds Add serial dilutions of (R)-V-0219 +/- GLP-1 add_pde_inhibitor->add_compounds incubate_30min Incubate for 30 min add_compounds->incubate_30min lyse_cells Lyse cells and add HTRF reagents incubate_30min->lyse_cells incubate_1hr Incubate for 1 hour lyse_cells->incubate_1hr read_plate Read plate on Envision plate reader incubate_1hr->read_plate analyze_data Analyze data using 4-parameter logistic model read_plate->analyze_data

Caption: cAMP Accumulation Assay Workflow

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human GLP-1R are seeded into 96-well plates and cultured overnight.

  • Assay Procedure: The cells are washed and then incubated with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Compound Addition: Increasing concentrations of (R)-V-0219 hydrochloride are added to the cells, either alone or in the presence of a fixed concentration of GLP-1.

  • Incubation: The plates are incubated for 30 minutes at 37°C.

  • Detection: The level of intracellular cAMP is quantified using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

  • Data Analysis: Concentration-response curves are generated and fitted to a 4-parameter logistic equation to determine EC50 values and the degree of potentiation.[5]

Intracellular Calcium Flux Assay

This assay assesses the ability of compounds to induce calcium mobilization, another downstream effect of GLP-1R activation.

Protocol:

  • Cell Culture: HEK-GLP-1R cells are seeded in a 96-well plate and grown to confluency.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period.

  • Compound Addition: A baseline fluorescence is recorded before the addition of (R)-V-0219 hydrochloride at various concentrations, with or without GLP-1.

  • Signal Detection: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence, indicative of calcium flux, is used to generate dose-response curves and calculate EC50 values.[5][6]

Insulin Secretion Assay

This assay measures the potentiation of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cell lines.

Protocol:

  • Cell Culture: Rat insulinoma (INS-1E) or human pancreatic (EndoC-βH1) cells are cultured in RPMI 1640 medium.[5][6]

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer.

  • Stimulation: The cells are then incubated with a high-glucose buffer in the presence of varying concentrations of (R)-V-0219 hydrochloride and a fixed concentration of GLP-1.

  • Sample Collection: After a 30-minute incubation, the supernatant is collected.

  • Insulin Quantification: The amount of secreted insulin in the supernatant is measured using a commercial ELISA kit.

  • Data Analysis: The potentiation of insulin secretion is calculated relative to the response with GLP-1 alone, and EC50 values are determined from the dose-response curves.[5]

Conclusion

The in vitro data demonstrate that (R)-V-0219 hydrochloride is a potent positive allosteric modulator of the GLP-1R. It effectively enhances GLP-1-mediated signaling, leading to increased cAMP accumulation, calcium mobilization, and insulin secretion in relevant cell-based models. Notably, both the (R) and (S) enantiomers exhibit similar efficacy in calcium flux assays, while the racemate shows subnanomolar potency in potentiating insulin secretion.[5][6] This positions (R)-V-0219 hydrochloride as a promising candidate for further investigation in the development of oral therapies for type 2 diabetes and obesity. The provided protocols offer a foundation for researchers to conduct similar in vitro evaluations and comparative studies.

References

Validation

V-0219: A Comparative Analysis of In Vitro and In Vivo Efficacy

A comprehensive guide for researchers on the pharmacological profile of V-0219, a novel positive allosteric modulator of the glucagon-like peptide-1 receptor. V-0219, also known as compound 9, has emerged as a potent, or...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the pharmacological profile of V-0219, a novel positive allosteric modulator of the glucagon-like peptide-1 receptor.

V-0219, also known as compound 9, has emerged as a potent, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5] This guide provides a detailed comparison of its in vitro and in vivo activities, offering valuable insights for researchers in the fields of metabolic disease and drug development. The data presented herein is primarily derived from the seminal publication, "Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for ‘Diabesity’".

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of V-0219, providing a clear comparison of its potency and efficacy across different experimental settings.

Table 1: In Vitro Activity of V-0219

ParameterCell LineAssayKey Findings
GLP-1 PotentiationRat INS-1 β-cellsGlucose-Dependent Insulin (B600854) SecretionAt 1 µM, V-0219 significantly potentiates 10 nM GLP-1-induced insulin release.[1]
PotencyNot specifiedInsulin Secretion PotentiationV-0219 demonstrates subnanomolar potency in potentiating insulin secretion.[3][4][5]

Table 2: In Vivo Activity of V-0219

Animal ModelAdministration RouteDosageKey Findings
Wistar Rats (12-h fasted)Intraperitoneal (ip)1 mg/kgImproved glucose handling after an intraperitoneal glucose load.[3]
Wistar Rats (12-h fasted)Intracerebroventricular (icv)1 µg/kgDid not significantly inhibit feeding behavior induced by the GLP-1R agonist exendin-4 (B13836491).[3]
Diabetic Fatty Zucker RatsIntraperitoneal (ip)2 mg/kgImproved glucose handling during the first phase of insulin secretion after a glucose load.[3]
Normal and Diabetic RodentsNot specifiedNot specifiedReduced food intake and improved glucose handling.[1][3][4][5][6]
GLP-1R Knockout MiceNot specifiedNot specifiedThe effects on food intake and glucose handling were not observed.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of V-0219 and the general workflow of the key experiments performed.

GLP1R_Signaling cluster_membrane Cell Membrane GLP1R GLP-1R G_protein G-protein GLP1R->G_protein Activates GLP1 GLP-1 GLP1->GLP1R Binds V0219 V-0219 (PAM) V0219->GLP1R Binds (Allosteric site) AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Release

Figure 1: V-0219 enhances GLP-1R signaling pathway.

Experimental_Workflow cluster_invitro In Vitro: Insulin Secretion Assay cluster_invivo In Vivo: Glucose Tolerance & Food Intake INS1_cells Rat INS-1 β-cells Treatment_invitro Treat with V-0219 +/- GLP-1 at high glucose (15 mM) INS1_cells->Treatment_invitro Measurement_invitro Measure Insulin Concentration Treatment_invitro->Measurement_invitro Rodents Rodent Models (Wistar Rats, Zucker Rats) Treatment_invivo Administer V-0219 (ip or icv) Rodents->Treatment_invivo Challenge Glucose Challenge or Food Intake Measurement Treatment_invivo->Challenge Measurement_invivo Measure Blood Glucose Levels or Food Consumption Challenge->Measurement_invivo

Figure 2: General experimental workflow for V-0219 evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of V-0219.

In Vitro Insulin Secretion Assay

The ability of V-0219 to potentiate GLP-1-induced insulin secretion was assessed using the rat insulinoma cell line, INS-1.[3] These cells are a well-established model as they secrete insulin in a glucose-dependent manner.

  • Cell Line: Rat INS-1 β-cells.

  • Culture Conditions: Cells were cultured under standard conditions.

  • Assay Conditions: The experiments were conducted at a high glucose concentration of 15 mM to stimulate insulin secretion.[1][3]

  • Treatment: Cells were treated with V-0219 at a concentration of 1 µM in the presence or absence of 10 nM GLP-1.[1][3]

  • Endpoint: The concentration of secreted insulin in the culture medium was measured. A significant increase in insulin secretion in the presence of both V-0219 and GLP-1, compared to GLP-1 alone, indicated the positive allosteric modulatory effect of V-0219.

In Vivo Glucose Tolerance Test

The in vivo efficacy of V-0219 on glucose metabolism was evaluated using an intraperitoneal glucose tolerance test (IPGTT) in Wistar rats.

  • Animal Model: 12-hour fasted male Wistar rats.[3]

  • Treatment: V-0219 was administered intraperitoneally (ip) at a dose of 1 mg/kg.[3]

  • Glucose Challenge: A glucose load of 2 g/kg was administered intraperitoneally.[3]

  • Endpoint: Plasma glucose levels were monitored at various time points following the glucose challenge to assess the effect of V-0219 on glucose disposal.[3]

In Vivo Feeding Behavior Study

The central effects of V-0219 on appetite were investigated by measuring its impact on the anorexigenic effect of a known GLP-1R agonist.

  • Animal Model: 12-hour fasted male Wistar rats.[3]

  • Treatment: V-0219 was administered via intracerebroventricular (icv) injection at a dose of 1 µg/kg, along with the GLP-1R agonist exendin-4 (100 ng per injection, icv).[3]

  • Endpoint: Food intake was measured to determine if V-0219 could potentiate the appetite-suppressing effects of exendin-4.

Conclusion

The available data consistently demonstrates that V-0219 is a potent positive allosteric modulator of the GLP-1R. In vitro, it significantly enhances GLP-1-mediated insulin secretion. This activity translates to a favorable in vivo profile, where it improves glucose handling and reduces food intake in rodent models of both normal and diabetic states.[1][3][4][5][6] The lack of effect in GLP-1R knockout mice confirms its on-target mechanism of action.[1][3] The oral efficacy of its (S)-enantiomer further highlights its therapeutic potential for the treatment of type 2 diabetes and obesity.[4][5][7] This guide provides a foundational understanding of V-0219's pharmacology, serving as a valuable resource for researchers interested in this promising therapeutic agent.

References

Comparative

Comparative Pharmacokinetic Profile of V-0219 in Rats: A Guide for Researchers

For Immediate Release This guide provides a comprehensive analysis of the pharmacokinetic profile of V-0219, a novel small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), in...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the pharmacokinetic profile of V-0219, a novel small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), in rats.[1][2] Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and offers a comparative perspective against other GLP-1R modulators, supporting further investigation into this promising therapeutic agent for "diabesity," a term referring to diabetes occurring in the context of obesity.[3]

V-0219 has demonstrated potentiation of insulin (B600854) secretion at nanomolar concentrations and has shown oral activity in rodent models, making its pharmacokinetic properties a critical area of study.[1][2]

Quantitative Data Summary

The pharmacokinetic parameters of V-0219 (referred to as compound 9 in the source literature) were determined in rats following intravenous and oral administration. The data highlights the compound's potential as an orally bioavailable drug.

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1085 ± 157765 ± 112
Tmax (h) 0.080.83 ± 0.29
AUC (0-t) (ng·h/mL) 1654 ± 2342580 ± 356
AUC (0-inf) (ng·h/mL) 1678 ± 2352623 ± 361
Half-life (t1/2) (h) 2.8 ± 0.43.1 ± 0.3
Oral Bioavailability (F%) -39%
Data presented as mean ± SD, N=4 rats. Source: Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”[1][4]

Comparative Analysis

Experimental Protocols

The following methodologies were employed in the pharmacokinetic studies of V-0219 in rats.

Pharmacokinetic Analysis in Rats
  • Animal Model: Male Sprague-Dawley rats were utilized for the study.

  • Administration:

    • Intravenous (IV): V-0219 was administered as a single bolus injection into the tail vein at a dose of 2 mg/kg.

    • Oral (PO): V-0219 was administered by oral gavage at a dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected at predetermined time points post-administration.

  • Analytical Method: The concentration of V-0219 in plasma samples was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for the determination of the compound in biological matrices.

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

Mechanism of Action and Signaling Pathway

V-0219 functions as a positive allosteric modulator of the GLP-1 receptor. This means that it binds to a site on the receptor that is different from the binding site of the endogenous ligand, GLP-1. By doing so, V-0219 enhances the receptor's response to GLP-1, leading to an amplification of the downstream signaling cascade.

The primary signaling pathway activated by the GLP-1R involves the Gαs subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[4][5] This signaling cascade is crucial for the glucose-dependent stimulation of insulin secretion and other beneficial metabolic effects of GLP-1R activation.[4][5]

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R Binds V-0219 V-0219 V-0219->GLP1R Modulates Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Response Cellular Response (e.g., Insulin Secretion) pCREB->Response Promotes

Caption: GLP-1R signaling enhanced by V-0219.

Experimental Workflow

The following diagram outlines the typical workflow for a pharmacokinetic study of an oral compound in rats.

Pharmacokinetic_Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dosing_IV Intravenous Dosing (2 mg/kg) Animal_Acclimatization->Dosing_IV Dosing_PO Oral Gavage (10 mg/kg) Animal_Acclimatization->Dosing_PO Dose_Formulation Dose Formulation (V-0219 in appropriate vehicle) Dose_Formulation->Dosing_IV Dose_Formulation->Dosing_PO Blood_Sampling Serial Blood Sampling (Defined time points) Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis (Quantification of V-0219) Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS_Analysis->PK_Analysis Data_Reporting Data Reporting (Cmax, Tmax, AUC, t1/2, F%) PK_Analysis->Data_Reporting

Caption: Workflow of a rat pharmacokinetic study.

References

Validation

V-0219's Promise in Insulin Secretion: A Comparative Analysis Amidst a Need for Independent Validation

For researchers, scientists, and drug development professionals, the quest for orally active small molecules to treat type 2 diabetes is a significant endeavor. The compound V-0219 has emerged as a potent contender, demo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for orally active small molecules to treat type 2 diabetes is a significant endeavor. The compound V-0219 has emerged as a potent contender, demonstrating a remarkable ability to potentiate insulin (B600854) secretion in preclinical studies. This guide provides an objective comparison of V-0219 with other non-peptide positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), supported by available experimental data. A crucial caveat to this analysis is the current lack of independent replication of the V-0219 findings; all data presented herein for V-0219 originate from its discovery team.

Overview of V-0219 and a Note on Replication

V-0219 is a small-molecule positive allosteric modulator of the GLP-1R.[1][2][3] As a PAM, it enhances the effect of the endogenous GLP-1 hormone, which is a key regulator of glucose-dependent insulin secretion.[1][2][3] The primary report on V-0219 highlights its subnanomolar potency in potentiating insulin secretion and its oral efficacy in rodent models.[1][2][3][4] It is important to underscore that, to date, these promising findings have not been independently replicated by other research groups, a critical step in the validation of any new therapeutic agent.

Comparative Performance of GLP-1R PAMs

The following table summarizes the quantitative data on the potentiation of insulin secretion by V-0219 and two other notable non-peptide GLP-1R PAMs: BETP and Compound 2. It is important to note that the experimental conditions under which these data were generated may vary, making direct comparisons challenging.

CompoundCell LineKey MetricValueGLP-1 ConcentrationGlucose ConcentrationSource
V-0219 INS-1EEC50 of potentiation 0.008 nM0.2 nMHigh (15 mM)Decara et al., 2022[1]
INS-1Fold Potentiation ~1.8-foldNot specifiedHigh (15 mM)Decara et al., 2022[1]
BETP INS1 832-3Potentiation of cAMP Concentration-dependentGLP-1(9-36)-NH2Not specifiedWillard et al., 2012
Isolated Mouse IsletsStimulation of Insulin Secretion Glucose- and GLP-1R-dependentGLP-1(9-36)-NH2High (11.2 mM)Willard et al., 2012
Compound 2 BRIN-BD11Stimulation of Insulin Secretion Concentration-dependentNot applicable (agonist activity)Not specifiedChen et al., 2007
Mouse IsletsStimulation of Insulin Secretion Additive effect with GLP-1Not specifiedGlucose-dependentChen et al., 2007

Experimental Methodologies

Glucose-Stimulated Insulin Secretion (GSIS) Assay for V-0219

The following protocol is a detailed methodology for a GSIS assay, as described in the primary literature for V-0219.[1]

Cell Culture and Plating:

  • Rat insulinoma INS-1E cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Cells are seeded in 24-well plates at a density that allows for confluence at the time of the assay.

Pre-incubation (Starvation):

  • The culture medium is removed, and the cells are washed with a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 3 mM).

  • Cells are then pre-incubated in the low-glucose KRBH buffer for a defined period (e.g., 2 hours) at 37°C to allow them to reach a basal state of insulin secretion.

Stimulation:

  • The pre-incubation buffer is removed.

  • Cells are then incubated with KRBH buffer containing a high glucose concentration (e.g., 15 mM) in the presence or absence of V-0219 and/or a GLP-1 receptor agonist for a specified time (e.g., 30 minutes) at 37°C.

Sample Collection and Analysis:

  • The supernatant from each well is collected.

  • The concentration of insulin in the supernatant is measured using a commercially available Insulin ELISA kit.

  • The total protein content in each well is determined to normalize the insulin secretion data.

Data Analysis:

  • Insulin secretion is expressed as a fold-change relative to the control (high glucose alone).

  • For dose-response experiments, the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated.

Visualizing the Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological signaling pathway.

GSIS_Workflow cluster_prep Cell Preparation cluster_assay GSIS Assay cluster_analysis Data Analysis cell_culture Culture INS-1E Cells seeding Seed Cells in 24-Well Plates cell_culture->seeding pre_incubation Pre-incubation (Low Glucose) seeding->pre_incubation stimulation Stimulation (High Glucose +/- V-0219) pre_incubation->stimulation collection Collect Supernatant stimulation->collection elisa Insulin ELISA collection->elisa normalization Normalize to Total Protein elisa->normalization analysis Calculate Fold Change & EC50 normalization->analysis

Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

GLP1R_Signaling cluster_membrane Pancreatic β-Cell Membrane cluster_cytosol Cytosol GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R V0219 V-0219 (PAM) V0219->GLP1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes exocytosis Epac2->InsulinVesicles Promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: Signaling pathway of GLP-1R potentiation by a Positive Allosteric Modulator (PAM).

Conclusion

V-0219 shows significant promise as an orally active, potent small-molecule potentiator of insulin secretion based on the initial findings. However, the absence of independent replication studies is a critical gap that needs to be addressed before its full therapeutic potential can be ascertained. This guide provides a framework for comparing V-0219 to other GLP-1R PAMs, highlighting the need for standardized experimental protocols to enable more direct and robust comparisons in the future. As the field progresses, the independent validation of V-0219's activity will be a key milestone to watch for in the development of novel oral therapies for type 2 diabetes.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Handling of (R)-V-0219 Hydrochloride for Research Professionals

(R)-V-0219 hydrochloride is a potent, orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), positioning it as a valuable tool for research in obesity and diabetes. As a resea...

Author: BenchChem Technical Support Team. Date: December 2025

(R)-V-0219 hydrochloride is a potent, orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), positioning it as a valuable tool for research in obesity and diabetes. As a research chemical, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guidance provides essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

Given that the toxicological properties of (R)-V-0219 hydrochloride have not been fully investigated, a cautious approach to personal protection is required. The following PPE is mandatory when handling this compound, based on general safety data sheets for similar research chemicals from the same supplier.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant nitrile or latex gloves are recommended.
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Respiratory Suitable RespiratorUse in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability of (R)-V-0219 hydrochloride and prevent accidental exposure.

Handling:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.

  • Aerosol and Dust Formation: Minimize the creation of dust and aerosols during handling and weighing.

Storage:

  • Temperature: For long-term stability, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2]

  • Conditions: Keep containers tightly sealed and store in a dry, well-ventilated place, away from moisture.[2]

Disposal Plan

All waste materials contaminated with (R)-V-0219 hydrochloride should be treated as hazardous chemical waste.

Waste Disposal Procedure:

  • Segregation: Collect all contaminated materials, including empty containers, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidelines.

Experimental Workflow for Handling

The following diagram outlines the standard workflow for safely handling (R)-V-0219 hydrochloride in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare well-ventilated workspace (fume hood) A->B C Weigh (R)-V-0219 hydrochloride B->C D Prepare stock solution C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Dispose of waste in designated hazardous waste container F->G H Remove and dispose of PPE G->H

Standard laboratory workflow for handling (R)-V-0219 hydrochloride.

GLP-1R Signaling Pathway

(R)-V-0219 hydrochloride acts as a positive allosteric modulator of the GLP-1 receptor. This means it binds to a site on the receptor that is different from the binding site of the natural ligand, GLP-1, and enhances the receptor's response to GLP-1. The simplified signaling pathway is depicted below.

cluster_receptor Cell Membrane cluster_ligands Ligands cluster_downstream Intracellular Signaling GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates Ca2 Increased Intracellular Ca2+ GLP1R->Ca2 GLP1 GLP-1 (Endogenous Ligand) GLP1->GLP1R V0219 (R)-V-0219 hydrochloride (PAM) V0219->GLP1R cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Ca2->Insulin

Simplified GLP-1R signaling pathway with (R)-V-0219 hydrochloride as a PAM.

References

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